Potassium cycloheptyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;cycloheptyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3.K/c9-8(10,11)7-5-3-1-2-4-6-7;/h7H,1-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLVLJWFMWZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718665 | |
| Record name | Potassium cycloheptyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218908-72-5 | |
| Record name | Borate(1-), cycloheptyltrifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218908-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium cycloheptyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Potassium Cycloheptyltrifluoroborate
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.[1][2] Their superior stability to air and moisture, crystalline nature, and ease of handling offer significant advantages over their boronic acid and ester counterparts, which can be prone to decomposition and challenging to purify.[3][4][5] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific, yet representative, member of this class: potassium cycloheptyltrifluoroborate. This saturated carbocyclic derivative serves as an excellent case study for the methodologies applicable to a wide array of alkyltrifluoroborates.
The tetracoordinate nature of the boron atom in organotrifluoroborates imparts a protective effect on the carbon-boron bond, rendering it stable to a variety of reaction conditions that would typically degrade tricoordinate organoboron species.[5][6] This inherent stability allows for the modification of other functional groups within the molecule while preserving the trifluoroborate moiety for subsequent transformations, a feature of immense value in multi-step synthetic campaigns.[7] The primary application of these reagents lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in academic and industrial settings.[8][9][10]
This whitepaper will delineate a field-proven, two-step, one-pot procedure for the synthesis of this compound, commencing with the formation of a Grignard reagent, followed by boronation and subsequent conversion to the trifluoroborate salt. Furthermore, a detailed protocol for the comprehensive characterization of the final product using modern spectroscopic techniques will be presented, ensuring researchers can confidently verify the identity and purity of their synthesized material.
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound is efficiently achieved through a one-pot procedure that leverages the in situ formation of a Grignard reagent, followed by reaction with a borate ester and subsequent conversion to the trifluoroborate salt with potassium hydrogen fluoride (KHF₂).[7][11] This method obviates the need to isolate the often-unstable intermediate boronic acid.[11]
Experimental Protocol
Materials:
-
Cycloheptyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Triisopropyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Assemble the apparatus under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of cycloheptyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the cycloheptyl bromide solution to the magnesium turnings. The initiation of the Grignard reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining cycloheptyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, cycloheptylmagnesium bromide.[12]
-
-
Boronation and Trifluoroborate Salt Formation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.2 equivalents) to the Grignard reagent solution via a syringe or dropping funnel, maintaining the temperature below -60 °C.[13][14] Over-addition or rapid addition can lead to the formation of undesired borinic acid and borane byproducts.[15][16]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equivalents in a 1:1 mixture of methanol and water). Caution: KHF₂ is corrosive and releases HF in the presence of water; handle with appropriate personal protective equipment in a well-ventilated fume hood.[4]
-
Add the KHF₂ solution to the reaction mixture and stir vigorously for 2-4 hours.
-
Remove the organic solvents under reduced pressure.
-
The resulting solid residue is then triturated with hot acetone to dissolve the this compound, leaving behind inorganic salts.
-
Filter the hot acetone solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., acetone/diethyl ether) to obtain pure this compound as a white, crystalline solid.
-
Causality Behind Experimental Choices
-
Grignard Reagent: The use of a Grignard reagent provides a potent carbon nucleophile necessary to attack the electrophilic boron center of the triisopropyl borate.
-
Triisopropyl Borate: The sterically hindered isopropyl groups on the borate ester help to minimize over-addition of the Grignard reagent, which can lead to the formation of undesired byproducts.[13][15]
-
Low-Temperature Addition: The addition of the borate ester at low temperatures is crucial to control the reactivity of the Grignard reagent and prevent multiple additions to the boron center.[15]
-
Potassium Hydrogen Fluoride (KHF₂): KHF₂ serves as the fluoride source to convert the intermediate boronic acid/boronate ester to the stable trifluoroborate salt.[2][11] The use of KHF₂ is more effective than KF for this transformation.[11]
Visualizing the Synthesis Workflow
Caption: A flowchart illustrating the two-step, one-pot synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques provides a comprehensive profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in a deuterated polar solvent such as DMSO-d₆, in which these salts are generally soluble.[17]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cycloheptyl group. The protons on the carbon attached to the boron will be the most deshielded. The remaining methylene protons will appear as a series of complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom directly bonded to the boron atom will exhibit a characteristic chemical shift.[18]
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the formation of the trifluoroborate salt. It will typically show a single, sharp resonance, indicating the equivalence of the three fluorine atoms.[17][18]
-
¹¹B NMR: The boron NMR spectrum is diagnostic for the boron environment. For a tetracoordinate trifluoroborate, a characteristic quartet is often observed due to coupling with the three attached fluorine atoms.[17][18] A modified pulse sequence may be required for better resolution.[18]
Expected Spectroscopic Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | ~1.2-1.8 | Multiplets | - | Protons of the cycloheptyl ring. |
| ¹³C | ~25-40 | - | - | Carbons of the cycloheptyl ring. The C-B carbon will be distinct.[18] |
| ¹⁹F | Varies | Singlet or Quartet | J(B-F) may be observed in ¹¹B NMR | A single peak confirms the BF₃⁻ moiety.[17] |
| ¹¹B | ~3-6 | Quartet | J(B-F) ~40-50 Hz | Characteristic of a tetracoordinate boron in an alkyltrifluoroborate.[18] |
Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used.
Other Characterization Techniques
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the cycloheptyl group. Strong B-F stretching bands are also expected.
-
Mass Spectrometry (MS): While challenging for salts, techniques like Electrospray Ionization (ESI) in the negative ion mode may be used to observe the [cycloheptyl-BF₃]⁻ anion.
-
Melting Point (MP): Pure this compound will have a sharp melting point, which can be used as an indicator of purity.
Stability and Handling
Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture, allowing for long-term storage at room temperature without special precautions.[3][10][19] However, their stability can be influenced by factors such as pH.[3] While they are relatively stable under neutral or acidic conditions, they can undergo slow hydrolysis to the corresponding boronic acid under basic conditions.[3] It is this hydrolysis that is a prerequisite for their participation in palladium-catalyzed cross-coupling reactions, where the boronic acid is the active transmetalating species.[3]
Applications in Drug Development and Organic Synthesis
The utility of this compound and its analogues extends beyond being mere synthetic intermediates. Their stability and predictable reactivity make them valuable building blocks in the synthesis of complex molecules, including pharmacologically active compounds.[1][2] The cycloheptyl moiety is present in various natural products and drug candidates, and the ability to introduce this group efficiently via Suzuki-Miyaura cross-coupling is of significant interest to medicinal chemists.[8][9] Furthermore, the development of novel transformations involving organotrifluoroborates, such as photoredox-catalyzed reactions, continues to expand their synthetic utility.[20]
Conclusion
This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic methodology and the nuances of the characterization techniques, researchers and drug development professionals can confidently prepare and utilize this valuable class of reagents. The inherent stability, ease of handling, and versatile reactivity of potassium organotrifluoroborates ensure their continued and expanding role in the advancement of modern organic synthesis.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Darses, S., & Genet, J.-P. (2008). Preparation of potassium organotrifluoroborates. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Organic Syntheses. (n.d.). Potassium Organotrifluoroborates. Organic Syntheses. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Triisopropyl Borate: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–842. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Retrieved from [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
-
Bak, R., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. HETEROCYCLES, 86(1). [Link]
-
Heitz, D. R., Rizwan, K., & Molander, G. A. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. ACS Catalysis, 6(7), 4337–4341. [Link]
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da Silva, F. M., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 896–901. [Link]
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Butters, M., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(4), 732–734. [Link]
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Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Organic Syntheses. Retrieved from [Link]
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Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. (n.d.). ioc-praktikum.de. Retrieved from [Link]
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European Publication Server. (2020, November 25). SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR. European Publication Server. Retrieved from [Link]
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da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 896–901. [Link]
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The Unseen Workhorse: A Technical Guide to Potassium Cycloheptyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Boronic Acids - The Rise of Organotrifluoroborates
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. Traditionally, this Nobel Prize-winning reaction has relied heavily on boronic acids as the organoboron nucleophile. However, the inherent challenges associated with boronic acids, such as their propensity for protodeboronation and potential for trimerization into boroxines, have spurred the development of more robust alternatives. Among these, potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability, ease of handling, and broader functional group tolerance.[1] This guide delves into a specific yet powerful member of this family: potassium cycloheptyltrifluoroborate.
This compound: Core Attributes
CAS Number: 1218908-72-5[2]
Molecular Formula: C₇H₁₃BF₃K
Molecular Weight: 204.08 g/mol
Molecular Structure:
The structure of this compound features a central boron atom bonded to a cycloheptyl group and three fluorine atoms, forming a stable trifluoroborate anion. This anion is ionically bonded to a potassium cation.
Caption: Molecular structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1218908-72-5 | [2] |
| Molecular Formula | C₇H₁₃BF₃K | |
| Molecular Weight | 204.08 g/mol | |
| Appearance | Typically a white to off-white solid | General knowledge |
| Storage Temperature | 2-8°C |
Synthesis of this compound: A General Approach
Workflow for the Synthesis of Potassium Alkyltrifluoroborates:
Caption: Generalized synthetic workflow for potassium cycloalkyltrifluoroborates.
Step-by-Step Methodology:
-
Hydroboration of Cycloheptene: Cycloheptene is subjected to hydroboration using a suitable hydroborating agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), to form the corresponding trialkylborane. The use of 9-BBN is often preferred for its high regioselectivity and functional group tolerance.
-
Conversion to Boronic Acid (Optional but common): The resulting trialkylborane can be oxidized (e.g., using an oxidizing agent like hydrogen peroxide in the presence of a base) to yield cycloheptylboronic acid.
-
Formation of the Trifluoroborate Salt: The cycloheptylboronic acid is then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). This reaction leads to the formation of the stable, crystalline this compound, which can often be isolated by simple filtration.[1]
The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Protocol
This compound serves as an excellent nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)-C(sp³) bonds. This is particularly valuable in drug discovery for the introduction of the cycloheptyl motif, which can modulate lipophilicity and metabolic stability.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:
This protocol is a representative example for the coupling of an aryl bromide with this compound. Optimization may be required for different substrates.
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Catalyst and Ligand: Add the palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a phosphine ligand like SPhos (0.04 mmol).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water 10:1, 5 mL).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Advantages in Drug Development and Medicinal Chemistry
The incorporation of cyclic alkyl moieties is a common strategy in drug design to enhance metabolic stability and fine-tune physicochemical properties. The cycloheptyl group, in particular, can offer a unique conformational profile compared to smaller rings. The use of this compound provides a reliable and efficient method to introduce this fragment.
Key Advantages:
-
Stability: As with other organotrifluoroborates, the cycloheptyl variant is a bench-stable solid, simplifying storage and handling compared to the corresponding boronic acid.[1]
-
Reactivity: It demonstrates excellent reactivity in Suzuki-Miyaura couplings, allowing for the formation of C-C bonds with a variety of aryl and heteroaryl halides.[3]
-
Stoichiometry: Due to its stability towards protodeboronation, near-stoichiometric amounts can be used, improving atom economy.[1]
Conclusion
This compound represents a valuable tool for synthetic chemists, particularly those in the pharmaceutical industry. Its enhanced stability, ease of use, and robust performance in cross-coupling reactions make it a superior alternative to traditional boronic acids for the introduction of the cycloheptyl moiety. As the demand for more complex and diverse molecular architectures in drug discovery continues to grow, the importance of reliable and versatile reagents like this compound will undoubtedly increase.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Crysdot LLC. (n.d.). This compound. [Link]
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A Technical Guide to Potassium Organotrifluoroborate Salts: From Discovery to Application
This guide provides an in-depth exploration of potassium organotrifluoroborate salts, a class of remarkably stable and versatile organoboron reagents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of their discovery, details their synthesis, and showcases their extensive applications in modern organic chemistry, with a particular focus on their role in the pharmaceutical industry.
Introduction: The Rise of a Superior Organoboron Reagent
In the landscape of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is fundamental. For decades, organoboron compounds have been indispensable tools for this purpose, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, traditional organoboron reagents like boronic acids and their esters often suffer from limitations such as instability towards air and moisture, propensity for protodeboronation, and challenging purification.[2][3][4]
The emergence of potassium organotrifluoroborate salts ([R-BF₃]K) has provided a robust solution to many of these challenges.[5][6] These tetracoordinate boron species exhibit exceptional bench-top stability, are generally crystalline, easy to handle solids, and can often be stored indefinitely without special precautions.[5][7][8] This inherent stability does not compromise their reactivity; in fact, they serve as excellent nucleophilic partners in a wide array of transition metal-catalyzed reactions.[1][9] Their unique properties have established them as indispensable reagents in both academic research and industrial applications, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[5][10]
A Historical Perspective: The Journey to a Practical Synthesis
The story of potassium organotrifluoroborates begins in the 1960s, where they were initially regarded as laboratory curiosities.[7][11] The first synthesis of a potassium organotrifluoroborate, potassium trifluoromethyltrifluoroborate, was reported by Chambers and co-workers in 1960.[7][11] This was achieved by reacting trifluoromethyltrimethylstannane with boron trifluoride, followed by treatment with potassium fluoride.[7] While this early work demonstrated their existence and high thermal stability, the synthetic methods were not broadly applicable or convenient for routine laboratory use, often relying on toxic organotin reagents.[7]
A significant, yet initially overlooked, development occurred in 1967 when Thierig and Umland described the use of potassium hydrogen difluoride (KHF₂) for the fluorination of an organoboron compound.[7][11] However, it was not until 1995 that the true potential of this reagent was unlocked. In a seminal publication, Vedejs and co-workers reported a highly efficient and general method for the synthesis of potassium aryltrifluoroborates from the corresponding arylboronic acids using KHF₂ in aqueous methanol.[7][12] This breakthrough made a wide variety of these valuable salts readily accessible and catalyzed an explosion of research into their chemistry and applications.[11]
Synthesis of Potassium Organotrifluoroborates: A Versatile Toolkit
The development of efficient synthetic routes has been a cornerstone of the widespread adoption of potassium organotrifluoroborates. Several robust methods are now available, allowing for the preparation of a diverse array of these salts with various organic substituents.
From Boronic Acids: The Vedejs Protocol
The most common and straightforward method for preparing potassium organotrifluoroborates is the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂).[7][13] This method is operationally simple, generally high-yielding, and tolerates a wide range of functional groups.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
-
To a solution of phenylboronic acid (1.0 eq) in methanol, add a solution of potassium hydrogen difluoride (KHF₂) (3.0-4.0 eq) in water.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Reduce the volume of the solvent in vacuo.
-
Cool the mixture in an ice bath to induce precipitation.
-
Collect the crystalline solid by filtration, wash with cold water and then a cold organic solvent (e.g., diethyl ether or acetone), and dry under vacuum.
dot graph "Vedejs_Protocol" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Arylboronic Acid (ArB(OH)2)" -> "Reaction Mixture" [label="+ KHF2\n(in MeOH/H2O)"]; "Reaction Mixture" -> "Potassium Aryltrifluoroborate ([ArBF3]K)" [label="Stir at RT"]; "Potassium Aryltrifluoroborate ([ArBF3]K)" -> "Crystalline Solid" [label="Precipitation & Filtration"]; } caption: "Vedejs protocol workflow."
One-Pot Syntheses via Transmetalation
To streamline the synthesis and avoid the isolation of potentially unstable boronic acid intermediates, one-pot procedures have been developed. These typically involve the generation of an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[7][14]
Experimental Protocol: One-Pot Synthesis of Potassium Vinyltrifluoroborate
-
To a solution of trimethyl borate in an anhydrous ether solvent at low temperature (-78 °C), add vinylmagnesium bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with aqueous HCl.
-
Separate the organic layer, which contains the crude vinylboronic acid species.
-
Add an aqueous solution of KHF₂ to the organic layer and stir vigorously.
-
The potassium vinyltrifluoroborate will precipitate and can be collected by filtration.[2][3][15]
dot graph "One_Pot_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; "Organohalide (R-X)" -> "Organometallic (R-M)" [label="+ Mg or Li"]; "Organometallic (R-M)" -> "Boronate Ester (RB(OR')3)" [label="+ B(OR')3"]; "Boronate Ester (RB(OR')3)" -> "Crude Boronic Acid" [label="Hydrolysis"]; "Crude Boronic Acid" -> "[RBF3]K" [label="+ KHF2"]; } caption: "One-pot synthesis workflow."
Other Synthetic Routes
The versatility of potassium organotrifluoroborates is further highlighted by the variety of other synthetic methods available:
-
Hydroboration: Alkenes and alkynes can be hydroborated, and the resulting organoborane is then treated with KHF₂ to yield the corresponding alkyl- or alkenyltrifluoroborate.[1][14]
-
From Halomethyltrifluoroborates: Potassium bromo- and iodomethyltrifluoroborates can serve as building blocks for more complex organotrifluoroborates via nucleophilic substitution reactions.[16][17]
Properties and Stability: The Key to Their Success
The exceptional stability of potassium organotrifluoroborates is their defining characteristic. This stability can be attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from cleavage by air and moisture.[1][18]
| Property | Boronic Acids (RB(OH)₂) | Potassium Organotrifluoroborates ([RBF₃]K) |
| Physical State | Often amorphous solids | Crystalline solids |
| Air Stability | Variable, can be prone to oxidation and dehydration to form boroxines | Generally excellent, can be stored indefinitely on the benchtop[5][7] |
| Moisture Stability | Can be unstable, prone to protodeboronation | Highly stable[5][7] |
| Purification | Often requires chromatography | Typically purified by simple recrystallization[11] |
Applications in Organic Synthesis: A Powerful Tool for C-C Bond Formation
Potassium organotrifluoroborates have found widespread use in a multitude of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and potassium organotrifluoroborates have proven to be excellent nucleophilic partners in this transformation.[2][3][8] They are compatible with a broad range of electrophiles, including aryl and heteroaryl halides and triflates.[4][8]
The reaction is believed to proceed through the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid under the basic reaction conditions, which then enters the catalytic cycle.[13]
dot graph "Suzuki_Miyaura_Coupling" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; "[RBF3]K" -> "RB(OH)2" [label="Hydrolysis\n(Base, H2O)"]; "RB(OH)2" -> "Catalytic Cycle" [label="Transmetalation"]; "Ar-X" -> "Catalytic Cycle" [label="Oxidative Addition"]; "Catalytic Cycle" -> "R-Ar" [label="Reductive Elimination"]; "Catalytic Cycle" [label="Pd(0)/Pd(II)"]; } caption: "Suzuki-Miyaura coupling pathway."
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide
-
To a reaction vessel, add the aryl bromide (1.0 eq), potassium vinyltrifluoroborate (1.2-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq).[2][3]
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O or toluene/H₂O).[2][3]
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
Applications in Drug Discovery and Development
The stability, functional group tolerance, and predictable reactivity of potassium organotrifluoroborates make them highly valuable in the synthesis of complex molecules, including pharmaceuticals.[5][10] They allow for the late-stage introduction of various organic fragments, a crucial strategy in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Their use has been documented in the synthesis of numerous biologically active compounds.[6][19]
Conclusion and Future Outlook
Potassium organotrifluoroborate salts have transitioned from being mere curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their discovery and the development of practical synthetic routes have revolutionized the use of organoboron reagents. Their exceptional stability, ease of handling, and broad reactivity profile have cemented their place in both academic and industrial laboratories. As the demand for more efficient and sustainable synthetic methods grows, the unique advantages offered by potassium organotrifluoroborates will undoubtedly continue to drive innovation in fields ranging from materials science to drug discovery.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Molander, G. A., & Lupp, D. (2014). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania. [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3841–3853. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]
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Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
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Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–23. [Link]
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Molander, G. A., & Biolatto, B. (2003). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organic Syntheses, 80, 189. [Link]
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Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of vinyl trifluoroborates. Retrieved from [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Organic Syntheses. (n.d.). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Retrieved from [Link]
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Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via cross-coupling of potassium organotrifluoroborates with aryl bromides. Organic Letters, 9(8), 1597–1600. [Link]
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Molander, G. A., & Traister, K. M. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Organic Letters, 11(11), 2281–2284. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]
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Molander, G. A., & Nykaza, T. V. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(20), 5222–5225. [Link]
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Hanna, C. (2020). Reaction of Hydrazones with Potassium Organotrifluoroborates Through Photoredox Catalysis. Showcase of Undergraduate Research and Creative Endeavors (SOURCE). [Link]
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Molander, G. A. (2013). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania. [Link]
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Spectroscopic Characterization of Potassium Cycloheptyltrifluoroborate: A Multi-modal Analysis
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry, prized for their exceptional stability and versatility in a myriad of chemical transformations, including the Nobel-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their bench-stable, crystalline nature makes them superior alternatives to more sensitive organoboron compounds, streamlining their application in complex synthetic pathways, particularly within drug discovery and development. This guide provides an in-depth, multi-technique spectroscopic analysis of a representative aliphatic example, potassium cycloheptyltrifluoroborate. We will explore the core principles and practical methodologies for its complete structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers and scientists.
The Compound of Interest: this compound
This compound is a quaternary boron ate complex. Unlike its boronic acid precursor, the tetracoordinate boron center is protected, rendering the compound remarkably stable to air and moisture.[2][4] This stability is paramount, allowing the cycloheptyl moiety to be carried through various synthetic steps before its reactivity is strategically unveiled.[4] Rigorous characterization is the bedrock of its reliable use, ensuring purity, identity, and stability.
Caption: Workflow for comprehensive NMR analysis.
Interpreting the Spectra
-
¹H NMR: The spectrum will be dominated by signals from the cycloheptyl ring protons. These will appear as complex, overlapping multiplets in the aliphatic region (typically δ 1.0-2.0 ppm). The proton on the carbon attached to boron (CH-B) may be shifted slightly downfield and could exhibit broadening.
-
¹³C NMR: The seven distinct carbon signals of the cycloheptyl ring will be observed. A key feature is the signal for the carbon atom directly bonded to boron. This resonance is often significantly broadened due to the quadrupolar moment of the ¹¹B nucleus, a hallmark of the C-B bond in these compounds. [5][6]* ¹⁹F NMR: This is a highly diagnostic spectrum. The three equivalent fluorine atoms will give rise to a single, intense resonance. Crucially, this signal will be split into a 1:1:1:1 quartet due to coupling with the spin 3/2 ¹¹B nucleus. The chemical shift for alkyltrifluoroborates typically falls within the δ -135 to -141 ppm range. [5]The high sensitivity and clear coupling pattern make ¹⁹F NMR an excellent choice for routine analysis of these compounds. [5]* ¹¹B NMR: The spectrum will show a characteristic quartet (from coupling to three ¹⁹F nuclei) centered around δ 3-5 ppm, which is indicative of a tetracoordinate boron atom in an R-BF₃⁻ environment. [4]Observing this well-resolved quartet can be challenging due to quadrupolar broadening but provides definitive evidence of the trifluoroborate structure. [5][7]
Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆.Nucleus Expected Chemical Shift (δ, ppm) Key Feature / Multiplicity ¹H 1.0 - 2.0 Complex multiplets for cycloheptyl protons ¹³C 20 - 45 7 signals; C-B signal is typically very broad [5] ¹⁹F -135 to -141 Quartet (q), due to coupling with ¹¹B [5] ¹¹B 3 - 5 Quartet (q), due to coupling with ³F [4][6]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the overall integrity of the trifluoroborate salt.
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a solid-state sample. The most common method is to mix a small amount of the compound (~1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Spectral Interpretation
The IR spectrum provides a molecular fingerprint. For this compound, the most diagnostic signals are:
-
C-H Vibrations: Strong absorption bands between 2850-3000 cm⁻¹ corresponding to the C-H stretching of the cycloheptyl CH₂ and CH groups.
-
B-F Vibrations: Very strong, characteristic absorption bands typically found in the 950-1100 cm⁻¹ region. These are due to the B-F stretching modes and are a clear indicator of the trifluoroborate group. [4]* C-B Vibrations: The C-B stretch is weaker and can be found in the fingerprint region, often coupled with other vibrations.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| B-F Stretch | 950 - 1100 | Very Strong, Broad |
| C-H Bend | 1350 - 1470 | Medium |
| Table 2: Key IR Absorption Frequencies for this compound. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the organotrifluoroborate anion. Due to the salt's polar and non-volatile nature, electrospray ionization (ESI) is the technique of choice.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an ESI source.
-
Ionization Mode: Operate in the negative ion mode. This is a critical choice, as the analysis targets the [cycloheptyl-BF₃]⁻ anion. [8][9]4. Analysis: Infuse the sample solution directly into the mass spectrometer. The use of internal reference standards, such as sodium ethyl sulfate, may be required to achieve high mass accuracy (<5 ppm). [8][10]
Caption: Workflow for High-Resolution Mass Spectrometry analysis.
Data Interpretation
The primary goal is to observe the molecular anion, [C₇H₁₃BF₃]⁻. For this species, the calculated monoisotopic mass is 165.1043 m/z. High-resolution mass spectrometry should yield a measured mass that matches this theoretical value to within 0.0008 Da (for 5 ppm accuracy), providing unambiguous confirmation of the elemental composition. [8]This technique is exceptionally powerful for verifying the identity of novel organotrifluoroborates.
Integrated Analysis: A Self-Validating System
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all three methods.
Caption: Integrated approach to structural confirmation.
The NMR data collectively map out the covalent structure of the anion, confirming the cycloheptyl framework and its connection to the trifluoroborate group. IR spectroscopy provides rapid confirmation of the key functional groups, particularly the strong B-F bonds. Finally, HRMS validates the elemental formula with high precision. Together, these techniques form a self-validating system, providing the unequivocal structural proof required for advancing compounds in a research and drug development pipeline.
References
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Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]
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Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry. [Link]
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Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. PubMed. [Link]
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Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate Mass Determination of Organotrifluoroborates. ACS Publications. [Link]
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Oliveira, R. A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]
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Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Scilit. [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013). PREPARATION OF 1-NAPHTHOL. Organic Syntheses, 90, 153. [Link]
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Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Oliveira, R. A., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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Various Authors. (n.d.). 11B NMR. Organic Spectroscopy International. [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability and Decomposition Temperature of Potassium Cycloheptyltrifluoroborate
Abstract
Potassium organotrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry, valued for their unique reactivity and stability. This guide provides a comprehensive technical overview of the thermodynamic stability and the determination of the decomposition temperature of a representative member of this class, potassium cycloheptyltrifluoroborate. While specific thermal analysis data for this exact compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for its characterization. We will delve into the structural features that confer its notable stability, the methodologies for precise thermal analysis, and the practical implications for its storage, handling, and application in demanding chemical transformations. This guide is intended for researchers, chemists, and drug development professionals who utilize or are considering the use of potassium organotrifluoroborates in their work.
Introduction: The Rise of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant traction as versatile and robust alternatives to boronic acids and their esters in a variety of chemical reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] Their general structure, featuring a tetracoordinate boron atom, renders them as crystalline, free-flowing solids.
A key advantage of potassium organotrifluoroborates is their exceptional stability. Unlike many other organoboron reagents, they are typically stable to air and moisture, allowing for indefinite storage under ambient conditions.[3][4][5] This "bench-top" stability simplifies handling and enhances reproducibility in experimental setups. The trifluoroborate moiety is robust and can withstand a wide range of reaction conditions, which is often a challenge for other boron species.[1][2]
This compound, the subject of this guide, exemplifies a potassium alkyltrifluoroborate. These saturated alkyltrifluoroborates are particularly valuable for introducing alkyl motifs in complex molecule synthesis.[4] Understanding their thermodynamic stability and decomposition temperature is paramount for ensuring their safe handling, appropriate storage, and effective use in reactions that may require elevated temperatures.
Assessing Thermodynamic Stability: Core Methodologies
The thermodynamic stability and decomposition temperature of solid-state organic compounds like this compound are most accurately determined using thermal analysis techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is ideal for identifying the temperature at which a compound begins to decompose, as decomposition is almost always accompanied by a loss of mass due to the evolution of gaseous byproducts.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as phase transitions (e.g., melting) and decomposition, which can be endothermic (heat absorbing) or exothermic (heat releasing).[9] When used in conjunction with TGA, DSC provides a more complete picture of the thermal behavior of a compound.[7]
Experimental Protocol: Determining the Decomposition Temperature
The following is a detailed, self-validating protocol for determining the decomposition temperature of this compound using simultaneous TGA/DSC analysis.
Materials and Instrumentation
-
Sample: this compound (ensure high purity, >98%)
-
Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.[7]
-
Crucibles: Alumina or platinum crucibles.
-
Purge Gas: High-purity nitrogen or argon.
Step-by-Step Experimental Workflow
-
Instrument Calibration: Calibrate the TGA balance and DSC heat flow using appropriate standards (e.g., indium for temperature and enthalpy, calcium oxalate for mass loss).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA/DSC crucible.
-
Experimental Setup:
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 400-500 °C. The final temperature should be chosen to ensure complete decomposition is observed.
-
-
Data Analysis:
-
TGA Curve: The onset temperature of mass loss is determined from the TGA curve. This is often taken as the temperature at which a significant deviation from the baseline is observed. The decomposition temperature can be reported as the onset temperature or the peak of the first derivative of the TGA curve (DTG curve), which represents the point of maximum rate of mass loss.
-
DSC Curve: The DSC curve will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically an exothermic process for organoboron compounds. The peak temperature of the exothermic event corresponding to the mass loss in the TGA curve provides further confirmation of the decomposition temperature.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent oxidative decomposition, which would not be representative of the intrinsic thermodynamic stability of the compound.
-
Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster heating rates can shift the observed decomposition temperature to higher values.
-
Sample Size: A small sample size of 3-5 mg ensures uniform heating and minimizes thermal gradients within the sample.
Visualization of the Experimental Workflow
Caption: Workflow for TGA/DSC Analysis of this compound.
Expected Results and Interpretation
While specific data for this compound is not available, data for other potassium organotrifluoroborates suggests high thermal stability. For instance, some aryltrifluoroborates are reported to be stable up to 300 °C.[10] For a typical alkyltrifluoroborate like the cycloheptyl derivative, one would expect the onset of decomposition to be well above 200 °C.
Table 1: Hypothetical TGA/DSC Data for this compound
| Parameter | Expected Value | Significance |
| TGA Onset Temperature | > 200 °C | The temperature at which decomposition begins. |
| DSC Decomposition Peak | Exothermic peak correlating with TGA mass loss | Confirms the nature of the decomposition process. |
| Residue at 500 °C | % mass corresponding to KF | The inorganic residue left after decomposition. |
Factors Influencing Stability and Decomposition
The inherent stability of this compound is due to the strong B-F and B-C bonds within the tetracoordinate borate anion. However, several external factors can influence its observed thermal stability.
Purity
Impurities from the synthesis, such as residual solvents or starting materials, can lower the decomposition temperature. Therefore, it is crucial to use highly pure material for both chemical reactions and thermal analysis.
Atmosphere
As mentioned, the presence of oxygen can lead to oxidative decomposition at lower temperatures than the anaerobic thermal decomposition.
Physical Form
The crystallinity and particle size of the solid can also have a minor effect on the decomposition kinetics.
Visualization of Stability Factors
Caption: Factors Influencing the Stability of this compound.
Synthesis and Handling Considerations
The general stability of this compound simplifies its synthesis and handling.
Synthesis
Potassium alkyltrifluoroborates are typically synthesized from the corresponding organoborane or boronic acid. A common method involves the reaction of the appropriate boronic acid with potassium hydrogen fluoride (KHF2) in an aqueous or alcoholic solution.[2][10]
Storage and Handling
Due to their air and moisture stability, this compound can be handled in air and stored in well-sealed containers at room temperature for extended periods.[3][4] However, as with all chemical reagents, it is good practice to store them in a cool, dry place.
Conclusion
References
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275–286. ([Link])
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288–325. ([Link])
- Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 837–854.
-
Molander, G. A., & Biolatto, B. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8424-8429. ([Link])
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NETZSCH-Gerätebau GmbH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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Zhang, J., Guo, X., Jiao, Q., Zhang, H., & Li, H. (2018). Analysis of the Thermal Behaviour of CL-20, Potassium Perchlorate, Lithium Perchlorate and Their Admixtures by DSC and TG. Central European Journal of Energetic Materials, 15(1), 115-130. ([Link])
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Pieters, G., & Genêt, J. P. (2006). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic letters, 8(23), 5243–5246. ([Link])
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A Technical Guide to the Solubility Profile of Potassium Cycloheptyltrifluoroborate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of potassium cycloheptyltrifluoroborate, a representative member of the versatile class of potassium organotrifluoroborate salts. While quantitative solubility data for this specific analog is not extensively published, this document synthesizes established principles of organotrifluoroborate chemistry to predict and explain its solubility profile across a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into solvent selection for reactions, purifications, and analytical applications involving this and related compounds. Detailed experimental protocols for solubility determination are also provided to empower researchers to generate precise data for their specific systems.
Introduction: The Role of Potassium Organotrifluoroborates in Modern Synthesis
Potassium organotrifluoroborates have emerged as indispensable reagents in contemporary organic chemistry.[1][2][3] Their remarkable stability to air and moisture, coupled with their versatile reactivity in cross-coupling reactions and other transformations, makes them superior alternatives to their more sensitive boronic acid counterparts.[1][4][5] this compound, the subject of this guide, serves as a valuable building block for the introduction of the cycloheptyl motif, a common structural element in medicinal chemistry and materials science.
A fundamental understanding of the solubility of these salts is paramount for their effective utilization. Proper solvent selection dictates reaction kinetics, product yields, and the ease of purification. This guide aims to provide a robust framework for predicting and understanding the solubility behavior of this compound.
Physicochemical Properties and General Solubility Trends
Potassium organotrifluoroborates are ionic compounds, consisting of a potassium cation (K⁺) and an organotrifluoroborate anion ([R-BF₃]⁻). Their solubility is governed by the interplay between the lattice energy of the salt and the solvation energy of the constituent ions by the solvent.
Generally, potassium organotrifluoroborates exhibit the following solubility trends[4][6][7]:
-
High Solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents possess high dielectric constants and are effective at solvating the potassium cation.
-
Good Solubility in polar protic solvents like methanol and ethanol.
-
Slight to Moderate Solubility in less polar ethereal solvents like tetrahydrofuran (THF) and toluene.
-
Insolubility in nonpolar solvents such as dichloromethane, diethyl ether, and saturated hydrocarbons.[6]
The cycloheptyl group in this compound is a nonpolar, lipophilic moiety. This structural feature is expected to slightly enhance its solubility in less polar organic solvents compared to aryltrifluoroborates, while maintaining the general trend of poor solubility in completely nonpolar media.
Predicted Solubility Profile of this compound
Based on the general trends for potassium organotrifluoroborates and the structural nature of the cycloheptyl group, the following qualitative solubility profile in common organic solvents at ambient temperature is anticipated:
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High dielectric constant and strong cation solvating ability effectively overcome the lattice energy of the salt. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, its high polarity and cation solvating capacity lead to good solubility. | |
| Acetonitrile (MeCN) | Soluble | A polar aprotic solvent capable of dissolving many potassium salts.[4] | |
| Acetone | Soluble | A moderately polar aprotic solvent that is generally a good solvent for potassium organotrifluoroborates.[6][7] | |
| Polar Protic | Methanol (MeOH) | Soluble | The high polarity and hydrogen bonding capability of methanol facilitate the dissolution of ionic salts.[4][7] |
| Ethanol (EtOH) | Moderately Soluble | Less polar than methanol, leading to a slight decrease in solvating power for ionic compounds. | |
| Less Polar Ether | Tetrahydrofuran (THF) | Slightly Soluble | Possesses a moderate dielectric constant and can solvate the potassium cation to some extent, but is less effective than more polar solvents.[6] |
| Aromatic | Toluene | Slightly Soluble | Primarily nonpolar, but its polarizability allows for weak interactions, resulting in minimal solubility.[6] |
| Halogenated | Dichloromethane (DCM) | Insoluble | Low polarity and inability to effectively solvate ions result in poor solubility for ionic salts.[4][6] |
| Nonpolar Aliphatic | Hexanes/Heptane | Insoluble | Very low dielectric constant and lack of significant intermolecular forces with ionic species lead to negligible solubility.[6] |
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a multifactorial phenomenon. The following diagram illustrates the key contributing factors and their interplay.
Caption: Interplay of factors governing the dissolution of this compound.
Experimental Determination of Solubility: A Standard Operating Procedure
For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a reliable method for measuring the solubility of this compound in a given organic solvent.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, ICP-MS for potassium)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess of this compound to a known volume or mass of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker or on a stirrer plate set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is crucial.
-
-
Sample Collection and Preparation:
-
Allow the mixture to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully draw an aliquot of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.
-
Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any suspended microcrystals.
-
Accurately weigh the filtered saturated solution.
-
-
Quantification:
-
Evaporate the solvent from the weighed aliquot under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the salt.
-
Weigh the solid residue to determine the mass of dissolved this compound.
-
Alternatively, dilute the filtered saturated solution with a suitable solvent and analyze the concentration of the trifluoroborate salt or the potassium ion using a calibrated analytical technique.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 g solvent, mg/mL, or mol/L) based on the mass of the dissolved salt and the mass or volume of the solvent.
-
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the gravimetric determination of solubility.
Synthesis of this compound
For researchers who wish to prepare this reagent, a general and reliable synthetic route starting from cycloheptyl bromide is outlined below. This procedure is adapted from established methods for the synthesis of potassium alkyltrifluoroborates.[2][6]
Caption: Synthetic pathway to this compound.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous THF. A solution of cycloheptyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically heated to reflux to ensure complete conversion.
-
Borylation: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Formation of the Trifluoroborate Salt: The reaction mixture is cooled again, and an aqueous solution of potassium hydrogen difluoride (KHF₂) is added slowly. The resulting mixture is stirred vigorously for a few hours.
-
Workup and Isolation: The organic solvent is removed under reduced pressure. The resulting solid is then typically purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether or acetonitrile, to yield this compound as a crystalline solid.[7]
Conclusion
This compound, as a representative alkyltrifluoroborate, exhibits a solubility profile dictated by its ionic nature and the properties of the organic solvent. It is highly soluble in polar aprotic and protic solvents, with decreasing solubility as the solvent polarity diminishes. This guide provides a foundational understanding of these characteristics, enabling researchers to make informed decisions regarding solvent selection for synthetic and analytical purposes. The provided experimental protocols offer a starting point for the in-house synthesis and precise solubility determination of this and other potassium organotrifluoroborate salts.
References
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]
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Prakash, G. K. S.; Pertusati, F.; Jog, P. V. Tetrabutylammonium Trifluoroborates. Organic Syntheses2011 , 88, 111. [Link]
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Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting, University of Pittsburgh, May 18, 2008. [Link]
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Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development2009 , 12 (6), 811-23. [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research2007 , 40 (4), 275–286. [Link]
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Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr Opin Drug Discov Devel.2009 , 12(6), 811-23. [Link]
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Wikipedia. Organotrifluoroborate. [Link]
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Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry2002 , 67 (24), 8424–8429. [Link]
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The Preparation of Potassium Alkyltrifluoroborates from Organoboron Precursors
An In-depth Technical Guide:
Authored by: Gemini, Senior Application Scientist
Abstract
Potassium alkyltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly in the realm of cross-coupling reactions. Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity offer significant advantages over traditional organoboron compounds like boronic acids and esters.[1][2][3] This guide provides a comprehensive technical overview of the primary synthetic routes to potassium alkyltrifluoroborates from common organoboron precursors. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and explain the causality behind procedural choices, offering researchers and drug development professionals a practical and authoritative resource for synthesizing these versatile building blocks.
Introduction: The Ascendancy of Alkyltrifluoroborates
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, with boronic acids serving as the workhorse nucleophiles. However, their inherent limitations, including instability, propensity for protodeboronation, and the tendency to form cyclic boroxine anhydrides, can complicate their handling, storage, and stoichiometry in reactions.[1]
Potassium organotrifluoroborates, [R-BF₃]K, address these challenges directly. The tetracoordinate boron center, saturated by three electronegative fluorine atoms, imparts exceptional stability.[4] These compounds are typically free-flowing, crystalline solids that can be stored on the benchtop for extended periods without degradation, simplifying experimental setup and enhancing reproducibility.[1][5] This guide focuses on the key methodologies for their preparation, emphasizing the conversion of common organoboron precursors into these robust and highly valuable reagents.
The Cornerstone Reagent: Potassium Hydrogen Fluoride (KHF₂)
The conversion of various trivalent organoboron precursors into tetravalent potassium alkyltrifluoroborates is almost universally accomplished using potassium hydrogen fluoride (KHF₂).[4][6] The efficacy of KHF₂ is central to the success and convenience of these preparations.
Causality of Reagent Choice: While one might intuitively consider potassium fluoride (KF) for this transformation, KHF₂ is significantly more effective. Vedejs and co-workers noted that KF is often unable to displace the hydroxyl or alkoxyl ligands of boronic acids and esters, respectively.[5][7] KHF₂, a source of both F⁻ and HF, facilitates the reaction by protonating the leaving group (e.g., -OH or -OR), making it a better leaving group and driving the formation of the stable trifluoroborate salt. This seemingly minor detail is a critical mechanistic insight that ensures high conversion rates.
Below is a generalized schematic of this key transformation.
Figure 1: General transformation of organoboron precursors to potassium alkyltrifluoroborates using KHF₂.
Synthetic Pathways from Organoboron Precursors
The choice of starting material dictates the specific protocol for synthesis. One-pot procedures that avoid the isolation of unstable intermediates are often favored for their efficiency and practicality.[5]
Method 1: Synthesis from Boronic Acids
This is the most straightforward method when a stable, purified alkylboronic acid is available. The reaction involves a simple ligand exchange at the boron center.
Workflow & Mechanism: The alkylboronic acid is dissolved or suspended in a solvent like methanol and treated with an aqueous solution of KHF₂. The trifluoroborate salt often precipitates from the reaction mixture, allowing for simple isolation by filtration.[5][6] This precipitation serves as a thermodynamic sink, driving the reaction to completion.
Figure 2: Experimental workflow for preparing alkyltrifluoroborates from alkylboronic acids.
Experimental Protocol: Preparation of Potassium 1-Naphthyltrifluoroborate[6] (Note: While the example is aryl, the procedure is directly analogous for alkylboronic acids.)
-
Setup: A round-bottomed flask is charged with the alkylboronic acid (1.0 equiv) and methanol. The resulting solution or slurry is cooled to approximately 5 °C in an ice bath.
-
Addition: A solution of KHF₂ (3.0 equiv) in water is added portion-wise over 10 minutes. The reaction is often exothermic, and a thick white slurry typically forms.
-
Reaction: The ice bath is removed, and the mixture is stirred at room temperature for 1 hour.
-
Isolation: The solids are collected by vacuum filtration.
-
Washing: The filter cake is washed sequentially with the reaction solvent (e.g., methanol/water), followed by a solvent in which the product is sparingly soluble but impurities are (e.g., acetone or ether), to facilitate drying.
-
Drying: The crystalline product is dried under high vacuum to yield the pure potassium alkyltrifluoroborate.
Method 2: One-Pot Synthesis from Organometallic Reagents
This is arguably the most versatile and widely used method, as it bypasses the need to isolate potentially unstable boronic acid or ester intermediates.[5] It typically starts from an alkyl halide, which is converted to an organolithium or Grignard reagent.
Workflow & Mechanism: The process begins with the formation of the organometallic reagent. This highly nucleophilic species is then added to a trialkyl borate, such as trimethyl borate B(OMe)₃, at low temperature. This transmetalation step forms a boronic ester or an "ate" complex in situ. The reaction is then quenched by the addition of an aqueous KHF₂ solution, which rapidly converts the intermediate into the final, stable trifluoroborate salt.[5][8]
Figure 3: One-pot workflow from organometallic precursors.
Experimental Protocol: General Synthesis from an Alkyl Bromide[8]
-
Organometallic Formation: A solution of the alkyl bromide (1.0 equiv) in dry THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen). A solution of n-butyllithium (1.0 equiv) in hexanes is added dropwise, and the mixture is stirred for 1 hour.
-
Boronation: Trimethyl borate (1.5 equiv) is added dropwise at -78 °C. The reaction is stirred for 1 hour at this temperature and then allowed to warm to -20 °C over 1 hour.
-
Fluorination: A saturated aqueous solution of KHF₂ is added at -20 °C. The mixture is stirred for 1 hour and then warmed to room temperature and stirred for an additional hour.
-
Workup: The solvent is removed under reduced pressure. The resulting solid is suspended in a solvent like acetone, stirred, and filtered to remove inorganic salts.
-
Purification: The filtrate is concentrated, and the crude product is purified, typically by recrystallization (e.g., from acetone/ether or acetonitrile/ether) to afford the pure potassium alkyltrifluoroborate.[5]
Method 3: Synthesis from Alkenes via Hydroboration
Hydroboration is a powerful tool for converting alkenes into organoboranes with well-defined regioselectivity. The resulting trialkylborane or boronic ester can be directly converted to the alkyltrifluoroborate.
Workflow & Mechanism: An alkene is treated with a hydroborating agent. The choice of agent (e.g., 9-BBN-H for anti-Markovnikov addition to terminal alkenes, or catecholborane) determines the structure of the intermediate organoborane. This intermediate is then subjected to treatment with aqueous KHF₂ to furnish the desired salt. This method is particularly valuable for creating functionalized alkyltrifluoroborates from readily available olefin starting materials.[1][4][9]
Experimental Protocol: From an Alkene via Hydroboration-Fluorination[9]
-
Hydroboration: To a solution of the alkene (1.0 equiv) in THF under an inert atmosphere, a solution of a suitable hydroborating agent (e.g., 9-borabicyclo[3.3.1]nonane, 9-BBN-H) is added at 0 °C. The reaction is allowed to warm to room temperature and stirred until analysis (e.g., TLC or GC-MS) indicates complete consumption of the alkene.
-
Fluorination: The reaction mixture is cooled, and a saturated aqueous solution of KHF₂ is added.
-
Isolation: The mixture is stirred vigorously for several hours. The resulting precipitate is collected by filtration, washed with cold water and ether, and dried under vacuum to yield the product.
Summary of Preparative Methods
The optimal synthetic route depends on the availability of the starting material, the desired scale, and the functional groups present in the target molecule.
| Starting Material | Key Reagents | Advantages | Disadvantages |
| Alkylboronic Acid | KHF₂, MeOH/H₂O | Direct, simple purification if product precipitates.[6] | Requires pre-existing, stable boronic acid. |
| Alkyl Halide | n-BuLi or Mg, B(OMe)₃, KHF₂ | Highly versatile, one-pot, avoids unstable intermediates.[5][8] | Requires strictly anhydrous/inert conditions for organometallic step. |
| Alkene | Hydroborating Agent, KHF₂ | Accesses diverse structures from simple olefins, high regioselectivity.[4][9] | Choice of hydroborating agent is crucial; some are pyrophoric. |
| Boronic Ester | KHF₂, MeOH/H₂O | Starts from stable, common precursors (e.g., pinacol esters).[5] | Reaction can be an equilibrium, potentially leading to lower yields.[5] |
Conclusion
The preparation of potassium alkyltrifluoroborates is a mature and reliable field of synthetic chemistry, underpinned by the robust and efficient fluorination with KHF₂. The methods outlined in this guide—from boronic acids, via one-pot transmetalation, or through hydroboration—provide a versatile toolkit for accessing these exceptionally stable and useful organoboron reagents.[10][11] Their ease of handling and broad compatibility with downstream applications, especially in palladium-catalyzed cross-coupling, solidify their role as critical building blocks for researchers in organic synthesis and drug discovery.[1][4]
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 836-850. [Link]
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ResearchGate. (n.d.). Synthesis of alkyl potassium trifluoroborate salts or boronic ester using Katritzky salts and B2cat2. ResearchGate. [Link]
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Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288-325. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]
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Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(15), 5119–5129. [Link]
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Request PDF. (n.d.). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
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Request PDF. (n.d.). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]
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A Guide to the Formation of Potassium Organotrifluoroborates Using KHF₂: Mechanism, Protocol, and Best Practices
Abstract
Potassium organotrifluoroborates ([R-BF₃]K) have emerged as exceptionally versatile and robust reagents in modern organic synthesis, finding extensive application in cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[1][2][3] Their superior stability to air and moisture compared to the corresponding boronic acids makes them highly attractive in drug development and complex molecule synthesis.[2][3][4][5] This technical guide provides an in-depth exploration of the mechanism behind the formation of potassium cycloheptyltrifluoroborate from its corresponding boronic acid using potassium hydrogen fluoride (KHF₂), a method pioneered by Vedejs.[6] We will dissect the mechanistic rationale, provide a detailed experimental protocol, and offer insights grounded in extensive laboratory experience to ensure reliable and high-yielding synthesis.
Introduction: The Ascendancy of Organotrifluoroborates
For decades, organoboronic acids have been mainstays in carbon-carbon bond formation. However, their inherent instability, including tendencies toward protodeboronation and oxidative decomposition, often complicates their storage and handling, especially in multi-step synthetic campaigns.[7] The advent of potassium organotrifluoroborates provided a paradigm shift. By converting the trigonal planar, electrophilic boronic acid into a tetracoordinate, anionic borate complex, the carbon-boron bond is effectively shielded.[2][7] This "ate" complex is significantly more stable, often existing as a crystalline solid that can be stored indefinitely on the benchtop.[4][6]
The transformation is deceptively simple: treat a boronic acid or its ester with an aqueous solution of potassium hydrogen fluoride (KHF₂).[2][6] This guide focuses on the cycloheptyl variant, a representative saturated alkyl group, to illustrate the core principles of this essential transformation.
The Fluoride Source: Why Potassium Hydrogen Fluoride (KHF₂)?
The choice of KHF₂ as the fluoride source is a critical aspect of the Vedejs protocol and warrants specific discussion.[6] While one might intuitively consider potassium fluoride (KF) for this transformation, it is surprisingly ineffective at displacing the hydroxyl ligands of a boronic acid.[6]
Causality Behind the Choice of KHF₂:
-
Acidity and Fluoride Donation: KHF₂ is the salt of a strong base (KOH) and a weak acid (HF), but in solution, it acts as a convenient and safer source of hydrofluoric acid (HF). The bifluoride ion ([F-H-F]⁻) readily provides both the fluoride nucleophile and the acidity needed to facilitate the reaction.[8][9] The in situ generation of acidic conditions protonates the boronic acid's hydroxyl groups, converting them into better leaving groups (water).
-
Safety and Handling: While KHF₂ is corrosive and must be handled with care, it is a solid that is considerably safer and easier to manage than gaseous or aqueous hydrofluoric acid.[4][10] It slowly releases HF in the presence of water, which can etch glassware over time.[4] For this reason, performing the reaction in high-density polyethylene (HDPE) or other plastic vessels is sometimes recommended for prolonged reactions or storage.[4]
-
Stoichiometry: An excess of KHF₂ is typically used to drive the equilibrium toward the formation of the highly stable trifluoroborate salt, which often precipitates from the reaction mixture, further favoring product formation according to Le Châtelier's principle.[11]
Proposed Mechanism of Formation
The conversion of cycloheptylboronic acid to this compound is a stepwise process involving the sequential displacement of hydroxyl groups by fluoride ions. The acidic nature of the KHF₂ solution is crucial for facilitating this exchange.
Step 1: Protonation and Initial Fluoride Attack The reaction initiates with the protonation of one of the hydroxyl groups on the cycloheptylboronic acid by the acidic medium generated from KHF₂. This converts the hydroxyl group into a good leaving group (H₂O). A fluoride ion, also from KHF₂, then attacks the electron-deficient boron center.
Step 2: Formation of a Dihydroxyfluoroborate Intermediate This nucleophilic attack results in a tetracoordinate borate intermediate. The loss of a water molecule yields a neutral cycloheptylfluoroboronic acid species.
Step 3: Second Displacement The process repeats. The remaining hydroxyl group is protonated, and another fluoride ion attacks the boron center. The subsequent loss of a second water molecule generates cycloheptyldifluoroborane (R-BF₂).
Step 4: Final Fluoridation and Salt Formation The resulting cycloheptyldifluoroborane is a potent Lewis acid. It readily accepts a final fluoride ion to form the stable cycloheptyltrifluoroborate anion ([C₇H₁₃BF₃]⁻). This anion combines with the potassium cation (K⁺) present in the solution to precipitate as the final, stable salt, this compound.
Below is a visual representation of the proposed reaction pathway.
Caption: Figure 1: Proposed Mechanism of Trifluoroborate Formation.
Experimental Protocol: Synthesis of this compound
This protocol is a robust, field-proven method adapted from the general procedures established by Vedejs and Molander.[4][6] It is designed to be a self-validating system, yielding a product that can be easily purified and characterized.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Cycloheptylboronic Acid | 141.99 | 5.00 g | 35.2 | 1.0 |
| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 8.25 g | 105.6 | 3.0 |
| Methanol (MeOH) | 32.04 | 25 mL | - | - |
| Deionized Water (H₂O) | 18.02 | 30 mL | - | - |
| Acetone | 58.08 | ~100 mL | - | - |
Safety Precautions:
-
Potassium Hydrogen Fluoride (KHF₂) is highly toxic and corrosive. [4][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle KHF₂ in a chemical fume hood. In case of skin contact, wash immediately with copious amounts of water and seek medical attention. Calcium gluconate gel should be available as a first aid measure for HF exposure.
-
Methanol is flammable and toxic. Handle in a well-ventilated area.
-
Reaction Setup: In a 250 mL plastic (HDPE) or glass Erlenmeyer flask equipped with a magnetic stir bar, add cycloheptylboronic acid (5.00 g, 35.2 mmol).
-
Rationale: A plastic flask is preferred to prevent potential etching of glassware by HF generated in situ.[4]
-
-
Dissolution: Add methanol (25 mL) to the flask and stir until the boronic acid is fully dissolved. Cool the solution to 0-5 °C using an ice-water bath.
-
Rationale: Methanol is an excellent solvent for boronic acids. Cooling the mixture helps to control any exothermicity upon addition of the KHF₂ solution.
-
-
KHF₂ Addition: In a separate beaker, dissolve potassium hydrogen fluoride (8.25 g, 105.6 mmol) in deionized water (30 mL). Slowly add this aqueous solution to the stirring methanolic solution of the boronic acid over 5-10 minutes.
-
Rationale: A 3-fold excess of KHF₂ ensures the complete conversion of the boronic acid to the trifluoroborate salt.[4] A thick white precipitate of the product should form almost immediately.
-
-
Reaction: Remove the ice bath and allow the slurry to stir at room temperature for 1 hour.
-
Rationale: The reaction is typically rapid, but stirring for an hour ensures it goes to completion.[6]
-
-
Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 20 mL) and then cold acetone (2 x 20 mL).
-
Rationale: Washing with water removes excess KHF₂ and other water-soluble impurities. The acetone wash helps to remove organic impurities and aids in drying the product.
-
-
Drying: Dry the crystalline white solid under high vacuum for several hours to remove residual solvent. The product can typically be obtained in >90% yield and used without further purification.
-
Optional Recrystallization: If higher purity is required, the product can be recrystallized from hot acetone or an acetonitrile/diethyl ether mixture.[11]
Caption: Figure 2: Experimental Workflow for Synthesis.
Characterization and Data
The final product should be a stable, free-flowing white crystalline solid. Proper characterization is essential to confirm its identity and purity.
| Technique | Expected Result for this compound |
| ¹⁹F NMR (in Acetone-d₆) | A broad quartet signal around -135 to -145 ppm, due to coupling with ¹¹B. |
| ¹¹B NMR (in Acetone-d₆) | A quartet signal around 3-5 ppm, with a J-coupling constant (¹¹B-¹⁹F) of approximately 50-60 Hz. |
| ¹H NMR (in Acetone-d₆) | Complex multiplets in the aliphatic region (approx. 0.8-1.8 ppm) corresponding to the cycloheptyl protons. |
| ¹³C NMR (in Acetone-d₆) | Signals in the aliphatic region (approx. 25-40 ppm). The carbon attached to boron will be a broad signal due to quadrupolar relaxation. |
| Mass Spec (ESI⁻) | A peak corresponding to the [C₇H₁₃BF₃]⁻ anion at m/z ≈ 165. |
| Melting Point | Typically >250 °C (decomposes). |
Conclusion
The synthesis of potassium organotrifluoroborates using KHF₂ is a cornerstone reaction for modern synthetic chemistry, providing access to air- and moisture-stable surrogates of boronic acids.[4] The mechanism, driven by the unique properties of the bifluoride ion, involves a stepwise, acid-facilitated substitution of hydroxyl groups for fluoride ions on the boron center. The experimental protocol described herein is straightforward, high-yielding, and reliable, making these valuable reagents readily accessible. For researchers in drug discovery and process development, mastering this transformation is a key step toward leveraging the full potential of Suzuki-Miyaura cross-coupling and other boron-based methodologies.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 322. Available from: [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. Available from: [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available from: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. Available from: [Link]
-
Sammis, G. M., & Denmark, S. E. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(6), 945-957. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]
-
ResearchGate. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available from: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides. Organic letters, 11(10), 2141–2144. Available from: [Link]
-
Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. Available from: [Link]
-
Request PDF. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Available from: [Link]
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NOBLEAPEX. (2024). Potassium Hydrogen Fluoride as an Intermediate in Chemical Production. Available from: [Link]
-
Wikipedia. Potassium bifluoride. Available from: [Link]
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Methodological & Application
Application Note: Robust C(sp³)-C(sp²) Cross-Coupling Using Potassium Cycloheptyltrifluoroborate in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Stability Challenge in Cross-Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its significance is particularly profound in the pharmaceutical and materials science industries, where the construction of complex molecular architectures is paramount.[1][2] Traditional protocols have heavily relied on organoboronic acids and their esters as the nucleophilic partner. However, these reagents are often beset by significant drawbacks; boronic acids can be prone to decomposition via protodeboronation and often exist in an equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry and reproducibility.[2][3]
To address these limitations, potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally effective and robust alternatives.[4][5][6] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, simplifying storage, handling, and weighing operations.[3][7] Their tetracoordinate boron center renders them significantly less susceptible to premature protodeboronation, leading to more reliable and stoichiometric reactions.[2][3] This guide focuses on the application of potassium cycloheptyltrifluoroborate, a key reagent for introducing a C(sp³)-hybridized cycloalkyl motif, a common structural element in pharmacologically active compounds.
The Organotrifluoroborate Advantage: A "Prodrug" Approach to Boronic Acid Chemistry
The enhanced stability of potassium organotrifluoroborates is not merely a matter of convenience; it fundamentally alters the reaction dynamics. They function as protected forms of boronic acids, or "prodrugs," that remain dormant until activated under the basic aqueous conditions of the Suzuki-Miyaura reaction.[4][6][8]
Causality Behind the Stability: The three electron-withdrawing fluorine atoms form strong bonds with the boron center, creating a stable, negatively charged tetracoordinate complex. This structure is inherently resistant to the pathways that lead to the degradation of tricoordinate boronic acids.
Mechanism of Activation: The active nucleophile in the Suzuki-Miyaura catalytic cycle is the boronic acid. Potassium organotrifluoroborates must first undergo hydrolysis to generate the corresponding boronic acid in situ.[9][10][11] This base-mediated hydrolysis proceeds at a controlled rate, ensuring a low, steady-state concentration of the active boronic acid. This "slow-release" mechanism is highly advantageous as it minimizes common side reactions associated with high concentrations of boronic acids, such as oxidative homocoupling and protodeboronation.[9][10][11][12]
Caption: Structure of this compound.
The Catalytic Cycle: Integrating Trifluoroborate Activation
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The use of a potassium organotrifluoroborate introduces a critical prerequisite step: hydrolysis.
-
Hydrolysis (Activation): The cycle begins outside the primary catalytic loop. The this compound (C₇H₁₃BF₃K) reacts with the base (e.g., Cs₂CO₃) and water to slowly release cycloheptylboronic acid [C₇H₁₃B(OH)₂].[9][11]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex (Ar-Pd-X).
-
Transmetalation: The newly formed cycloheptylboronic acid coordinates to the Pd(II) complex. In the presence of the base, transmetalation occurs, where the cycloheptyl group is transferred from boron to palladium, displacing the halide and forming an Ar-Pd-C₇H₁₃ intermediate. The boron species is released as a borate salt.
-
Reductive Elimination: The Ar-Pd-C₇H₁₃ complex undergoes reductive elimination to form the final C(sp³)-C(sp²) coupled product (Ar-C₇H₁₃) and regenerate the active Pd(0) catalyst, which re-enters the cycle. For C(sp³) coupling, this step is often rate-limiting and requires bulky, electron-rich ligands to facilitate the process.
Caption: Suzuki-Miyaura cycle with trifluoroborate activation.
Detailed Experimental Protocol: Synthesis of 1-Cycloheptyl-4-methoxybenzene
This protocol provides a robust method for the coupling of this compound with an electron-rich aryl bromide.
Materials and Reagents:
-
This compound
-
4-Bromoanisole
-
Palladium(II) Acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Caption: General workflow for the cross-coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous toluene (5 mL) followed by deionized water (0.5 mL) via syringe. The 10:1 toluene/H₂O ratio is critical.[13][14]
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete (as judged by the consumption of the starting aryl halide), remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-cycloheptyl-4-methoxybenzene.
Data Presentation: Reaction Scope and Optimization
The described protocol is versatile and tolerates a range of functional groups on the aryl halide partner. Bulky, electron-rich phosphine ligands are generally required for efficient coupling of secondary alkyl groups like cycloheptyl.[2][14]
Table 1: Representative Scope for Coupling of this compound
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | ~85-95 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | ~80-90 |
| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | ~75-85 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | ~70-80 |
| 5 | 1-Bromo-2,4,6-trimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | Toluene/H₂O (10:1)| 110 | ~65-75 |
Yields are approximate and based on literature for similar C(sp³)-C(sp²) couplings; optimization may be required.[2][14][15]
Field-Proven Insights:
-
Choice of Base: Cesium carbonate is highly effective due to its solubility and high basicity, which promotes the necessary hydrolysis of the trifluoroborate salt.[15] K₃PO₄ is another excellent alternative.[2][16]
-
Ligand Selection: For challenging C(sp³)-C(sp²) couplings, especially with less reactive aryl chlorides or sterically hindered partners, ligands like RuPhos, XPhos, or SPhos are critical. They accelerate the rate-limiting reductive elimination step.[2]
-
Solvent System: The presence of water is non-negotiable for the hydrolysis step.[15][17][18] A biphasic system like toluene/water or THF/water is standard. The ratio can be optimized to balance reagent solubility and hydrolysis rate.
Conclusion
This compound is a superior reagent for Suzuki-Miyaura cross-coupling reactions aimed at installing cycloheptyl moieties. Its exceptional air and moisture stability simplifies experimental procedures and enhances reproducibility. By acting as a stable precursor that slowly releases the active boronic acid in situ, it minimizes side reactions and often leads to higher yields compared to traditional boronic acids. The protocol described herein, utilizing a modern palladium/phosphine catalyst system, provides a reliable and broadly applicable method for the synthesis of complex molecules relevant to the pharmaceutical and chemical industries.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. Available at: [Link]
-
Molander, G. A., & Elia, M. D. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 74(3), 919–929. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Available at: [Link]
-
Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8560–8568. Available at: [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available at: [Link]
-
PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]
-
University of Bristol Research Portal. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available at: [Link]
-
Darses, S., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 77(17), 7488–7495. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]
-
Molander, G. A., et al. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]
-
Dreher, S. D., et al. (2008). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 73(15), 6090–6093. Available at: [Link]
-
University of Bristol. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available at: [Link]
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Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(1), 347–350. Available at: [Link]
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palladium-catalyzed cycloheptylation of aryl halides using potassium cycloheptyltrifluoroborate
Introduction: The Rising Prominence of Cycloheptyl Moieties in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of unique alicyclic scaffolds is a proven strategy for modulating physicochemical properties and exploring novel chemical space. Among these, the cycloheptyl group has emerged as a valuable motif, offering a distinct three-dimensional profile that can enhance binding affinity, improve metabolic stability, and fine-tune solubility.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for forging carbon-carbon bonds, and the use of air-stable and readily handled potassium cycloheptyltrifluoroborate as a coupling partner represents a significant advancement in the synthesis of cycloheptyl-containing aromatic compounds.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview, field-proven insights, and step-by-step protocols for the palladium-catalyzed cycloheptylation of aryl halides using this compound.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle for C(sp²)–C(sp³) Coupling
The palladium-catalyzed cycloheptylation of aryl halides follows the general mechanistic paradigm of the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves a series of well-defined steps, each crucial for the efficient formation of the desired carbon-carbon bond. A key challenge in the coupling of secondary alkylboron reagents, such as cycloheptyltrifluoroborate, is the potential for β-hydride elimination, which can lead to undesired side products.[3] The careful selection of ligands and reaction conditions is therefore paramount to favor the desired reductive elimination pathway.
The catalytic cycle can be visualized as follows:
Figure 1. The catalytic cycle of the palladium-catalyzed cycloheptylation.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Ligand Exchange/Activation: In the presence of a base and water, the halide on the palladium complex is exchanged for a hydroxide or alkoxide group. Concurrently, the this compound is hydrolyzed to the corresponding cycloheptylboronic acid in situ.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the hydroxide/alkoxide group and forming a diorganopalladium(II) complex. The choice of a bulky, electron-rich phosphine ligand is crucial here to facilitate this step and suppress side reactions.
-
Reductive Elimination: The two organic fragments (aryl and cycloheptyl) on the palladium center couple and are eliminated, forming the desired cycloheptylarene product and regenerating the active Pd(0) catalyst.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of the corresponding cycloheptylmagnesium bromide with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF₂).
Materials and Reagents:
-
Cycloheptyl bromide
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether or THF
-
Triisopropyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Acetone
-
Methanol
-
Saturated aqueous KHF₂ solution
Step-by-Step Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a solution of cycloheptyl bromide in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once the reaction starts, add the remaining cycloheptyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous diethyl ether or THF dropwise, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Trifluoroborate Formation: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of KHF₂. Stir the mixture vigorously for 1-2 hours.
-
Isolation and Purification: Filter the resulting white precipitate and wash it sequentially with cold water, acetone, and diethyl ether. The resulting solid is this compound, which can be dried under vacuum. The purity can be assessed by ¹⁹F NMR spectroscopy.
Palladium-Catalyzed Cycloheptylation of an Aryl Halide
This protocol is adapted from optimized conditions for the coupling of secondary alkyltrifluoroborates and should serve as an excellent starting point for the cycloheptylation reaction.[4] Empirical optimization for specific substrates is highly recommended.
Materials and Reagents:
-
Aryl halide (e.g., 4-chloroanisole)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃), finely ground
-
Cyclopentyl methyl ether (CPME)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Reaction Setup Workflow:
Figure 2. General workflow for the palladium-catalyzed cycloheptylation.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium(II) acetate (0.02-0.03 mmol, 2-3 mol%), XPhos (0.04-0.06 mmol, 4-6 mol%), and finely ground potassium carbonate (2.0-3.0 mmol).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times. Add degassed cyclopentyl methyl ether (CPME) and deionized water in a 10:1 ratio (e.g., 5 mL CPME and 0.5 mL water).
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Work-up: After the reaction is complete (as determined by TLC or GC-MS analysis), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Reaction Parameters and Expected Outcomes
The following table provides a general framework for optimizing the palladium-catalyzed cycloheptylation of aryl halides. The values are based on successful couplings of similar secondary alkyltrifluoroborates and should be adapted for specific substrates.[4]
| Parameter | Recommended Range | Notes |
| Aryl Halide | Aryl chlorides, bromides, iodides | Aryl chlorides are more challenging but cost-effective. |
| K-cycloheptyl-BF₃ | 1.2 - 2.0 equivalents | An excess of the boronate salt is typically used. |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ is a common and effective choice. |
| Ligand | XPhos, SPhos, RuPhos (2-10 mol%) | Bulky, electron-rich phosphine ligands are crucial. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | Cs₂CO₃ can be more effective but is more expensive. |
| Solvent System | CPME/H₂O, Toluene/H₂O, Dioxane/H₂O | The ratio of organic solvent to water can influence the reaction rate. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive aryl chlorides. |
| Reaction Time | 12 - 48 hours | Monitor by an appropriate analytical technique. |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If you observe low conversion of the starting material, consider increasing the reaction temperature, reaction time, or the catalyst/ligand loading. Ensure that the reagents and solvents are of high purity and appropriately degassed. The activity of the palladium catalyst can be a critical factor.
-
Formation of Side Products: The primary side reaction to be aware of is protodeboronation of the this compound. This can be minimized by using a non-protic solvent and ensuring the base is thoroughly dried. β-hydride elimination can lead to the formation of cycloheptene and the reduced arene. The use of bulky phosphine ligands like XPhos helps to suppress this pathway by sterically disfavoring the formation of the required palladium-hydride intermediate.
-
Ligand Selection: The choice of ligand is critical for the success of C(sp²)–C(sp³) couplings. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) have demonstrated excellent performance in promoting the desired reductive elimination over β-hydride elimination for secondary alkyltrifluoroborates.[3]
-
Base Considerations: The base not only facilitates the catalytic cycle but also promotes the hydrolysis of the trifluoroborate salt to the active boronic acid. Finely ground potassium carbonate is a cost-effective and generally effective choice. For more challenging couplings, the more soluble and basic cesium carbonate may provide better results.
Conclusion
The palladium-catalyzed cycloheptylation of aryl halides using this compound is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical and materials science research. The use of air-stable and easy-to-handle trifluoroborate salts offers significant practical advantages over traditional organoboron reagents. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively incorporate the cycloheptyl motif into a wide range of aromatic scaffolds. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful synthetic methodology.
References
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Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(38), 12584–12585. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
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Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]
-
Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030. [Link]
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Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Lee, C. H., et al. (2012). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Bulletin of the Korean Chemical Society, 33(4), 1417-1420. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Coupling of Organoboronates. In Organometallics in Synthesis (pp. 1-136). Springer, Berlin, Heidelberg.
-
Molander, G. A., & Canturk, B. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Organic letters, 11(10), 2125–2128. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling with Potassium Cycloheptyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] While boronic acids have been the traditional nucleophilic partners in this reaction, their inherent limitations, such as a propensity for dehydration to form boroxines and potential instability, can complicate stoichiometry and handling.[2][3] The emergence of potassium organotrifluoroborates has provided a robust solution to these challenges, offering a superior class of reagents for Suzuki-Miyaura couplings.[4][5][6][7][8][9][10][11]
Potassium organotrifluoroborates are crystalline, monomeric solids that exhibit exceptional stability to both air and moisture, simplifying storage and handling.[3][6][9] This enhanced stability allows for precise stoichiometry in reactions and the ability to perform transformations on the organic substituent of the trifluoroborate without cleaving the carbon-boron bond.[11] This document provides a detailed guide to the application of potassium cycloheptyltrifluoroborate, a representative secondary alkyltrifluoroborate, in Suzuki-Miyaura cross-coupling reactions, offering a versatile tool for the introduction of the cycloheptyl motif in drug discovery and development.
The Underlying Chemistry: Mechanism and the Role of the Trifluoroborate
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[12] A crucial aspect of using potassium organotrifluoroborates is that they are considered "protected" forms of boronic acids.[11] Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[13] This slow release can be advantageous in minimizing side reactions. The boronic acid is then activated by the base to form a boronate species, which facilitates the transmetalation step with the palladium(II) complex.[14]
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction with potassium organotrifluoroborates.
Synthesis of this compound
Potassium alkyltrifluoroborates are readily synthesized from various starting materials. A common method involves the hydroboration of an alkene followed by treatment with potassium hydrogen fluoride (KHF₂).[8] For cycloheptyltrifluoroborate, this would involve the hydroboration of cycloheptene.
General Synthetic Scheme:
Figure 2: General workflow for the synthesis of this compound.
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with a variety of aryl and heteroaryl halides or triflates. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl halide or triflate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, or SPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)
-
Solvent (e.g., Toluene/water 10:1 or Dioxane/water 10:1)
-
Anhydrous, degassed solvents
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction tube, add this compound, the aryl/heteroaryl coupling partner, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent.
-
Catalyst Addition: Add the catalyst pre-mixture to the reaction flask via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Process Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling with this compound can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often a cost-effective and reliable precatalyst.[2] |
| Ligand | RuPhos, XPhos, SPhos | Sterically hindered and electron-rich biaryl phosphine ligands are often effective for coupling with alkyltrifluoroborates, as they can promote the reductive elimination step and suppress β-hydride elimination.[4][15][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Cesium carbonate is often more effective but also more expensive. The base is crucial for the hydrolysis of the trifluoroborate and the formation of the active boronate species.[14][17] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic solvent system is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[17][18] The presence of water is necessary for the hydrolysis of the trifluoroborate.[13] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive coupling partners, such as aryl chlorides.[16] |
Troubleshooting Common Issues:
-
Low Conversion: Increase the reaction temperature, try a more active catalyst/ligand system, or a stronger base like Cs₂CO₃. Ensure the reaction is performed under strictly anaerobic conditions.
-
Protodeboronation: This side reaction, where the boron moiety is replaced by a hydrogen atom, can be minimized by using milder bases or by ensuring a sufficiently fast cross-coupling reaction. The slow release of the boronic acid from the trifluoroborate already helps to mitigate this issue.[19]
-
Homocoupling of the Aryl Halide: This can occur at high temperatures or with highly active catalysts. Lowering the temperature or catalyst loading may help.
Conclusion
This compound, and alkyltrifluoroborates in general, represent a significant advancement in the field of Suzuki-Miyaura cross-coupling. Their enhanced stability, ease of handling, and predictable reactivity make them invaluable tools for the synthesis of complex molecules in academic and industrial settings.[8][9][10] The protocols and guidelines presented in this document provide a solid foundation for the successful application of these versatile reagents in the development of novel chemical entities.
References
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867-1870. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie (International ed. in English), 48(49), 9240–9261. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(25), 8424-8429. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Biscoe, M. R., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 143(4), 2038-2046. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]
-
Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(17), 7253-7264. [Link]
-
Molander, G. A. (2007). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. Pure and Applied Chemistry, 79(4), 627-640. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(29), 9147-9157. [Link]
-
Molander, G. A., & Elia, M. D. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(17), 6764-6771. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
Molander, G. A., & Elia, M. D. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(17), 6764-6771. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(8), 665-673. [Link]
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The Cycloheptyl Moiety in Modern Drug Discovery: Application Notes for Potassium Cycloheptyltrifluoroborate in Pharmaceutical Synthesis
Introduction: The Strategic Incorporation of Alicyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug design, the deliberate incorporation of specific structural motifs to modulate pharmacokinetic and pharmacodynamic properties is a cornerstone of successful pharmaceutical development. Among these, alicyclic fragments have garnered significant attention for their ability to impart favorable characteristics such as enhanced metabolic stability, improved binding affinity, and desirable lipophilicity. The cycloheptyl group, a seven-membered carbocycle, offers a unique conformational flexibility that can be strategically employed by medicinal chemists. This application note provides a comprehensive guide to the use of potassium cycloheptyltrifluoroborate, a versatile and stable reagent, in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.
Organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and their esters in many synthetic applications.[1] Their remarkable stability towards air and moisture, crystalline nature, and predictable reactivity simplify handling and storage, making them highly amenable to the rigorous demands of pharmaceutical process development.[1] this compound, in particular, serves as a valuable building block for the introduction of the cycloheptyl moiety onto (hetero)aromatic cores, a common structural feature in a variety of therapeutic agents.
The Cycloheptyl Group as a Bioisostere in Drug Design
The cycloheptyl moiety can be considered a valuable component of the medicinal chemist's toolkit. Its three-dimensional structure and lipophilic nature can lead to improved interactions with biological targets compared to planar aromatic systems. Furthermore, the conformational flexibility of the seven-membered ring can allow for optimal positioning of other functional groups within a molecule to maximize binding interactions. While less common than its smaller cycloalkane counterparts like cyclopropane and cyclohexane, the cycloheptyl group has found its place in a number of biologically active compounds, including natural products and synthetic pharmaceuticals. For instance, cyclohepta[b]indole structures are recognized as a "privileged" motif in drug design, displaying a wide range of biological activities.[2][3]
This compound: A Key Reagent for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of countless pharmaceutical agents.[4] Potassium alkyltrifluoroborates, including the cycloheptyl variant, have proven to be excellent coupling partners in these reactions.[5]
Advantages of this compound in Suzuki-Miyaura Coupling:
-
Enhanced Stability: As crystalline solids, potassium organotrifluoroborates are significantly more stable to air and moisture than their corresponding boronic acids, which can be prone to dehydration and protodeboronation.[1] This stability translates to longer shelf-life and easier handling in a laboratory or manufacturing setting.
-
Ease of Handling: The solid nature of this compound allows for accurate weighing and dispensing without the need for specialized inert atmosphere techniques, streamlining the experimental workflow.
-
High Reactivity and Broad Scope: this compound can be effectively coupled with a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates, accommodating a diverse array of functional groups commonly found in complex pharmaceutical intermediates.[1][6]
-
Favorable Safety and Environmental Profile: Boron-based reagents are generally considered to have a more favorable toxicity profile compared to organotin or organozinc compounds. The byproducts of Suzuki-Miyaura reactions using organotrifluoroborates are typically inorganic salts that are readily removed during aqueous workup.
Experimental Protocols
Protocol 1: Synthesis of this compound
General Procedure Outline:
-
Formation of the Organometallic Reagent: A Grignard reagent (cycloheptylmagnesium bromide) or an organolithium reagent (cycloheptyllithium) is prepared from the corresponding cycloheptyl halide.
-
Borylation: The organometallic reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature to form the corresponding boronic ester.
-
Formation of the Trifluoroborate Salt: The crude boronic ester is treated with an aqueous solution of potassium hydrogen fluoride (KHF₂) to precipitate the stable, crystalline this compound.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Chloride
This protocol is adapted from established procedures for the cross-coupling of secondary alkyltrifluoroborates with aryl chlorides and serves as a robust starting point for optimization.[1][6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry (equiv) | Amount (mmol) |
| Aryl Chloride | Varies | Varies | 1.0 | 0.5 |
| This compound | 1218908-72-5 | 204.10 | 1.05 | 0.525 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 (2 mol%) | 0.01 |
| RuPhos | 787618-22-8 | 468.58 | 0.04 (4 mol%) | 0.02 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 1.5 |
| Toluene | 108-88-3 | 92.14 | - | 5 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 0.5 mL |
Procedure:
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.
-
Catalyst Preparation: In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).
-
Catalyst Addition: Quickly add the catalyst and ligand to the reaction mixture under a positive flow of argon.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Pharmaceutical Synthesis: Case Studies and Perspectives
While a direct marketed drug synthesized via this compound is not explicitly detailed in the provided literature, the utility of this reagent can be inferred from the prevalence of cycloalkyl moieties in drug candidates and the robustness of the Suzuki-Miyaura reaction. For example, derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene have been explored in medicinal chemistry.[7] The synthesis of such structures could potentially be streamlined by employing a Suzuki-Miyaura coupling between a suitably functionalized cycloheptyltrifluoroborate and a dibenzo-fused aryl halide.
Furthermore, the development of novel therapeutics often involves the exploration of diverse chemical space. The commercial availability of this compound provides researchers with a readily accessible tool to incorporate the cycloheptyl scaffold into new molecular entities. This can be particularly valuable in lead optimization campaigns where fine-tuning of lipophilicity and conformational properties is crucial for enhancing biological activity and improving ADME (absorption, distribution, metabolism, and excretion) profiles.
Conclusion
This compound is a valuable and practical reagent for the introduction of the cycloheptyl moiety in pharmaceutical synthesis. Its stability, ease of handling, and effectiveness in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction make it an attractive choice for drug discovery and development professionals. The provided protocols offer a solid foundation for the application of this reagent in the synthesis of cycloheptyl-substituted (hetero)aromatic compounds, enabling the exploration of novel chemical space and the efficient construction of complex molecular architectures for the next generation of therapeutics.
References
- This reference is not available in the provided search results.
-
Villani, F. J., Ellis, C. A., Tavares, R. F., & Bigos, C. (1964). Derivatives of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene and Related Compounds. II. Journal of Medicinal Chemistry, 7(4), 457–460. [Link]
-
Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 73(15), 6049–6051. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic letters, 14(16), 4214–4217. [Link]
-
Molander, G. A., & Ito, T. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of organic chemistry, 68(14), 5534–5539. [Link]
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Oestreich, M. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of chemical research, 49(11), 2419–2432. [Link]
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Oestreich, M. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of chemical research, 49(11), 2419–2432. [Link]
- This reference is not available in the provided search results.
- Farina, V., & Krishnan, B. (1991). Large-scale applications of the Suzuki reaction in the pharmaceutical industry. New journal of chemistry, 15(10-11), 745–752.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
one-pot synthesis of arylcycloheptanes using potassium cycloheptyltrifluoroborate
Application Note & Protocol
Streamlined Synthesis of Arylcycloheptane Scaffolds via a One-Pot Suzuki-Miyaura Coupling of Potassium Cycloheptyltrifluoroborate
Abstract
The arylcycloheptane motif is a privileged scaffold found in numerous natural products and pharmacologically active molecules, driving significant interest in robust and efficient synthetic methodologies.[1] This application note details a highly efficient, one-pot protocol for the synthesis of diverse arylcycloheptanes. By leveraging the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, this method pairs readily available aryl halides and triflates with air- and moisture-stable this compound. The one-pot strategy significantly enhances operational simplicity, reduces waste, and minimizes the need for intermediate purification steps, making it an attractive approach for applications in medicinal chemistry and drug discovery.[2][3] We provide a comprehensive experimental procedure, mechanistic insights, and guidance for substrate scope and troubleshooting.
Introduction: The Strategic Value of Arylcycloheptanes and One-Pot Methodologies
The seven-membered carbocyclic ring of the cycloheptane system, when appended to an aromatic core, offers a unique three-dimensional architecture that is highly valuable for exploring chemical space in drug development.[1][4] This structure can effectively mimic peptide turns or position functional groups in specific vectors to optimize interactions with biological targets. However, the synthesis of these structures can be challenging due to entropic penalties associated with forming medium-sized rings.
Traditional multi-step syntheses often suffer from cumulative yield losses and require laborious purification of intermediates. One-pot syntheses, where reactants undergo successive transformations in a single reactor, circumvent these issues, thereby increasing chemical yield, saving time, and improving the overall "pot economy".[2][5]
The Suzuki-Miyaura cross-coupling has become a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance. The use of potassium organotrifluoroborates as coupling partners offers significant advantages over their boronic acid counterparts. They are typically crystalline, bench-stable solids that are less prone to side reactions like protodeboronation, ensuring a "slow release" of the active boronic acid under basic reaction conditions.[6][7][8] This protocol harnesses these advantages in a streamlined, one-pot procedure for the direct synthesis of valuable arylcycloheptane products.
The Reaction Mechanism: A Palladium-Catalyzed Cycle
The core transformation is a Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle initiated by a Pd(0) species. A key feature of using potassium organotrifluoroborates is their requisite activation by a base to generate the organoboronate species necessary for transmetalation.[9]
The Catalytic Cycle proceeds via three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-electrophile (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The cycloheptyl group is transferred from the boron atom to the palladium center. This step is facilitated by the base, which reacts with the this compound to form a more reactive boronate species.
-
Reductive Elimination: The newly formed aryl-cycloheptyl Pd(II) complex undergoes reductive elimination to release the final arylcycloheptane product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Experimental Application & Protocol
This protocol is designed as a general procedure. Optimal conditions, particularly temperature and reaction time, may vary depending on the specific reactivity of the aryl electrophile.
Materials and Reagents
-
Aryl Halide/Triflate: 1.0 equivalent
-
This compound: 1.05 - 1.2 equivalents
-
Palladium(II) Acetate (Pd(OAc)₂): 2 mol %
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos): 4 mol %
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): 3.0 equivalents, finely ground
-
Solvent System: Toluene and Deionized Water (e.g., 10:1 v/v)
-
Standard Glassware: Schlenk tube or similar reaction vessel equipped with a magnetic stir bar
-
Inert Gas: Argon or Nitrogen
-
Reagents for Work-up: Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
One-Pot Synthesis Workflow
The following diagram outlines the complete experimental workflow from reaction setup to the isolation of the final product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. One-pot synthesis: Significance and symbolism [wisdomlib.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. DSpace [repository.upenn.edu]
Protocol & Application Notes: Suzuki-Miyaura Coupling of Potassium Cycloheptyltrifluoroborate with Heteroaryl Chlorides
An Application Guide for Medicinal Chemists
Introduction
The incorporation of non-aromatic carbocyclic scaffolds, such as the cycloheptyl group, into heteroaromatic systems is a powerful strategy in modern drug discovery.[1] These saturated rings can enhance metabolic stability, improve solubility, and provide specific three-dimensional conformations for optimal target binding. Heterocyclic cores are foundational motifs in a vast number of approved drugs, prized for their ability to engage in key biological interactions.[2][3][4]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, valued for its mild conditions and broad functional group tolerance.[5] While arylboronic acids are traditional coupling partners, they can suffer from instability and challenging purification. Potassium organotrifluoroborates have emerged as superior alternatives; they are typically crystalline, air- and moisture-stable solids that are easy to handle and can be stored indefinitely, making them ideal for library synthesis and process development.[6][7][8]
This guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of potassium cycloheptyltrifluoroborate—a secondary alkyltrifluoroborate—with a range of medicinally relevant heteroaryl chlorides. We will delve into the mechanistic rationale behind component selection and provide a robust, field-tested protocol for researchers in pharmaceutical and academic laboratories.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The catalytic cycle for the coupling of organotrifluoroborates involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, reacts with the heteroaryl chloride (Het-Ar-Cl), inserting itself into the carbon-chlorine bond. This forms a high-valent Pd(II) intermediate. This step is often rate-limiting, especially with less reactive chlorides.
-
Transmetalation : The organotrifluoroborate must be activated by a base. It is proposed that the base facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ, which then forms a boronate species.[10][11] This activated boron reagent transfers its organic group (cycloheptyl) to the Pd(II) center, displacing the halide and forming a new Pd(II)-cycloheptyl intermediate.
-
Reductive Elimination : The two organic groups (heteroaryl and cycloheptyl) on the palladium center couple and are eliminated from the metal, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Scientific Rationale
The success of coupling a secondary alkyltrifluoroborate with a relatively unreactive heteroaryl chloride hinges on the careful selection of each component.
-
The Nucleophile: this compound (Cycloheptyl-BF₃K)
-
Why it works: Organotrifluoroborates are more nucleophilic than the corresponding boronic acids upon activation and are significantly less prone to protodeboronation, a common side reaction.[6] Their high stability as crystalline solids simplifies handling, weighing, and storage, which is a major advantage over often-unstable boronic acids or air-sensitive trialkylboranes.[7][8]
-
Preparation: this compound can be readily synthesized from cycloheptylmagnesium bromide and trimethyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[12]
-
-
The Electrophile: Heteroaryl Chlorides
-
Relevance & Challenge: Heteroaryl chlorides are often more commercially available and less expensive than their bromide or iodide counterparts. However, the strength of the C-Cl bond makes oxidative addition more difficult, necessitating a highly active catalyst system.[13][14] The electronic nature of the heterocycle also plays a role; electron-deficient systems (e.g., chloropyridines, chloropyrimidines) are generally more reactive than electron-rich ones.
-
-
The Catalyst System: Palladium Precursor and Ligand
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species. Other sources like Pd₂(dba)₃ can also be used.[15][16]
-
Ligand Selection (Crucial): For challenging couplings involving secondary alkyl groups and aryl chlorides, the ligand is paramount. The goal is to create a Pd(0) center that is both electron-rich enough to undergo oxidative addition with the C-Cl bond and sterically bulky enough to promote the final reductive elimination step.
-
Recommended Ligands: Biaryl phosphine ligands such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly effective.[17][18] These ligands are bulky and electron-donating, creating a highly active, coordinatively unsaturated "L-Pd(0)" species that readily reacts with heteroaryl chlorides.[16] Simpler ligands like triphenylphosphine (PPh₃) are often insufficient for this transformation.[19]
-
-
-
The Base
-
Mechanism of Action: A base is required to activate the trifluoroborate salt, facilitating its hydrolysis to the boronic acid and subsequent formation of the reactive boronate species for transmetalation.[10]
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A widely used, effective, and economical choice for many primary and secondary alkyltrifluoroborate couplings.[12][17][18]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can enhance reaction rates, particularly with difficult substrates.[7][19]
-
Potassium Phosphate (K₃PO₄): Another effective base, often used in anhydrous conditions but also works well in aqueous mixtures.[20]
-
-
-
The Solvent System
-
Rationale: A biphasic solvent system is typically employed. The organic phase (e.g., toluene, dioxane) solubilizes the heteroaryl chloride, the catalyst, and the final product. The aqueous phase dissolves the inorganic base and the trifluoroborate salt, facilitating the activation and transmetalation steps.
-
Recommended System: A 10:1 mixture of Toluene/H₂O is a robust and widely applicable system for these couplings, providing a good balance of solubility for all components.[17][18]
-
Optimized Reaction Protocol
This protocol is a general method adapted from proven literature procedures for the coupling of alkyltrifluoroborates with aryl/heteroaryl chlorides.[17][18] Optimization may be required for specific substrates.
Materials & Equipment:
-
This compound (1.5 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Silica gel for column chromatography
Figure 2: Step-by-step experimental workflow for the coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the heteroaryl chloride (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), RuPhos (0.02 mmol, 4 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Scientist's Note: The catalyst and ligand are air-stable, but weighing them quickly is good practice. Using an excess of the trifluoroborate can help drive the reaction to completion.
-
-
Inerting the System: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Scientist's Note: While the precatalyst is air-stable, the active Pd(0) species is sensitive to oxygen. A properly inerted atmosphere is critical for catalyst longevity and reproducible results.
-
-
Solvent Addition: Prepare a degassed 10:1 mixture of toluene and water. Add the appropriate volume of this solvent mixture to the reaction vessel via syringe to achieve a final concentration of ~0.25 M with respect to the heteroaryl chloride (for a 0.5 mmol scale, this is 2.0 mL total solvent).
-
Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 80–100 °C. Stir vigorously for 12–24 hours.
-
Scientist's Note: The optimal temperature may vary. Start at 80 °C and increase if the reaction is sluggish. Vigorous stirring is important to ensure mixing between the two phases.
-
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure cycloheptyl-substituted heteroarene.
Substrate Scope and Expected Outcomes
The described conditions are generally effective for a range of heteroaryl chlorides. The following table provides an overview of potential substrates and considerations.
| Heteroaryl Chloride Example | Electronic Nature | Expected Reactivity/Yield | Key Considerations | Reference |
| 2-Chloropyridine | Electron-deficient | Good to Excellent | Standard conditions are typically effective. | [17][18] |
| 3-Chloroquinoline | Electron-deficient | Good to Excellent | Generally couples well. | [6] |
| 2-Chloropyrimidine | Highly electron-deficient | Excellent | Often reacts faster or at lower temperatures. | [6] |
| 5-Chloro-2-methoxypyridine | Electron-neutral | Good | The methoxy group is well-tolerated. | [17][18] |
| 2-Chloro-1-methylimidazole | Electron-rich | Moderate to Good | May require longer reaction times or slightly higher temperatures. | [13] |
| 2-Chlorobenzothiazole | Electron-deficient | Moderate | Can be a challenging substrate; catalyst optimization may be needed. | [13] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Ineffective base. | 1. Ensure proper degassing and inert atmosphere.2. Increase temperature to 100-110 °C.3. Switch to a stronger base like Cs₂CO₃. |
| Recovery of Starting Materials | Reaction has not gone to completion. | Increase reaction time, temperature, or catalyst loading (e.g., to 3 mol% Pd). |
| Formation of Side Products | 1. Protodeboronation of the trifluoroborate.2. Homocoupling of the heteroaryl chloride. | 1. Ensure the base is not excessively strong or the temperature too high.2. Confirm the purity of reagents and maintain a strict inert atmosphere. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with heteroaryl chlorides is a highly valuable transformation for medicinal chemistry. By leveraging the stability of the trifluoroborate salt and a highly active catalyst system based on a bulky, electron-rich biaryl phosphine ligand like RuPhos, chemists can efficiently access complex molecules that would be difficult to synthesize otherwise. The protocol detailed herein provides a robust and reliable starting point for researchers aiming to incorporate cycloalkyl motifs into diverse heterocyclic scaffolds, paving the way for the discovery of new therapeutic agents.
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-
A. D. S. Marques et al., "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides," The Journal of Organic Chemistry, ACS Publications.
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L. Li et al., "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides," Journal of the American Chemical Society.
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S. D. Dreher et al., "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation," Journal of the American Chemical Society.
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S. D. Dreher et al., "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides," PMC - NIH.
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N. T. T. Chau et al., "Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology," The Journal of Organic Chemistry, ACS Publications.
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G. A. Molander and C. R. Bernardi, "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates," Synfacts.
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L. Li et al., "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides," Journal of the American Chemical Society, ACS Publications.
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S. D. Dreher et al., "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides," The Journal of Organic Chemistry, ACS Publications.
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G. A. Molander and D. E. Petrillo, "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates," Organic Syntheses.
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G. A. Molander and C. R. Bernardi, "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates," The Journal of Organic Chemistry, ACS Publications.
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G. A. Molander and N. A. G. Bandeira, "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling," PMC - NIH.
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G. A. Molander et al., "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates," PMC - NIH.
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S. D. Dreher et al., "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides," SciSpace.
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S. M. D. F. V. de Assis et al., "Scope and limitations of the ligand‐free Suzuki coupling of chloroaryl triflates," ResearchGate.
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A. R. P. van den Hoogenband, "DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES," University of Pennsylvania.
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S. L. Buchwald et al., "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," Journal of the American Chemical Society.
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G. A. Molander and S. L. J. Trice, "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers," NIH.
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G. A. Molander and B. Biolatto, "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles," Sci-Hub.
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"Suzuki-Miyaura Coupling," Chemistry LibreTexts.
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G. A. Molander et al., "Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides," Request PDF - ResearchGate.
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L. J. T. E. van der Heijden, "Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs)," Research Collection.
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J. A. Milligan et al., "Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums," PMC - NIH.
-
L. J. T. E. van der Heijden et al., "Synthesis of Bifunctional Potassium Acyltrifluoroborates," PubMed.
-
S. J. T. Gard, "Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) through Chemoselective Cross-Coupling with a Bifunctional Reagent," PubMed.
-
G. A. Molander and T. Ito, "Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates," PubMed.
-
V. Singh, "Role of Heterocycles in Drug Discovery: An Overview," ResearchGate.
-
E. Vicente-García et al., "Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design," PMC - PubMed Central.
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"Potassium vinyltrifluoroborate synthesis," Organic Chemistry Portal.
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Y. Xi et al., "Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity," ACS Publications.
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M. Asif, "Prescribed drugs containing nitrogen heterocycles: an overview," PMC - PubMed Central.
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S. J. T. Gard et al., "Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) through Chemoselective Cross‐Coupling with a Bifunctional Reagent," ResearchGate.
-
V. Singh, "Role of Heterocycles in Drug Discovery: An Overview," World Journal of Advanced Research and Reviews.
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Application Notes and Protocols: The Use of Potassium Cycloheptyltrifluoroborate in Photoredox Catalysis
Introduction: A New Light on Carbon-Carbon Bond Formation
Visible-light photoredox catalysis has emerged as a transformative platform in modern organic synthesis, enabling the formation of complex chemical bonds under remarkably mild and controlled conditions.[1] This approach harnesses the energy of photons to generate highly reactive radical intermediates from stable precursors through single-electron transfer (SET) events mediated by a photocatalyst.[2][3] Among the diverse array of radical precursors, potassium organotrifluoroborates have garnered significant attention due to their exceptional stability to air and moisture, ease of handling, and broad functional group tolerance.[4][5] This guide focuses on the application of a specific secondary alkyltrifluoroborate, Potassium Cycloheptyltrifluoroborate , detailing its utility in constructing valuable C(sp³)-centered bonds for researchers in synthetic chemistry and drug development.
Potassium alkyltrifluoroborates are crystalline solids that serve as excellent precursors to alkyl radicals. Upon excitation by visible light, a photocatalyst can oxidize the trifluoroborate salt, leading to the fragmentation of the C–B bond and the generation of a carbon-centered radical.[6][7] This reactive intermediate can then engage in a variety of synthetic transformations, offering a powerful alternative to traditional methods that often require harsh reagents or sensitive organometallics.
Core Principles and Advantages
The utility of this compound in photoredox catalysis is rooted in its ability to generate the cycloheptyl radical through a single-electron transfer mechanism. This process can be integrated into various catalytic cycles to achieve a range of synthetic outcomes.
Mechanism of Radical Generation
The activation of this compound begins with the absorption of a photon by a photocatalyst (PC), promoting it to an excited state (PC*). This excited state is both a more potent oxidant and reductant than the ground state. In a typical oxidative quenching cycle, the excited photocatalyst oxidizes the alkyltrifluoroborate, generating the cycloheptyl radical and a reduced form of the photocatalyst (PC•⁻). A sacrificial oxidant in the reaction mixture then regenerates the ground state of the photocatalyst to complete the cycle.
Caption: General mechanism for cycloheptyl radical generation.
Key Advantages of this compound
-
Stability: As a crystalline solid, it is stable to air and moisture, allowing for easy storage and handling without the need for a glovebox or Schlenk techniques.
-
Safety: It is a safer alternative to traditional radical precursors like organotin reagents.
-
Functional Group Tolerance: The mild reaction conditions associated with photoredox catalysis allow for the presence of a wide range of functional groups in the substrates.
-
Versatility: The generated cycloheptyl radical can participate in a diverse array of reactions, including C-C and C-heteroatom bond formations.
Featured Applications and Protocols
This compound is a versatile building block for various photoredox-catalyzed reactions. Below are detailed protocols for some of its key applications.
Multicomponent Petasis Reaction
A powerful application of this compound is in the photoredox-catalyzed Petasis reaction, which allows for the one-pot synthesis of complex amines from an aldehyde, an amine, and the trifluoroborate salt.[8][9][10][11] This redox-neutral process expands the scope of the traditional Petasis reaction, which is typically limited to unsaturated boronic acids.[8][9]
Reaction Scheme:
(Illustrative scheme showing aldehyde, amine, and cycloheptyltrifluoroborate reacting to form a complex amine)
Detailed Protocol:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aldehyde (0.1 mmol, 1.0 equiv.), the amine (0.12 mmol, 1.2 equiv.), and this compound (0.15 mmol, 1.5 equiv.).
-
Add the photocatalyst, such as 4CzIPN (1-2 mol%), to the vial.
-
Place the vial under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add 1.0 mL of anhydrous, degassed solvent (e.g., acetonitrile or DMF) via syringe.
-
Place the vial in a photoreactor equipped with a blue LED light source (e.g., Kessil lamp, 440-460 nm) and a cooling fan to maintain room temperature.
-
Irradiate the reaction mixture with vigorous stirring for 12-24 hours, or until completion as monitored by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Component | Role | Typical Amount |
| Aldehyde/Amine | Substrates | 1.0-1.2 equiv. |
| K-cycloheptyl-BF3 | Radical Precursor | 1.5 equiv. |
| 4CzIPN or Ir-catalyst | Photocatalyst | 1-5 mol% |
| Acetonitrile/DMF | Solvent | 0.1 M |
| Blue LEDs (440-460 nm) | Light Source | N/A |
Table 1: Typical Reaction Parameters for the Photoredox Petasis Reaction.
Giese-Type Conjugate Addition
The cycloheptyl radical generated from this compound can readily participate in Giese-type reactions, which involve the addition of a radical to an electron-deficient alkene (a Michael acceptor).[5] This provides a powerful method for the formation of C-C bonds.
Detailed Protocol:
-
In a 4 mL vial, combine the Michael acceptor (0.2 mmol, 1.0 equiv.), this compound (0.3 mmol, 1.5 equiv.), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y, 2-5 mol%).
-
Seal the vial and place it under an inert atmosphere.
-
Add 2.0 mL of a suitable degassed solvent (e.g., DMSO or DMF).
-
Irradiate the mixture with a blue or green LED light source, depending on the photocatalyst's absorption spectrum, at room temperature for 12-48 hours.
-
Monitor the reaction progress by an appropriate analytical technique.
-
After completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired conjugate addition product.
Nickel-Catalyzed Cross-Coupling with Aryl Halides
By merging photoredox catalysis with nickel catalysis, this compound can be used to couple with aryl or heteroaryl halides, forming a C(sp³)–C(sp²) bond.[2][12] In this dual catalytic system, the photocatalyst generates the cycloheptyl radical, which is then captured by a low-valent nickel complex in the cross-coupling cycle.
Caption: A simplified dual catalytic cycle for cross-coupling.
Detailed Protocol:
-
To an oven-dried vial, add NiCl₂·glyme (5 mol%), a bipyridine-based ligand (e.g., dtbbpy, 5 mol%), the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.75 mmol, 1.5 equiv.), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).
-
Seal the vial and render the atmosphere inert.
-
Add 5.0 mL of a degassed solvent such as dioxane or DMF.
-
Irradiate with a blue LED light source at room temperature with stirring for 24-48 hours.
-
Upon completion, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify by flash chromatography.
| Parameter | Giese Addition | Ni Cross-Coupling |
| Catalyst System | Ru(bpy)₃Cl₂ or Eosin Y | Ir-photocatalyst + Ni-catalyst/ligand |
| Radical Acceptor | Michael Acceptor | Aryl Halide |
| Solvent | DMSO, DMF | Dioxane, DMF |
| Typical Yield | Moderate to Good | Good to Excellent |
Table 2: Comparison of Reaction Parameters for Different Applications.
Experimental Setup and Practical Considerations
A successful photoredox reaction requires careful attention to the experimental setup.
Caption: Standard experimental workflow for photoredox reactions.
-
Light Source: Blue LEDs (440-460 nm) are most common for iridium and acridinium-based photocatalysts. The distance from the light source to the reaction vessel should be consistent to ensure reproducibility.
-
Reaction Vessels: Standard glass vials (e.g., 1 or 4 mL) are suitable. Ensure they are sealed properly to maintain an inert atmosphere.
-
Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst, so it is crucial to degas the solvent and maintain an inert atmosphere of argon or nitrogen.[13]
-
Temperature Control: While most reactions are run at room temperature, the light source can generate heat. A cooling fan is recommended to maintain a consistent temperature.
-
Reaction Monitoring: Progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or NMR spectroscopy.[14][15][16][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inefficient light penetration (turbid solution) - Oxygen contamination - Incorrect wavelength of light - Decomposed catalyst or reagents | - Ensure reagents are fully dissolved. - Improve degassing procedure; check seals on vial. - Match LED wavelength to catalyst's absorption maximum. - Use fresh, high-purity reagents and catalyst. |
| Side Product Formation | - Substrate or product degradation - Dimerization of the alkyl radical - Undesired radical chain reactions | - Lower light intensity or use a different photocatalyst. - Adjust stoichiometry or concentration. - Add a radical scavenger (if applicable to the mechanism) to test for chain processes. |
| Inconsistent Results | - Variable reaction temperature - Inconsistent light intensity/distance - Water contamination | - Use a cooling fan to maintain a stable temperature. - Standardize the photoreactor setup. - Use anhydrous solvents and dry glassware thoroughly. |
Safety Information
-
This compound: While generally stable, it should be handled in a well-ventilated area. It may cause skin and serious eye irritation.[4][13][18] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Photocatalysts: Many iridium and ruthenium complexes are expensive and potentially toxic. Handle with care and avoid inhalation of dust.
-
Solvents: Use anhydrous and degassed solvents. Many organic solvents are flammable and have associated health risks. Handle them in a fume hood.
-
Light Source: High-intensity LED lights can be harmful to the eyes. Avoid looking directly at the light source and use appropriate shielding.
Conclusion
This compound is a highly valuable and versatile reagent for modern organic synthesis. Its stability, ease of use, and ability to generate the cycloheptyl radical under mild photoredox conditions make it an excellent choice for constructing complex molecules. The protocols outlined in this guide for multicomponent reactions, conjugate additions, and cross-coupling reactions provide a solid foundation for researchers to explore the rich chemistry of this powerful building block. By understanding the core principles and paying careful attention to experimental detail, scientists can effectively leverage this technology to accelerate their research and development efforts.
References
-
Yi, J., Badir, S. O., Alam, R., & Molander, G. A. (2019). Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. Organic Letters, 21(12), 4853–4858. [Link]
-
Matsui, J. K., Primer, D. N., & Molander, G. A. (2017). Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science, 8(5), 3512-3522. [Link]
-
Molander, G. A. (2019). Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Oliva, M., et al. (2021). A continuous-flow protocol for photoredox-catalyzed multicomponent Petasis reaction. STAR Protocols, 2(4), 100918. [Link]
-
Staveness, D., Bosque, I., & Stephenson, C. R. J. (2021). Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. Angewandte Chemie International Edition, 60(39), 21116-21149. [Link]
-
Sharma, U. K., et al. (2021). Photoredox-catalyzed multicomponent Petasis reaction in batch and continuous flow with alkyl boronic acids. Frontiers in Chemistry, 9, 763533. [Link]
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2016). Photoredox Catalysis in Nickel-Catalyzed Cross-Coupling. Accounts of Chemical Research, 49(7), 1429–1439. [Link]
-
Primer, D. N., & Molander, G. A. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. The Journal of Organic Chemistry, 81(14), 6063–6070. [Link]
-
Oliva, M., et al. (2021). A continuous-flow protocol for photoredox-catalyzed multicomponent Petasis reaction. Lirias. [Link]
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Govaerts, S., et al. (2021). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. [Link]
-
Corcoran, E. B., et al. (2021). Photoredox/Nickel Dual Catalytic Cross-Coupling of Potassium Thiomethyltrifluoroborates with Aryl and Heteroaryl Bromides. The Journal of Organic Chemistry, 86(9), 6937–6942. [Link]
-
Plasko, D. P., et al. (2018). Visible light-promoted alkylation of imines using potassium organotrifluoroborates. Photochemical & Photobiological Sciences, 17(5), 534–538. [Link]
-
Zhang, H., et al. (2016). Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis. Chemical Communications, 52(64), 9918-9921. [Link]
-
MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Macmillan Group - Princeton University. [Link]
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The Cycloheptyl Group as a Lipophilic Moiety: Application Notes for Late-Stage Functionalization Using Potassium Cycloheptyltrifluoroborate
Introduction: Navigating Chemical Space with Novel Building Blocks
In the landscape of modern drug discovery, the strategic introduction of lipophilic groups is a cornerstone of lead optimization. It allows for the fine-tuning of a compound's physicochemical properties, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy, enabling the direct modification of complex molecules at advanced stages of a synthetic sequence.[1][2][3] This approach circumvents the need for lengthy de novo synthesis, thereby accelerating the exploration of structure-activity relationships (SAR).[2][3]
Within the toolkit of LSF, organoboron reagents have become indispensable. Potassium organotrifluoroborates, in particular, have garnered significant attention due to their remarkable stability to air and moisture, ease of handling, and high reactivity in cross-coupling reactions.[4][5] This application note provides a detailed guide for the utilization of potassium cycloheptyltrifluoroborate, a valuable reagent for introducing a large, lipophilic, and conformationally flexible cycloalkyl group onto a variety of scaffolds, a modification often sought in medicinal chemistry to enhance binding affinity and metabolic stability.
The Advantage of this compound
This compound offers several distinct advantages over traditional organoboron reagents like boronic acids:
-
Enhanced Stability: As crystalline, free-flowing solids, potassium organotrifluoroborates are stable to both air and moisture, simplifying storage and handling.[4] This contrasts sharply with many boronic acids, which can be prone to dehydration and protodeboronation.
-
Improved Stoichiometry: Their stability allows for the use of near-stoichiometric amounts in cross-coupling reactions, improving atom economy.[4]
-
High Reactivity and Broad Scope: this compound is an effective coupling partner for a wide range of aryl and heteroaryl halides, including the often less reactive but more readily available chlorides.[4]
-
Functional Group Tolerance: The Suzuki-Miyaura coupling conditions for alkyltrifluoroborates are generally mild and tolerate a diverse array of functional groups, a critical feature for late-stage functionalization of complex molecules.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary application of this compound in late-stage functionalization is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between the cycloheptyl group and an aromatic or heteroaromatic core.
Reaction Mechanism Overview
The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cycloheptyltrifluoroborate and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be readily achieved via the hydroboration of cycloheptene followed by treatment with potassium hydrogen fluoride (KHF₂).
Figure 2: Workflow for the synthesis of this compound.
Materials:
-
Cycloheptene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydrogen fluoride (KHF₂)
-
Acetone
-
Diethyl ether
Procedure:
-
To a solution of 9-BBN dimer (1.0 equiv) in anhydrous THF under an argon atmosphere, add cycloheptene (1.0 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Slowly add a saturated aqueous solution of KHF₂ (3.0 equiv).
-
Stir the resulting mixture vigorously for 4 hours at room temperature.
-
Remove the THF in vacuo.
-
Add acetone to the residue and stir for 30 minutes.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the solid under vacuum to afford this compound as a white, crystalline solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with this compound
This protocol provides a general method for the coupling of various aryl and heteroaryl chlorides.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL).
-
In a separate vial, weigh palladium(II) acetate (2 mol%) and RuPhos (4 mol%) and add to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data and Expected Outcomes
The following table provides representative data for the cross-coupling of this compound with a variety of aryl chlorides, based on established protocols for secondary alkyltrifluoroborates.
| Entry | Aryl Chloride | Product | Typical Yield (%) |
| 1 | 4-Chloroanisole | 4-Cycloheptyl-1-methoxybenzene | 85-95 |
| 2 | 4-Chlorotoluene | 1-Cycloheptyl-4-methylbenzene | 80-90 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Cycloheptyl-4-(trifluoromethyl)benzene | 75-85 |
| 4 | 2-Chloropyridine | 2-Cycloheptylpyridine | 70-80 |
| 5 | Methyl 4-chlorobenzoate | Methyl 4-cycloheptylbenzoate | 80-90 |
Troubleshooting and Expert Insights
-
Low Yields: In cases of low conversion, consider increasing the reaction temperature to 100 °C. For particularly challenging substrates, cesium carbonate can be used as a stronger base in place of potassium carbonate. The choice of ligand can also be critical; consider screening other electron-rich, bulky phosphine ligands such as XPhos or SPhos.
-
Isomerization: For some sterically hindered substrates, a minor amount of isomerized byproducts may be observed due to a β-hydride elimination/reinsertion mechanism. This is generally less of a concern with cycloalkyltrifluoroborates compared to acyclic secondary alkyltrifluoroborates.
-
Protodeboronation: While this compound is relatively stable, prolonged reaction times at high temperatures in the presence of a strong base and protic solvents can lead to some protodeboronation. Ensure the reaction is monitored and worked up upon completion.
Conclusion
This compound is a robust and versatile reagent for the late-stage introduction of a cycloheptyl moiety. Its stability, ease of handling, and broad applicability in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and researchers in drug development. The protocols and insights provided herein are intended to facilitate the seamless integration of this valuable building block into synthetic strategies, ultimately accelerating the discovery of new and improved therapeutic agents.
References
-
Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546–576. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
- McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6059), 1114–1117.
- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
- Hartwig, J. F. (2008). Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 37(10), 2247–2257.
- Larsen, E. R., & Gevorgyan, V. (2016). Palladium-Catalyzed Borylation of C(sp3)−H Bonds. In Topics in Current Chemistry (Vol. 374, p. 29). Springer, Berlin, Heidelberg.
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
- Molander, G. A., & Trice, S. L. J. (2012).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids.
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.
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Troubleshooting & Optimization
preventing hydrolysis of potassium cycloheptyltrifluoroborate during reactions
Technical Support Center: Potassium Cycloheptyltrifluoroborate
Guide: Managing and Preventing Hydrolysis in Cross-Coupling Reactions
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. Potassium organotrifluoroborates (RBF₃K) are prized for their stability and ease of handling compared to traditional boronic acids.[1][2][3][4] However, the cycloheptyl variant, being a secondary alkyltrifluoroborate, belongs to a class of substrates that can undergo rapid hydrolysis under certain conditions, leading to diminished yields and inconsistent results.[5]
This guide is structured to help you understand the root causes of this instability and provide robust, actionable solutions to mitigate the premature hydrolysis of your reagent.
Section 1: The Core Problem: Understanding Cycloheptyltrifluoroborate Hydrolysis
Q: What is organotrifluoroborate hydrolysis, and why is it a critical issue for my reaction?
A: Hydrolysis is the reaction of the this compound salt with water, which converts the stable, tetracoordinate trifluoroborate (R-BF₃⁻K⁺) into the corresponding trivalent cycloheptylboronic acid (R-B(OH)₂).[5][6][7] While this conversion is a necessary step for the subsequent transmetalation in the Suzuki-Miyaura catalytic cycle, its rate is of paramount importance.
Organotrifluoroborates are often conceptualized as "protected" boronic acids that enable a "slow release" of the reactive boronic acid, timed to match the rate of the catalytic turnover.[6][7][8] This controlled release minimizes the concentration of the often-unstable boronic acid in the reaction mixture at any given time, thereby suppressing common side reactions like protodeboronation (loss of the boron moiety) and oxidative homocoupling.[5][6]
The issue with this compound is that it is classified as a Class I "fast release" reagent.[5] Unlike aryl or alkynyl trifluoroborates, which hydrolyze slowly, alkyltrifluoroborates undergo very rapid hydrolysis in the presence of water.[5][9] This rapid, uncontrolled release leads to a buildup of cycloheptylboronic acid, which can quickly decompose, leading to:
-
Low Yields: The active nucleophile is destroyed before it can participate in the cross-coupling cycle.
-
Byproduct Formation: The primary decomposition pathways are protodeboronation (forming cycloheptane) and oxidative homocoupling (forming bicycloheptyl).
-
Reaction Inconsistency: The rate of hydrolysis can be dramatically affected by subtle, often overlooked variables like the reaction vessel material and stirring efficiency.[7][10]
Caption: Hydrolysis equilibrium of this compound.
Section 2: Troubleshooting Guide: Diagnosing and Solving Hydrolysis-Related Issues
Q: My reaction yield is low, and I'm observing significant byproduct formation (cycloheptane, bicycloheptyl). Is hydrolysis the culprit?
A: Yes, these are hallmark indicators of uncontrolled, premature hydrolysis. The accumulation of cycloheptylboronic acid, a consequence of "fast release," is the direct cause. The following decision tree can help you diagnose and remedy the situation.
Caption: Decision tree for troubleshooting low yields caused by hydrolysis.
Q: I am using a standard Suzuki protocol with THF/water and an inorganic base (Cs₂CO₃), but my results are inconsistent. Why does this happen?
A: This is a common and complex issue rooted in the physical chemistry of the reaction medium. While many aryltrifluoroborates are paradoxically stable under these basic conditions due to an acid-catalyzed hydrolysis mechanism, alkyltrifluoroborates like yours are not protected by this effect and hydrolyze rapidly.[6][7]
Furthermore, using a strong inorganic base like Cs₂CO₃ in a THF/water mixture induces a phenomenon known as "phase-splitting."[7][10] The system, which may appear homogeneous, separates into a bulk organic phase with a moderate pH (~9) and a minor, highly basic aqueous phase (pH ≥ 12).[5][10] The rate of hydrolysis then becomes highly dependent on factors that are difficult to control:
-
Stirring Rate & Vessel Shape: These affect the efficiency of mixing between the two phases, leading to variable hydrolysis rates.[7][10]
-
Reaction Vessel Material: Standard borosilicate glass can act as a fluoride scavenger. By sequestering fluoride ions released during hydrolysis, it actively pulls the equilibrium shown in Section 1 to the right, accelerating the decomposition of your reagent.[10] Using PTFE (Teflon) vessels circumvents this issue.[10]
Given these sensitivities, aqueous biphasic systems are not recommended for "fast release" substrates like this compound.
Q: How can I definitively prevent hydrolysis and achieve consistent results?
A: The most robust and reliable strategy is to eliminate water from the reaction entirely by adopting an anhydrous protocol .[11][12][13] The logic is simple: if there is no water, hydrolysis cannot occur.
This involves two key changes from a traditional Suzuki-Miyaura setup:
-
Anhydrous Solvents: Use high-purity, anhydrous solvents (e.g., THF, dioxane, toluene) handled under an inert atmosphere.
-
Anhydrous Base/Activator: Replace the aqueous base (like Na₂CO₃ or K₃PO₄) with an anhydrous fluoride source, such as cesium fluoride (CsF) or sodium fluoride (NaF).[11] The fluoride ion is crucial for activating the trifluoroborate and facilitating the transmetalation step without the need for prior hydrolysis to the boronic acid.[11]
This approach directly addresses the root cause of instability and is the recommended best practice for this class of reagent.
Section 3: Key Parameters and Best Practices Summary
For successful cross-coupling with this compound, meticulous control over reaction parameters is essential. The following table summarizes the critical factors.
| Parameter | Impact on Hydrolysis of Cycloheptyl-BF₃K | Best Practice Recommendation |
| Water | The primary reactant for hydrolysis; its presence is the main cause of reagent decomposition. | Exclude completely. Use rigorously dried, anhydrous solvents and reagents.[11][12] |
| Base | Aqueous inorganic bases create unpredictable, biphasic systems that accelerate hydrolysis.[5][10] | Use an anhydrous fluoride source (e.g., CsF, NaF) as the activator.[11] |
| Solvent | Residual water in solvents will initiate hydrolysis. | Use high-purity, anhydrous grade solvents (THF, Dioxane, Toluene) and handle via cannula or in a glovebox. |
| Reaction Vessel | Glass surfaces can sequester fluoride, driving the hydrolysis equilibrium and accelerating decomposition.[10] | Use PTFE (Teflon) vessels or inserts. If glass must be used, ensure it is rigorously flame-dried under vacuum. |
| Atmosphere | While the trifluoroborate salt is air-stable, the boronic acid intermediate is susceptible to oxidation.[5] | Always use an inert atmosphere (Nitrogen or Argon) to protect any transient boronic acid that may form. |
Section 4: Recommended Experimental Protocol
This protocol details a general procedure for an anhydrous Suzuki-Miyaura cross-coupling reaction, which is designed to prevent the hydrolysis of this compound.
Protocol 1: Anhydrous Suzuki-Miyaura Coupling of this compound
Caption: Experimental workflow for anhydrous cross-coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a sealed PTFE vial), add the aryl/heteroaryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, RuPhos, 4-10 mol%), and the anhydrous fluoride source (e.g., Cesium Fluoride, 3.0 equiv).
-
Causality Note: Using a rigorously dried vessel under an inert atmosphere is the first line of defense against water contamination.
-
-
Inerting: Seal the vessel and thoroughly purge with an inert gas (Nitrogen or Argon) for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add the this compound (1.2-1.5 equiv) as a solid. Via a dry syringe or cannula, add the anhydrous solvent (e.g., THF, Dioxane) to the desired concentration (typically 0.1-0.5 M).
-
Causality Note: Adding the trifluoroborate salt last, just before heating, minimizes its time in solution where any trace contaminants could react.
-
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 60-100 °C, depending on the reactivity of the aryl halide).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Section 5: Frequently Asked Questions (FAQs)
Q: Are all potassium organotrifluoroborates as sensitive to hydrolysis as the cycloheptyl variant? A: No. Their stability varies significantly with the organic substituent. They are generally categorized into three classes based on their hydrolysis rates under basic aqueous conditions:[5]
-
Class I (Fast): Alkyl and electron-rich aryl/alkenyl groups (e.g., cycloheptyl, isopropyl, anisyl). These require anhydrous conditions for best results.
-
Class II (Slow): Simple aryl, benzyl, and furyl groups. The "slow release" strategy works well for these.
-
Class III (Very Slow): Alkynyl and electron-poor aryl groups. These are exceptionally stable.
Q: Can I just add a large excess of K-cycloheptyl-BF₃K to compensate for decomposition? A: This is strongly discouraged. While it might lead to some product formation, it is an inefficient and wasteful approach. The excess reagent will still hydrolyze rapidly, leading to a higher concentration of byproducts (cycloheptane, bicycloheptyl), which complicates purification and lowers the overall process efficiency. Addressing the root cause—the presence of water—is the correct scientific and practical approach.
Q: I don't have access to PTFE reaction vessels. What is the next best alternative? A: If PTFE is unavailable, the next best option is to use standard borosilicate glassware that has been meticulously prepared. This includes:
-
Cleaning and oven-drying the glassware at >120 °C for several hours.
-
Assembling the apparatus while hot and allowing it to cool under a strong stream of inert gas or under high vacuum.
-
Immediately before use, flame-dry all glass surfaces under vacuum until any residual moisture is gone. While this reduces surface water, it does not prevent the glass itself from acting as a fluoride scavenger during the reaction.[10] Therefore, a fully anhydrous protocol is even more critical when using glass.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Slide Presentation Summary. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Account. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Lee, C. H., et al. (2019). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 84(7), 4466–4473. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Ito, T. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8424–8434. [Link]
-
Coombs, J. R., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Communications, 8, 14221. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Martin, R. E., & Buchwald, S. L. (2018). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 8(4), 3008–3013. [Link]
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- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Potassium Cycloheptyltrifluoroborate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into optimizing the Suzuki-Miyaura cross-coupling of potassium cycloheptyltrifluoroborate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Introduction to this compound in Suzuki-Miyaura Coupling
Potassium organotrifluoroborates have gained significant traction as superior alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions.[1] Their enhanced stability to air and moisture simplifies handling and storage, while their unique reactivity profile offers distinct advantages.[2][1] The coupling of secondary alkyl groups like cycloheptyl presents a specific set of challenges, primarily the competition between the desired reductive elimination and undesired β-hydride elimination. This guide will provide a structured approach to overcoming these hurdles by focusing on the critical interplay between the base and solvent system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my reaction yield low, or why do I observe no product formation at all?
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[3]
-
Inefficient Hydrolysis of the Trifluoroborate: The this compound must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle.[6][7][8][9] The rate of this hydrolysis is critical.
-
Protodeboronation of the Intermediate: The cycloheptylboronic acid intermediate can be susceptible to protodeboronation, where it reacts with a proton source to form cycloheptane, thus being removed from the productive catalytic cycle.[7][9]
Question 2: My starting materials are consumed, but the yield of the desired product is low, and I observe significant side products. What is happening?
This scenario often points towards competing reaction pathways.
-
Homocoupling of the Boronic Acid: The cycloheptylboronic acid intermediate can couple with itself to form bicycloheptyl.
-
β-Hydride Elimination: For secondary alkyl groups like cycloheptyl, β-hydride elimination from the alkyl-palladium intermediate is a major competing pathway, leading to the formation of cycloheptene and other byproducts.[12]
-
Solution:
-
Question 3: The reaction progress seems to stall after a certain point. Why?
A stalled reaction often indicates catalyst decomposition or inhibition.
-
Catalyst Decomposition: As mentioned, oxygen can kill the catalyst. Another common issue is the formation of inactive palladium black.[3]
-
Solution: In addition to rigorous degassing, ensure the purity of your reagents. Some impurities can accelerate catalyst decomposition. Adding a small excess of the phosphine ligand can sometimes help stabilize the catalyst.[5]
-
-
Inhibition by Reaction Components: High concentrations of certain species can inhibit the catalyst.
-
Solution: Ensure the base is not used in vast excess. While essential, some bases can interact with the palladium center and inhibit its activity.
-
Frequently Asked Questions (FAQs)
What is the optimal base for the coupling of this compound?
There is no single "best" base, as the optimal choice is often substrate and solvent-dependent. However, here are some guiding principles:
-
Carbonates (e.g., Cs₂CO₃, K₂CO₃): These are commonly used and often effective.[11][15] Cesium carbonate is generally more soluble in organic solvents and can be more effective than potassium carbonate.
-
Phosphates (e.g., K₃PO₄): A strong, non-nucleophilic base that is often a good choice, particularly for challenging couplings.
-
Organic Bases (e.g., triethylamine, t-BuNH₂): These can be effective, especially in combination with specific solvent systems.[4][10]
The role of the base is not just to facilitate the hydrolysis of the trifluoroborate but also to participate in the transmetalation step of the catalytic cycle.[16][17]
How does the choice of solvent affect the reaction outcome?
The solvent system plays a multifaceted role:
-
Solubility: It must dissolve the organic halide, the palladium catalyst, and, to some extent, the base and the trifluoroborate salt.
-
Hydrolysis: As discussed, a co-solvent of water is typically required for the hydrolysis of the trifluoroborate.[6][7][8][9] The ratio of the organic solvent to water can be a critical parameter to optimize.
-
Polarity: The polarity of the solvent can influence the rate of various steps in the catalytic cycle.[18] Common solvent systems include THF/water, dioxane/water, and isopropanol/water.[4][10][11][15]
How can I monitor the progress of my reaction?
Regularly monitoring the reaction is key to successful optimization and troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the reaction progress and can help identify side products.[2][20][21]
Data Presentation
Table 1: Common Bases for Suzuki-Miyaura Coupling of Alkyltrifluoroborates
| Base | pKa of Conjugate Acid | Typical Concentration | Notes |
| Cs₂CO₃ | 10.33 (for HCO₃⁻) | 2-3 equivalents | Good solubility in many organic solvents.[11][15] |
| K₂CO₃ | 10.33 (for HCO₃⁻) | 2-3 equivalents | A cost-effective alternative to Cs₂CO₃.[11] |
| K₃PO₄ | 12.32 (for HPO₄²⁻) | 2-3 equivalents | A stronger base, often used for less reactive substrates. |
| t-BuNH₂ | 10.68 | 3 equivalents | An organic base that has shown success in specific systems.[4][10] |
Table 2: Common Solvent Systems for Suzuki-Miyaura Coupling of Alkyltrifluoroborates
| Solvent System | Organic Solvent | Typical Ratio (Organic:Water) | Notes |
| THF/H₂O | Tetrahydrofuran | 10:1 to 4:1 | A widely used and effective system.[11][15] |
| Dioxane/H₂O | 1,4-Dioxane | 4:1 to 2:1 | Can be used at higher temperatures. |
| i-PrOH/H₂O | Isopropanol | 2:1 | Shown to be effective for alkenyltrifluoroborates.[4][10] |
| Toluene/H₂O | Toluene | 10:1 | A less polar option that can be beneficial in some cases.[2] |
Experimental Protocols & Visualizations
General Experimental Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the base (e.g., Cs₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add the degassed organic solvent (e.g., THF) and degassed water via syringe.
-
Catalyst Addition: In a separate vial, premix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos or RuPhos, 4 mol%) in a small amount of the degassed organic solvent. Add this catalyst solution to the reaction mixture under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[19]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Sources
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- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. vapourtec.com [vapourtec.com]
- 21. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
identifying and minimizing side reactions of potassium cycloheptyltrifluoroborate
Welcome to the technical support guide for potassium cycloheptyltrifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on identifying and mitigating common side reactions. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the stability, handling, and quality of this compound.
Q1: How stable is this compound compared to its corresponding boronic acid?
A1: this compound exhibits significantly higher stability than its boronic acid counterpart. As a tetracoordinate 'ate' complex, the boron atom is less Lewis acidic, and the carbon-boron bond is effectively "protected".[1][2] This structural feature confers exceptional stability towards air and moisture, allowing for indefinite storage under ambient conditions without noticeable decomposition.[3][4][5] Boronic acids, in contrast, are prone to dehydration to form cyclic boroxine anhydrides and are more susceptible to side reactions like protodeboronation.[3][6] The enhanced stability of the trifluoroborate salt makes it a more reliable and user-friendly reagent, particularly in complex syntheses and for ensuring accurate stoichiometry.[3]
Q2: My this compound is a fine white powder, but it's difficult to dissolve. Is this normal?
A2: Yes, this is a common observation. Potassium organotrifluoroborates are crystalline salts and often exhibit limited solubility in common non-polar organic solvents like toluene or hexane at room temperature.[7] Solubility typically improves in more polar solvents such as THF, methanol, or in solvent mixtures containing water, which are frequently used for Suzuki-Miyaura coupling reactions.[4][8][9] For oxidation reactions where chlorinated solvents are common, converting the potassium (K+) salt to a tetra-n-butylammonium (TBA) salt can dramatically improve solubility.[7]
Q3: How can I assess the purity of my this compound before use?
A3: While techniques like NMR or high-resolution mass spectrometry provide definitive characterization, there are several practical checks you can perform:
-
Appearance: The reagent should be a free-flowing, white crystalline solid. Clumping may indicate moisture absorption, and discoloration could suggest the presence of organic impurities from its synthesis.
-
Solubility Test: A small sample should dissolve in a standard solvent system (e.g., THF/water 10:1) with gentle heating to form a clear, colorless solution. The presence of a persistent insoluble residue could indicate inorganic byproducts from synthesis, such as excess potassium hydrogen fluoride (KHF₂).
-
Recrystallization: If purity is a concern, the salt can be purified by recrystallization.[10] A common method involves dissolving the salt in a minimal amount of a hot solvent mixture (e.g., acetone/water or isopropanol/water) and allowing it to cool slowly to form pure crystals.
Section 2: Troubleshooting Guide for Side Reactions
This guide provides a systematic approach to diagnosing and solving the most common side reactions encountered during cross-coupling reactions with this compound.
Issue 1: Protodeboronation (Loss of the Boron Moiety)
Protodeboronation is the cleavage of the C-B bond, replacing the boron group with a hydrogen atom, resulting in cycloheptane as a byproduct and reduced yield of the desired coupled product. While organotrifluoroborates are more resistant to this than boronic acids, it can still occur under suboptimal conditions.[1][11][12]
Q4: My main byproduct is cycloheptane. What is causing this, and how can I prevent it?
A4: The formation of cycloheptane is a classic sign of protodeboronation. This side reaction is primarily driven by the presence of a proton source (often water) and is exacerbated by certain bases and elevated temperatures. The mechanism involves the slow hydrolysis of the trifluoroborate to the corresponding boronic acid, which is then more susceptible to protonolysis.[13]
Causality & Mitigation Strategies:
-
Role of Water and Base: While Suzuki-Miyaura reactions often require aqueous basic conditions to facilitate the catalytic cycle, excessive water or an overly strong base can accelerate the hydrolysis of the trifluoroborate and subsequent protodeboronation.[13][14]
-
Solution: Use a carefully controlled amount of water. A common solvent system is a 10:1 ratio of an organic solvent (like THF, dioxane, or toluene) to water.[8] For the base, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective as they provide the necessary basicity for the catalytic cycle without being overly aggressive towards the C-B bond.[1][8][15]
-
-
Reaction Temperature and Time: Prolonged exposure to high temperatures can increase the rate of all reactions, including protodeboronation.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate (typically 60-100 °C). Monitor the reaction by TLC or LC-MS and stop it as soon as the limiting reagent is consumed to avoid extended heating.
-
Troubleshooting Workflow: Protodeboronation
Caption: Troubleshooting decision tree for protodeboronation.
Issue 2: Homocoupling (Dimerization of the Boron Reagent)
Homocoupling results in the formation of bicycloheptyl, a dimer of the cycloheptyl group. This side reaction consumes the organoboron reagent and can complicate purification.
Q5: I am observing a significant amount of bicycloheptyl in my crude product. What causes this dimerization?
A5: The primary drivers of boronic acid homocoupling are dissolved oxygen and the presence of Pd(II) species, particularly when using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[15][16]
-
Oxygen-Mediated Pathway: Oxygen can oxidize the active Pd(0) catalyst, leading to intermediates that promote the dimerization of the organoboron reagent.[17]
-
Pd(II)-Mediated Pathway: If a Pd(II) precatalyst is not efficiently reduced to Pd(0), it can react directly with two equivalents of the organoboron reagent to form the homocoupled product and Pd(0).[15][16]
Causality & Mitigation Strategies:
-
Inadequate Degassing: The most common cause is insufficient removal of dissolved oxygen from the reaction solvent and headspace.
-
Solution: Employ rigorous degassing techniques. For most applications, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes is sufficient. For highly sensitive systems, performing three "freeze-pump-thaw" cycles is the most effective method for removing trace oxygen.[15] Always maintain a positive pressure of inert gas throughout the reaction.
-
-
Choice of Palladium Precatalyst: Pd(II) sources require an initial reduction step in the catalytic cycle. If this step is inefficient, homocoupling can dominate.
-
Solution: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an in-situ reduction step, thereby minimizing the concentration of Pd(II) species that can lead to homocoupling.[15] If using a Pd(II) source is necessary, adding a small amount of a mild reducing agent like potassium formate can sometimes help.[15]
-
Experimental Protocol: Rigorous Degassing via Freeze-Pump-Thaw
-
Setup: Assemble your reaction flask containing the solvent and a stir bar. Ensure all joints are well-sealed. Connect the flask to a vacuum manifold that can be switched between a high vacuum pump and an inert gas line.
-
Freeze: Immerse the bottom of the flask in a dewar of liquid nitrogen. Allow the solvent to freeze completely solid.
-
Pump: Open the flask to the high vacuum pump. Evacuate the headspace for 5-10 minutes until a good vacuum is established.
-
Thaw: Close the connection to the vacuum pump and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it melts.
-
Repeat: Repeat the Freeze-Pump-Thaw cycle two more times for a total of three cycles.
-
Final Step: After the final thaw, backfill the flask with your inert gas (Argon or Nitrogen). Your solvent is now thoroughly degassed.
Issue 3: Catalyst Decomposition and Low Conversion
Sometimes, the reaction stalls or fails to go to completion, even with minimal side product formation. This often points to issues with the catalyst's activity.
Q6: My reaction starts but then stalls, leaving a lot of starting material. What could be happening to my catalyst?
A6: Catalyst deactivation or inefficient catalytic turnover is a likely cause. For Suzuki-Miyaura couplings, the choice of base, solvent, and ligand is critical for maintaining a stable and active catalyst.[11] The hydrolysis of the trifluoroborate to the active boronic acid species must be appropriately "geared" with the rate of the catalytic turnover to avoid accumulation of intermediates that can lead to side reactions or catalyst decomposition.[13]
Causality & Mitigation Strategies:
-
Suboptimal Base/Solvent Combination: The base is not just an activator; it influences the entire catalytic system. An incorrect choice can lead to poor results.
-
Solution: A systematic screen of conditions is often necessary. The combination of a carbonate base (Cs₂CO₃, K₂CO₃) with a polar aprotic solvent (THF, Dioxane) and water is a robust starting point for organotrifluoroborates.[8][18][19] For challenging couplings, especially with aryl chlorides, specialized ligands are often required.[9]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Citation |
| Organoboron | This compound (1.2 - 1.5 equiv) | Stable, reliable source of the nucleophile. A slight excess drives the reaction to completion.[1] |
| Electrophile | Aryl/Vinyl Bromide or Iodide (1.0 equiv) | Standard electrophiles for Suzuki-Miyaura coupling. |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2-5 mol %) | A robust and generally effective precatalyst for a wide range of substrates.[4][8] |
| Base | Cs₂CO₃ (3.0 equiv) | Highly effective base for organotrifluoroborates, promoting efficient transmetalation.[1][8] |
| Solvent | THF/H₂O (10:1) or Toluene/H₂O (10:1) | Provides solubility for both organic and inorganic reagents and facilitates the catalytic cycle.[8][18] |
| Temperature | 80 °C | A good starting temperature to balance reaction rate against potential side reactions. |
Mechanistic Overview: Desired vs. Undesired Pathways
Caption: Key pathways in Suzuki-Miyaura coupling with organotrifluoroborates.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–824. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Ito, T. (2006). Oxidation of Hydroxyl-Substituted Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(32), 13543–13553. [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(15), 5119–5124. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(1), 107–110. [Link]
-
Molander, G. A., & Biolatto, B. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 43(12), 1622–1633. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Douglas, C. J., & Overman, L. E. (2012). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Angewandte Chemie International Edition, 51(41), 10398–10401. [Link]
-
Molander, G. A. (2015). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. Thesis, University of Pennsylvania. [Link]
-
Dreher, S. D., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(10), 3792–3802. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Molander, G. A., & Dehmel, F. (2004). Accurate Mass Determination of Organotrifluoroborates. Analytical Letters, 37(10), 2145–2151. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Sci-Hub. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]
-
Sci-Hub. Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. [Link]
-
NIOSH. (1976). The evaluation of four analytical methods for determining boron trifluoride concentrations. CDC Stacks. [Link]
-
Harrity, J. (2014). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7786. [Link]
- Google Patents. (2004). Preparation method of potassium fluoride.
-
Science in Hydroponics. (2021). How to purify potassium sulfate (Sulfate of potash). YouTube. [Link]
-
Zheng, J., et al. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 78(1), 189-198. [Link]
- Google Patents. (2018). Chlorantraniliprole impurity preparation process.
Sources
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- 2. researchgate.net [researchgate.net]
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- 10. youtube.com [youtube.com]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. sci-hub.box [sci-hub.box]
Technical Support Center: Accelerating Sluggish Potassium Cycloheptyltrifluoroborate Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the reaction kinetics of potassium cycloheptyltrifluoroborate couplings. As a bulky, secondary alkyltrifluoroborate, this substrate often presents unique hurdles to achieving efficient and high-yielding cross-coupling. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues, ensuring the success of your synthetic endeavors.
Understanding the Challenge: The Sluggish Nature of Secondary Alkyltrifluoroborates
Potassium organotrifluoroborates are valued for their stability to air and moisture, making them convenient reagents in organic synthesis.[1][2] However, their participation in the Suzuki-Miyaura catalytic cycle is not direct. The tetracoordinate boron species must first undergo hydrolysis to form the corresponding boronic acid, which is the active nucleophile in the transmetalation step.[3][4][5][6] The rate of this hydrolysis can be a critical, rate-limiting factor, especially for sterically hindered or electron-rich alkyl groups like cycloheptyl.
Furthermore, secondary alkyl groups introduce the competing side reaction of β-hydride elimination from the diorganopalladium intermediate, which can significantly reduce the yield of the desired cross-coupled product.[7] Therefore, optimizing the reaction conditions requires a delicate balance between promoting the desired catalytic turnover and suppressing unwanted side pathways.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may be encountering in the laboratory.
Issue 1: Low or No Conversion of Starting Materials
Question: I am seeing very little or no consumption of my starting materials (this compound and aryl halide) even after prolonged reaction times. What are the likely causes and how can I address this?
Answer: This is a classic symptom of sluggish reaction kinetics. The root cause often lies in one or more of the following areas: inefficient hydrolysis of the trifluoroborate, a suboptimal catalyst system, or inappropriate reaction conditions. Let's break down the troubleshooting steps.
1. Enhancing Hydrolysis of the Trifluoroborate:
The conversion of the trifluoroborate to the boronic acid is crucial.[3][4][5][6] For bulky secondary alkyl groups, this step can be particularly slow.
-
Solvent System: The presence of water is essential for hydrolysis. If you are running the reaction under anhydrous conditions, the reaction will likely fail.[8] A common starting point is a mixture of an organic solvent and water. While THF/water is frequently used, for challenging couplings, consider switching to a solvent system that has shown efficacy for other alkyltrifluoroborates, such as toluene/water or isopropanol/water.[9][10] An increase in the amount of water can sometimes increase the rate of cross-coupling relative to protodeboronation.[7]
-
Base Selection: The choice of base is critical. While common bases like K₂CO₃ can be effective, for sluggish couplings, a stronger base like Cs₂CO₃ or K₃PO₄ is often required to facilitate both the hydrolysis and the transmetalation steps.[8][11][12] Cs₂CO₃ has been shown to be particularly effective for primary alkyltrifluoroborates.[11][12]
2. Optimizing the Catalyst System:
The combination of the palladium precursor and the ligand determines the activity and stability of the catalyst.
-
Palladium Precursor: Pd(OAc)₂ and PdCl₂(dppf)·CH₂Cl₂ are common choices.[9][12][13] If one is not working, it is worth screening the other. For particularly challenging couplings, precatalysts designed for rapid generation of the active Pd(0) species can be beneficial.[7]
-
Ligand Selection: This is arguably the most critical parameter for coupling secondary alkyl groups. Standard ligands like PPh₃ may not be sufficient.[14][15] You need bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination while preventing β-hydride elimination. Consider screening ligands such as:
-
Buchwald-type biaryl phosphine ligands: SPhos and RuPhos have demonstrated broad utility in coupling challenging substrates, including alkyltrifluoroborates with aryl chlorides.[1][10][16][17]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand has been successfully used in numerous alkyltrifluoroborate couplings.[8][11][12][13]
-
3. Adjusting Reaction Temperature:
-
Increasing Temperature: Sluggish reactions often benefit from increased temperature. A typical range for these couplings is 80-110 °C.[7][10][18] If you are running the reaction at a lower temperature, a systematic increase in temperature (e.g., in 10 °C increments) may be necessary. However, be mindful that higher temperatures can also promote side reactions.
Issue 2: Significant Formation of Protodeboronated Byproduct
Question: I am observing a significant amount of cycloheptane in my reaction mixture, indicating protodeboronation of my starting material. How can I minimize this side reaction?
Answer: Protodeboronation is a common side reaction where the organoboron compound reacts with a proton source (often water or alcohol solvents) to cleave the C-B bond. While organotrifluoroborates are generally more resistant to this than boronic acids, it can still be a significant issue, especially under harsh conditions.[1]
1. Choice of Base and Solvent:
-
The combination of a strong base and a protic solvent can exacerbate protodeboronation. While water is necessary for hydrolysis, an excessive amount or the use of alcohol solvents can be detrimental. A mixed solvent system like toluene/water (e.g., 10:1 ratio) can provide the necessary water for hydrolysis while minimizing the bulk protic environment.[10]
2. Reaction Time and Temperature:
-
Prolonged reaction times at high temperatures can increase the likelihood of protodeboronation. The goal is to find conditions that promote the desired cross-coupling at a rate significantly faster than protodeboronation. If you have to resort to very high temperatures and long reaction times, it's a strong indication that your catalyst system is not optimal.
3. "Slow Release" Strategy:
-
The principle behind using trifluoroborates is the "slow release" of the more reactive boronic acid, which minimizes its concentration in the reaction mixture and thus reduces side reactions.[3][4][5][6] If protodeboronation is a major issue, it may be that the rate of hydrolysis is too fast relative to the rate of catalytic turnover. In such cases, carefully controlling the amount of water and the strength of the base is crucial.
Issue 3: Formation of Homocoupled Byproducts
Question: I am seeing homocoupling of my aryl halide (biaryl formation). What causes this and how can I prevent it?
Answer: Homocoupling of the aryl halide is typically a result of a side reaction in the catalytic cycle, often promoted by suboptimal reaction conditions or the presence of oxygen.
1. Degassing:
-
Ensure your reaction mixture is thoroughly degassed before heating. Oxygen can interfere with the catalyst and promote side reactions. Standard techniques like freeze-pump-thaw or bubbling an inert gas (argon or nitrogen) through the solvent are essential.
2. Catalyst and Ligand Choice:
-
A highly active and well-defined catalyst system can help to ensure that the cross-coupling pathway is favored over side reactions. The use of bulky, electron-rich ligands can stabilize the palladium catalyst and promote the desired reductive elimination step.
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol is designed for the systematic optimization of the reaction conditions for the coupling of this compound with an aryl halide.
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the desired base (e.g., Cs₂CO₃, 3.0 equiv).
-
Addition of Catalyst and Ligand: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%). Add this mixture to the Schlenk tube.
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., toluene/water 10:1, 0.25 M). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition A (Standard) | Condition B (For Sluggish Reactions) |
| Palladium Source | PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | dppf (2-5 mol%) | RuPhos or SPhos (4 mol%) |
| Base | K₂CO₃ (3 equiv) | Cs₂CO₃ or K₃PO₄ (3 equiv) |
| Solvent | THF/H₂O (10:1) | Toluene/H₂O (10:1) |
| Temperature | 80 °C | 100-110 °C |
Visualizing the Process
Diagram 1: Troubleshooting Workflow
Caption: Troubleshooting decision tree for low conversion.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle for Organotrifluoroborates
Caption: Key steps in the Suzuki-Miyaura coupling of organotrifluoroborates.
Frequently Asked Questions (FAQs)
Q1: Can I use an aryl chloride as a coupling partner for this compound? A1: Yes, but it is significantly more challenging than using an aryl bromide or iodide due to the stronger C-Cl bond. Success with aryl chlorides almost always requires a highly active catalyst system, such as one employing a Buchwald-type biaryl phosphine ligand (e.g., SPhos, RuPhos).[10][16] The general conditions outlined in Protocol 1, particularly those in "Condition B" of Table 1, are a good starting point for aryl chloride couplings.
Q2: My this compound salt is not dissolving in the reaction mixture. Is this a problem? A2: Not necessarily. Many Suzuki-Miyaura reactions involving organotrifluoroborate salts are heterogeneous.[9] The key is that there is sufficient solubility for the hydrolysis and subsequent steps to occur. Vigorous stirring is important to ensure adequate mixing of the phases. In some cases, the reaction mixture may become more homogeneous as the reaction progresses.[9]
Q3: How much of an excess of the trifluoroborate should I use? A3: A common practice is to use a slight excess of the organoboron reagent (1.2-1.5 equivalents). This helps to drive the reaction to completion, especially if there are competing side reactions like protodeboronation. Unlike boronic acids, organotrifluoroborates are less prone to degradation, so using a small excess is generally a robust strategy.[1][19]
Q4: Are there any alternative coupling partners to aryl halides? A4: Yes, aryl triflates and mesylates can also be used as electrophiles.[11][18][20] Aryl triflates are generally more reactive than aryl chlorides but less reactive than aryl bromides. Aryl mesylates are less reactive still but are attractive due to their low cost and stability.[18][20] Successful coupling with these sulfonates will also require an optimized catalyst system.
References
- Current time inform
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
- Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesyl
- Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH.
- DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBOR
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
- A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesyl
- Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluorobor
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
- B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates.
- Synthesis and cross-coupling reactions of imidomethyltrifluorobor
- B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluorobor
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC.
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenol
- Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
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- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
Technical Support Center: Managing Stoichiometry with Near-Stoichiometric Potassium Organotrifluoroborates
Welcome to the technical support center for the effective use of potassium organotrifluoroborates. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique advantages of these reagents, particularly in reactions where precise stoichiometric control is paramount. Here, we move beyond simple protocols to explain the underlying principles that govern the reactivity of organotrifluoroborates, enabling you to troubleshoot and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
Q1: Why should I use a potassium organotrifluoroborate (R-BF₃K) instead of a boronic acid, especially when using near-stoichiometric amounts?
A1: The primary advantage of potassium organotrifluoroborates lies in their superior stability and ease of handling.[1][2][3][4][5] Unlike boronic acids, which can be difficult to purify, prone to dehydration to form boroxines, and susceptible to protodeboronation on storage, organotrifluoroborates are typically free-flowing, crystalline solids.[5][6] This physical robustness means you can weigh them accurately, which is critical for establishing precise stoichiometry.[7] Because they exist as well-defined monomeric salts, you avoid the uncertainty in molar mass associated with the boroxine anhydrides often present in boronic acid samples.[6]
Q2: I've heard that trifluoroborates act as a "slow-release" source of boronic acid. How does this benefit my reaction?
A2: This "slow-release" mechanism is a key feature for minimizing common side reactions.[7][8][9][10] Organotrifluoroborates are not directly active in the catalytic cycle of reactions like the Suzuki-Miyaura coupling.[7] Instead, they must first hydrolyze to the corresponding boronic acid.[7][11] By controlling the rate of this hydrolysis, you can maintain a low, steady-state concentration of the highly reactive boronic acid. This is crucial because high concentrations of boronic acid can lead to undesirable side reactions such as oxidative homocoupling and protodeboronation.[8][9][12][10] Gearing the rate of boronic acid release to the rate of catalytic turnover is the ideal scenario for a clean, high-yielding reaction.[8][9][12][10]
Q3: What is the recommended stoichiometry when using a potassium organotrifluoroborate?
A3: Due to their stability and well-defined nature, you can confidently use organotrifluoroborates in near-stoichiometric amounts. A common starting point is a slight excess, typically 1.05 to 1.2 equivalents relative to the limiting electrophile.[1] This small excess helps to drive the reaction to completion, compensating for any minor handling losses or slow hydrolysis, without introducing a large excess of the boron reagent that could lead to side reactions or purification challenges.
Q4: How does the organic group (R) on the trifluoroborate affect its reactivity and the reaction outcome?
A4: The electronic and steric properties of the organic substituent (R) have a profound impact on the rate of hydrolysis to the active boronic acid.[8][9] This rate can vary from minutes to months.[9] Therefore, the choice of trifluoroborate is not just about the fragment you wish to couple; it's also a critical parameter for controlling the reaction kinetics. An a priori assessment of whether a trifluoroborate will be a "fast," "slow," or "very slow" releasing reagent can be made by considering the electronic properties of the R group.[8][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable troubleshooting steps based on mechanistic principles.
Problem 1: My reaction is extremely slow, stalls before completion, or fails to initiate.
Potential Cause: The rate of hydrolysis of your specific organotrifluoroborate is too slow under the current reaction conditions. This starves the catalytic cycle of the necessary boronic acid. Certain trifluoroborates, particularly those with electron-withdrawing or some sterically hindered groups, hydrolyze very slowly under standard basic conditions.[8][9]
Troubleshooting Steps:
-
Increase Water Content: The hydrolysis is dependent on water. Carefully increasing the amount of water in the solvent system (e.g., moving from 20:1 THF/H₂O to 10:1 or even 5:1) can accelerate the hydrolysis.[13] However, be mindful that excess water can also promote protodeboronation.
-
Increase Reaction Temperature: As with most reactions, increasing the temperature will increase the rate of hydrolysis and the overall catalytic turnover. A stepwise increase of 10-20 °C is a good starting point.
-
Evaluate Your Base: While a base is required for the Suzuki-Miyaura catalytic cycle, the choice of base can influence the pH of the aqueous phase, which in turn affects the hydrolysis rate.[8] For some trifluoroborates, particularly those requiring acid-catalyzed hydrolysis, the high basicity of common conditions can be counterintuitively slow.[8][9] While less common, screening different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) can sometimes resolve the issue.[14][15]
-
Consider the Physical Setup: It has been shown that for biphasic systems (like THF/water), factors such as the reaction vessel's shape, material, and the stirring rate can significantly impact the hydrolysis profile by affecting the phase interface.[8][9][12] Ensure vigorous and reproducible stirring.
Experimental Protocol: Test for Hydrolysis Rate
To diagnose a hydrolysis issue, you can run a simple control experiment:
-
In a separate vial, dissolve a small amount of your trifluoroborate in the reaction solvent system with the base.
-
Heat the mixture to the reaction temperature.
-
Periodically take aliquots and analyze by ¹⁹F NMR or ¹¹B NMR to monitor the disappearance of the R-BF₃K signal and the appearance of fluoride (F⁻) or new boronate species. This can confirm if hydrolysis is the rate-limiting step.
Problem 2: I'm observing significant homocoupling of my trifluoroborate (R-R formation).
Potential Cause: The concentration of the active boronic acid in your reaction is too high, leading to palladium-catalyzed oxidative homocoupling.[16] This occurs when the rate of trifluoroborate hydrolysis significantly exceeds the rate of the cross-coupling catalytic cycle.
Troubleshooting Steps:
-
Reduce Water Content: This is the most direct way to slow down the hydrolysis rate and lower the steady-state concentration of the boronic acid.[8][9]
-
Lower the Reaction Temperature: Reducing the temperature will slow both the hydrolysis and the cross-coupling, but it can often bring the two rates into better alignment.
-
Switch to a "Slower" Releasing Trifluoroborate (if possible): If synthetic routes allow, using a trifluoroborate with more electron-withdrawing character can intrinsically slow the release of the boronic acid.
Data Summary: Relative Hydrolysis Rates of Organotrifluoroborates
The rate of hydrolysis is highly dependent on the substituent. The following table, based on findings from Lloyd-Jones and co-workers, provides a general guide.[8][12][10]
| Hydrolysis Rate Class | Substituent (R) Examples | Implications for Use |
| Fast Release | Isopropyl, β-Styryl, Anisyl, Alkyl | Boronic acid is generated quickly. Risk of homocoupling if catalytic turnover is slow. |
| Slow Release | p-F-Phenyl, Naphthyl, Furyl, Benzyl | Often ideal for Suzuki-Miyaura, as release is geared with catalysis, minimizing side reactions. |
| Very Slow Release | Alkynyl, Nitrophenyl | May require more forcing conditions (higher temp, more water) to achieve a sufficient hydrolysis rate. |
Problem 3: A significant amount of my starting material is lost to protodeboronation (R-H formation).
Potential Cause: Similar to homocoupling, protodeboronation is a common side reaction of boronic acids, especially under basic conditions at elevated temperatures.[14] This problem arises when the boronic acid intermediate is generated faster than it is consumed in the cross-coupling cycle.
Troubleshooting Steps:
-
Optimize the Hydrolysis Rate: The solutions are identical to those for preventing homocoupling. The primary goal is to lower the standing concentration of the boronic acid. Reduce water content, lower the temperature, or use a less reactive base if possible.
-
Ensure an Efficient Catalyst System: A slow or inefficient catalyst will allow the boronic acid to linger, increasing the opportunity for protodeboronation. Ensure your palladium source and ligand are active and appropriate for the specific coupling. Increasing catalyst loading slightly (e.g., from 2 mol% to 3-4 mol%) can sometimes help consume the boronic acid more rapidly.[17]
-
Strictly Anaerobic Conditions: While trifluoroborates themselves are air-stable, the catalytic cycle is not. Oxygen can damage the Pd(0) catalyst, slowing turnover and allowing side reactions to dominate. Ensure your reaction is thoroughly degassed.
Visualizing the Process: Reaction and Troubleshooting Logic
To better understand the delicate balance required, the following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Diagram 1: The Central Role of Hydrolysis in Trifluoroborate Cross-Coupling
Caption: Trifluoroborate (R-BF₃K) hydrolysis to boronic acid is the key entry point to the catalytic cycle.
Diagram 2: Troubleshooting Workflow for Near-Stoichiometric Reactions
Caption: A decision tree for diagnosing and solving common issues in trifluoroborate coupling reactions.
References
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Organic Letters. [Link]
-
Molander, G. A. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Herrera, F. J. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
-
Molander, G. A., & Fumagalli, T. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron. [Link]
-
Molander, G. A., & Dehmel, F. (2004). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Grote, T. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Technical Support Center: The Critical Role of Water in Potassium Cycloheptyltrifluoroborate Reactions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for researchers utilizing potassium organotrifluoroborates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning a parameter that is often misunderstood yet critical for success: water content. While potassium cycloheptyltrifluoroborate and its analogues are prized for their bench-top stability in the presence of air and moisture, the deliberate and controlled addition of water is paramount for achieving high efficiency in cross-coupling reactions.[1][2] This document will elucidate the nuanced role of water, moving from foundational concepts to advanced troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the function and handling of water in reactions involving this compound.
Q1: I thought potassium organotrifluoroborates were famously stable to air and moisture. Why do I need to add water to my reaction?
A1: This is a crucial point of distinction between stability during storage and reactivity during a reaction. Your this compound is indeed highly stable as a crystalline solid, which simplifies handling and storage compared to more sensitive organoboron reagents like boronic acids.[3][4] However, in the context of a Suzuki-Miyaura cross-coupling, the trifluoroborate salt is a stable precursor , or a "protected" form, of the reactive species.[4][5] The reaction requires the slow, controlled hydrolysis of the trifluoroborate (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂), which is the species that actively participates in the palladium catalytic cycle.[6][7] Water, in conjunction with a base, is the reagent that facilitates this essential transformation.
Q2: What is the "slow-release" mechanism and why is it beneficial?
A2: The "slow-release" mechanism is the primary advantage of using potassium trifluoroborates. By controlling the hydrolysis rate, you maintain a very low, steady-state concentration of the highly reactive boronic acid in the reaction mixture.[7][8] This is highly desirable because a large accumulation of boronic acid can lead to unwanted side reactions, such as oxidative homocoupling (forming R-R) and protodeboronation (cleavage of the C-B bond to form R-H), which consume your starting material and lower the yield of the desired product.[5][6] The goal is to perfectly gear the rate of boronic acid generation to the rate of its consumption by the palladium catalyst.[8]
Q3: What are the consequences of using too much or too little water?
A3: The amount of water is a critical optimization parameter.
-
Too Little Water (or Anhydrous Conditions): The hydrolysis of the trifluoroborate to the active boronic acid will be extremely slow or may not occur at all, leading to a sluggish or completely stalled reaction.[9]
-
Too Much Water: The hydrolysis rate will be too fast, leading to a rapid buildup of the boronic acid. This negates the primary benefit of the slow-release strategy and significantly increases the likelihood of the deleterious side reactions mentioned above (homocoupling and protodeboronation).[6][8] In some cases, excess water can also promote the hydrolysis of other sensitive reagents in the mixture, such as certain aryl halides or triflates.[3]
Q4: Is there a universally optimal amount of water to use?
A4: Unfortunately, there is no single "one-size-fits-all" answer, as the optimal amount of water depends on several factors, including the solvent system, base, temperature, and even the electronic properties of the coupling partners.[6][7] However, a common starting point for optimization is a mixed solvent system, such as a 10:1 or 4:1 ratio of an organic solvent (like THF, isopropanol, or toluene) to water.[10][11][12] An increase in the amount of water can often increase the rate of the desired cross-coupling relative to protodeboronation.[13]
Section 2: Troubleshooting Guide: Low Reaction Efficiency
This section provides a structured approach to diagnosing and solving common problems related to water content that manifest as poor reaction outcomes.
Problem 1: My reaction is sluggish, shows low conversion, or fails to initiate.
-
Question: I've assembled my Suzuki-Miyaura reaction with this compound, but after several hours, TLC/LCMS analysis shows mostly unreacted starting material. Could water be the culprit?
-
Answer & Troubleshooting Steps:
-
Primary Cause Analysis: The most probable cause is an insufficient rate of hydrolysis of the trifluoroborate salt. Without adequate water, the concentration of the active boronic acid is too low to sustain the catalytic cycle.
-
Verify Solvent Purity: Have you used anhydrous solvents? While often good practice, in this specific case, "anhydrous" can be detrimental. The trace amount of water in standard reagent-grade solvents is often insufficient and inconsistent.
-
Actionable Solution: Prepare a series of small-scale test reactions where you systematically vary the water content. For example, in a reaction using 5 mL of THF, test additions of 0.1 mL, 0.5 mL, and 1.0 mL of degassed water. This will help you identify the optimal solvent ratio for your specific system. A 1:1 ratio of an organic solvent like cyclopentyl methyl ether (CPME) to water has been shown to be effective in some systems.[13]
-
Consider the Base: The base plays a role in the hydrolysis. Ensure your base (e.g., Cs₂CO₃, K₂CO₃) has dissolved adequately, which is often facilitated by the aqueous phase. Water can increase the solubility of the inorganic base in the reaction solvent.[10]
-
Problem 2: My reaction yields are low, and I'm isolating significant byproducts like homocoupled or protodeboronated materials.
-
Question: My reaction goes to completion, but the yield of the desired product is poor. I've identified byproducts that suggest my cycloheptyl group is either coupling with itself or being replaced by a hydrogen atom. How is water involved?
-
Answer & Troubleshooting Steps:
-
Primary Cause Analysis: This symptom profile strongly suggests that the hydrolysis of the trifluoroborate is occurring too quickly. The resulting high concentration of the boronic acid intermediate is leading to side reactions that outcompete the desired cross-coupling.[6][8]
-
Actionable Solution: The solution is to reduce the amount of water to slow down the hydrolysis. If you are using a 4:1 solvent/water ratio, try a 10:1 or even a 20:1 ratio. The goal is to find the "sweet spot" where hydrolysis is fast enough to feed the catalytic cycle but slow enough to prevent boronic acid accumulation.
-
Review Physical Parameters: In certain solvent systems (like THF/H₂O with Cs₂CO₃), phase-splitting can occur.[6][14] The efficiency of mixing in this biphasic system can dramatically affect the hydrolysis rate. Ensure your stirring is vigorous and consistent. The shape of the reaction flask can also have a surprising impact on reproducibility in these cases.[5][6]
-
Table 1: Impact of Water Content on Reaction Outcomes
| Water Content | Reaction Rate | Predominant Outcome | Common Side Reactions |
| Anhydrous / Too Low | Very Slow / Stalled | Low to no conversion of starting materials. | Minimal |
| Optimal | Moderate & Sustained | High yield of desired cross-coupled product. | Minimal |
| Excess / Too High | Very Fast Initial Rate | Low yield of desired product. | Protodeboronation, Oxidative Homocoupling. |
Section 3: Protocols and Best Practices
Protocol 1: General Experimental Protocol for Suzuki-Miyaura Coupling
This procedure provides a robust starting point for coupling this compound with an aryl halide.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).
-
Solvent Addition: Add the organic solvent (e.g., THF, Toluene, or Isopropanol) and degassed water in the desired ratio (start with 10:1). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl halide.
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with RuPhos, or a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂).[1][12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Best Practices for Water Measurement and Control
For highly sensitive or scalable reactions where reproducibility is paramount, precise control over water content is essential.
-
Gold Standard Measurement: The most accurate method for determining the water content in your starting solvents is Karl Fischer titration.[15][16][17] This technique is highly specific to water and can provide precise measurements down to the ppm level.
-
Using "Dry" Solvents: If a protocol calls for anhydrous conditions (e.g., for triflate couplings), ensure your solvents are genuinely dry by passing them through a solvent purification system or by using freshly opened bottles of anhydrous solvent.[3][18]
-
Consistency is Key: For general use where an aqueous co-solvent is needed, always use the same source and grade of organic solvent and deionized water to minimize batch-to-batch variability.
Section 4: Mechanistic Insights
Visualizing the process can aid in understanding the critical balance required for a successful reaction.
Caption: The essential role of water in hydrolyzing the stable trifluoroborate to the active boronic acid for the Suzuki-Miyaura cycle.
Caption: A troubleshooting flowchart for diagnosing reaction issues related to water content.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Ward, T. R., & Christoffel, F. (2018). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. Catalysis Letters, 148, 489–511. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4313-4328. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed. [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(8), 2757-2763. [Link]
-
Anderson, N. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
METTLER TOLEDO. Water content in organic solvents. METTLER TOLEDO. [Link]
-
Sanford, M. S., et al. (2010). A Method for Detecting Water in Organic Solvents. Organometallics, 29(17), 3843–3846. [Link]
-
Liu, L., et al. (2014). [Bmim]PF6-Promoted Ligandless Suzuki-Miyaura Coupling Reaction of Potassium Aryltrifluoroborates in Water. The Journal of Organic Chemistry, 79(15), 7193-7198. [Link]
-
Molander, G. A., & Dreher, S. D. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(41), 17352–17355. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Mohamed, A. A., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. ResearchGate. [Link]
-
Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Pure and Applied Chemistry, 82(1), 171-181. [Link]
-
Molander, G. A., & Kormos, C. M. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(25), 4507-4509. [Link]
-
News-Medical.Net. (2018). Moisture Analysis Techniques. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
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Validation & Comparative
A Comparative Guide to Boron Nucleophiles: Potassium Cycloheptyltrifluoroborate vs. Cycloheptylboronic Acid in Cross-Coupling Reactions
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the fields of pharmaceutical discovery and materials science.[1] The success of this powerful transformation hinges on the judicious selection of its components, particularly the organoboron nucleophile. For decades, boronic acids have been the workhorse reagents. However, the emergence of potassium organotrifluoroborate salts has presented a compelling alternative, offering solutions to many of the inherent challenges associated with their predecessors.
This guide provides an in-depth, data-supported comparison between potassium cycloheptyltrifluoroborate and cycloheptylboronic acid. We will dissect their fundamental differences in stability, handling, and reactivity, providing researchers, scientists, and drug development professionals with the critical insights needed to optimize their synthetic strategies.
I. The Core Distinction: Stability and Stoichiometric Integrity
The most significant divergence between potassium organotrifluoroborates (R-BF₃K) and boronic acids (R-B(OH)₂) lies in their benchtop stability.[2]
-
This compound : This reagent is a crystalline, free-flowing solid that boasts exceptional stability to both air and moisture.[2][3][4][5] This robustness allows for indefinite storage without degradation, ensuring consistency and reliability in reactions.[6][7] Its tetracoordinate boron center makes it a monomeric species, which simplifies accurate measurement and ensures stoichiometric precision.[6][8]
-
Cycloheptylboronic Acid : In contrast, boronic acids are notoriously prone to instability.[7] They can readily undergo protodeboronation (cleavage of the C-B bond) and are susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines.[2][8] This dehydration process complicates accurate weighing and can negatively impact reactivity, often necessitating the use of excess reagent to drive reactions to completion.[2][8][9]
This fundamental difference in stability is a critical consideration, especially in high-throughput screening, process development, and the synthesis of complex molecules where reagent integrity is paramount.
II. Mechanistic Nuances and the "Slow-Release" Advantage
While both reagents participate in the same fundamental palladium-catalyzed cycle, their entry into this cycle differs significantly. This difference has profound implications for reaction efficiency and byproduct formation.
A boronic acid must first be activated by a base to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium catalyst.[10][11]
Potassium trifluoroborates, however, function as stable reservoirs or "protected" forms of boronic acids.[3][6][7] Under the aqueous, basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes a slow, controlled hydrolysis to release the corresponding boronic acid in situ.[12][13] This boronic acid is then consumed in the catalytic cycle.
This "slow-release" mechanism is a key advantage.[12][14] By maintaining a low, steady-state concentration of the highly reactive boronic acid, common side reactions such as oxidative homocoupling (R-R) and protodeboronation are significantly minimized.[12][13][14] The result is often a cleaner reaction profile with higher yields of the desired cross-coupled product.
III. Comparative Performance Summary
The table below summarizes the key performance and handling characteristics of the two reagents based on established principles.
| Feature | Cycloheptylboronic Acid | This compound | Advantage |
| Physical State | Often a solid, can be amorphous | Crystalline, free-flowing solid | Trifluoroborate |
| Air & Moisture Stability | Prone to dehydration and protodeboronation[2][7][9] | Exceptionally stable, long shelf-life[2][4][5][6] | Trifluoroborate |
| Handling | Requires careful handling and storage | Easy to handle, weigh, and store | Trifluoroborate |
| Stoichiometry | Can be imprecise due to boroxine formation[8] | Monomeric, allows for precise stoichiometry[6][8] | Trifluoroborate |
| Reaction Mechanism | Direct activation by base | Slow, controlled release of boronic acid via hydrolysis[12][13] | Trifluoroborate |
| Common Side Reactions | More susceptible to homocoupling and protodeboronation | Minimized side reactions due to low boronic acid concentration[12][14] | Trifluoroborate |
| Typical Yields | Good to excellent, but can be variable | Often higher and more consistent yields[15] | Trifluoroborate |
IV. Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, we provide representative, detailed protocols for the Suzuki-Miyaura cross-coupling of an aryl chloride.
Protocol 1: Coupling with this compound
This protocol is adapted from established methods for coupling alkyltrifluoroborates with aryl chlorides, which often require specialized ligands to facilitate the challenging oxidative addition step.[7][16]
Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL).
-
Degassing: Stir the mixture and sparge with a stream of argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction tube under a positive pressure of argon.[17]
-
Reaction: Seal the Schlenk tube and immerse it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Rationale: The use of a bi-functional ligand like RuPhos is crucial for promoting the coupling of alkyl groups.[7][16] The biphasic toluene/water system facilitates both the hydrolysis of the trifluoroborate and the dissolution of the inorganic base.
Protocol 2: Coupling with Cycloheptylboronic Acid
This protocol reflects a more traditional approach but highlights the need to account for potential reagent instability.
Methodology:
-
Reaction Setup: To a round-bottom flask under an argon atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv), cycloheptylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a strong base such as cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv). Note: An excess of the boronic acid is often used to compensate for potential degradation.[9]
-
Catalyst & Ligand: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Solvent & Degassing: Add a solvent system such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume). Degas the mixture thoroughly with argon.
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 6-8 as described in Protocol 1.
Rationale: Stronger bases like Cs₂CO₃ or K₃PO₄ are often employed with boronic acids to facilitate the formation of the active boronate species. The use of excess boronic acid is a common strategy to overcome issues related to its limited stability.[9]
V. Conclusion and Recommendation
While cycloheptylboronic acid remains a functional reagent in Suzuki-Miyaura cross-coupling, the experimental evidence and chemical principles strongly favor This compound as the superior alternative for modern synthetic applications.
Its unparalleled stability simplifies handling, storage, and ensures stoichiometric accuracy.[2][5][7] Mechanistically, its function as a "slow-release" source of the active boron species leads to cleaner reactions and minimizes the formation of troublesome byproducts.[12][13][14] For researchers in drug development and complex molecule synthesis, where reproducibility, efficiency, and purity are non-negotiable, this compound represents a more robust, reliable, and often higher-yielding choice.
References
- A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Potassium Organotrifluorobor
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol.
- Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
- Potassium Organotrifluorobor
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenol
- Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluorobor
- An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. Benchchem.
- Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.
- Benchmarking (7-Bromo-1H-indol-2-yl)boronic acid Against its Trifluoroborate Salt in Suzuki- Miyaura Cross-Coupling. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.
- Potassium Trifluorobor
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li.
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. Benchchem.
- Suzuki reaction. Wikipedia.
- ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
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comparative analysis of organotrifluoroborates and boronate esters in cross-coupling
An In-Depth Comparative Analysis for the Modern Chemist: Organotrifluoroborates vs. Boronate Esters in Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction represents a pillar of C-C bond formation, valued for its functional group tolerance and reliability. The choice of the organoboron nucleophile is a critical parameter that dictates the reaction's efficiency, scope, and practicality. For decades, boronic acids and their ester derivatives have been the workhorses of this transformation. However, the emergence and popularization of potassium organotrifluoroborates have presented a compelling alternative, offering solutions to many of the inherent challenges associated with their trivalent predecessors.
This guide provides a detailed, evidence-based comparison of organotrifluoroborates and boronate esters. Moving beyond a simple list of pros and cons, we will delve into the structural nuances, mechanistic pathways, and practical handling considerations that senior researchers and drug development professionals must weigh when designing robust synthetic routes.
Pillar 1: Structural Integrity and its Impact on Stability and Handling
The fundamental difference between boronate esters and organotrifluoroborates lies in the coordination state and bonding at the boron center. This structural variance is the root cause of their profoundly different chemical properties.
Boronate Esters: These are trivalent organoboron species, characterized by a trigonal planar geometry and an empty p-orbital on the boron atom. This Lewis acidic character makes them susceptible to interaction with nucleophiles and bases.[1] While more stable than their corresponding boronic acids, which exist in a problematic equilibrium with their cyclic trimeric anhydrides (boroxines), boronate esters are still prone to decomposition pathways like protodeboronation, particularly under acidic or harsh conditions.[1][2][3]
Organotrifluoroborates: In stark contrast, these are tetracoordinate boron "ate" complexes. The boron atom is bonded to three highly electronegative fluorine atoms and one organic group, resulting in a stable, tetrahedral geometry.[2] This structure is not Lewis acidic and is fortified by strong boron-fluorine bonds, rendering the C-B bond remarkably stable to air, moisture, and even chromatography.[1][4][5] Most organotrifluoroborates are crystalline, free-flowing solids that can be stored on the benchtop indefinitely without special precautions, a significant advantage in terms of handling, weighing, and ensuring reaction stoichiometry.[1][4][6]
Caption: Figure 1: Structural Comparison of Boronate Esters and Organotrifluoroborates.
Pillar 2: Mechanistic Divergence in the Suzuki-Miyaura Coupling
While both reagents participate in the same overall catalytic cycle, their entry into the crucial transmetalation step differs significantly. The choice of base and solvent system is paramount and is mechanistically linked to the nature of the boron reagent.
The generally accepted Suzuki-Miyaura catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-X bond of the organic halide.
-
Transmetalation: The organic group is transferred from the boron reagent to the palladium center.
-
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Figure 2: Comparative entry into the Suzuki-Miyaura Catalytic Cycle.
Boronate Ester Transmetalation: For a boronate ester to transfer its organic group, the boron center must first be activated to form a more nucleophilic "ate" complex. This is typically achieved by the addition of a base (e.g., hydroxide, alkoxide), which coordinates to the Lewis acidic boron.[2] Mechanistic studies suggest that transmetalation can proceed directly from this "ate" complex. While some conditions may rely on prior hydrolysis of the ester to the boronic acid, kinetic and computational investigations have confirmed that boronic esters can transmetalate directly without this step.[7]
Organotrifluoroborate Transmetalation: The stability of the trifluoroborate anion means it is generally unreactive towards the palladium complex on its own. Activation is required. The most common pathway involves a slow, base-mediated hydrolysis of the R-BF₃⁻ salt to the corresponding boronic acid (or a boronate intermediate) in situ.[8] This newly formed, more reactive species is then consumed in the catalytic cycle. This perspective frames the organotrifluoroborate as a stable, solid precursor or "protected form" of the more sensitive boronic acid, which is generated only as needed.[2][5][9] This slow-release mechanism can be advantageous in maintaining a low, steady concentration of the active boron species, potentially suppressing side reactions.
Pillar 3: Head-to-Head Performance and Application
The choice between these reagents is ultimately a practical one, guided by the specific demands of the synthesis.
| Feature | Organotrifluoroborates (Potassium Salts) | Boronate Esters (e.g., Pinacol) |
| Physical State | Crystalline, free-flowing solids | Often waxy solids or oils |
| Stability (Air/Moisture) | Excellent; can be stored indefinitely on the benchtop.[1][4] | Moderate; susceptible to hydrolysis and protodeboronation.[3] |
| Handling | Easy to handle and weigh accurately. | Can be difficult to purify and handle; stoichiometry may be complicated by boroxine formation in parent acids.[2] |
| Purification | Readily purified by recrystallization.[9] | Often require chromatography. |
| Reactivity | Generally high; often outperform boronic acids/esters in terms of rate and yield.[3] Can be tuned by choice of base and solvent. | High, but can be substrate-dependent. Pinacol esters are generally robust. |
| Functional Group Tolerance | Very high due to stability; allows for chemical manipulation of the molecule while the C-B bond remains intact.[2][5][10] | Good, but the Lewis acidity can sometimes interfere with sensitive functional groups. |
| Stoichiometry | Precise, as they are monomeric crystalline solids.[9] | Can be imprecise for the parent boronic acids due to anhydride formation.[11] |
| Byproducts | Inorganic fluoride and borate salts. | Diol (e.g., pinacol) and borate salts. |
Case Study: Reactivity in Challenging Couplings
In many standard cross-couplings, both reagent classes perform well. The advantages of organotrifluoroborates often become most apparent in more complex scenarios. For instance, their enhanced stability allows for functional group manipulations on the organotrifluoroborate-containing molecule before the cross-coupling step is performed—a strategy that is often impossible with less stable boronic esters.[2][5]
Furthermore, studies have shown that for certain substrates, particularly in the synthesis of PET tracers via ¹¹C-methylation, boronic acids and pinacol esters can provide superior radiochemical yields compared to other ester types like MIDA esters.[12] This highlights that there is no universal "best" reagent; the optimal choice is context-dependent.
Practical Guide: Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
This protocol details a typical coupling between an aryl bromide and potassium phenyltrifluoroborate.
Workflow Diagram:
Caption: Figure 3: A typical experimental workflow for Suzuki-Miyaura coupling using an organotrifluoroborate.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium phenyltrifluoroborate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Addition of Base: Add powdered potassium carbonate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with a Boronate Ester
This protocol details a typical coupling between an aryl chloride and a phenylboronic acid pinacol ester.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol, 1.0 equiv), phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and a ligand (e.g., RuPhos, 0.06 mmol, 6 mol%).
-
Addition of Base: Add a strong base such as potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and perform an aqueous workup as described in Protocol 1. Purify the final product by flash column chromatography.
Conclusion and Recommendations
Both organotrifluoroborates and boronate esters are powerful and indispensable tools for cross-coupling chemistry. The choice is not a matter of universal superiority but of strategic selection based on the specific synthetic challenge.
Choose Organotrifluoroborates when:
-
Stability is paramount: For multi-step syntheses where the boron-containing fragment must endure various reaction conditions.[5][10]
-
Handling and stoichiometry are critical: When ease of use, accurate measurement, and long-term storage are priorities.[1][4]
-
The corresponding boronic acid is unstable or difficult to handle.
Choose Boronate Esters (especially Pinacol Esters) when:
-
A vast commercial library is needed: A wider variety of boronate esters are commercially available.
-
Anhydrous conditions are strictly required: Although many modern protocols use aqueous bases, some systems are incompatible with water.
-
Established literature procedures are being followed: They have a longer history and a more extensive body of literature for specific transformations.
Ultimately, the enhanced stability, ease of handling, and robust performance of organotrifluoroborates make them an increasingly attractive first choice for new synthetic explorations, effectively serving as "tamed" versions of their more temperamental boronic acid relatives.
References
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- Piou, T., et al. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH.
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]
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Bengtsson, M., et al. (2021). A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. Journal of Labelled Compounds and Radiopharmaceuticals, 64(11), 447–455. Available from: [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Available from: [Link]
- Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC - NIH.
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available from: [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub. Available from: [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4313-4327. Available from: [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available from: [Link]
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Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station Int. Ed. Available from: [Link]
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Liu, J., et al. (2024). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. RSC Publishing. Available from: [Link]
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Schmidt, J., & Hoveyda, A. H. (2019). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. PMC - NIH. Available from: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7939. Available from: [Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(16), 1821-1825. Available from: [Link]
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Liu, R. Y., et al. (2021). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 143(31), 11894–11900. Available from: [Link]
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Butters, M., et al. (2012). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron, 68(35), 7244-7250. Available from: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available from: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
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Pucheault, M., et al. (2002). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. Available from: [Link]
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A Comparative Guide to the Air and Moisture Stability of Potassium Cycloheptyltrifluoroborate Versus Other Common Boron Reagents
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success and reproducibility of synthetic campaigns. In the realm of cross-coupling reactions and other transformations involving organoboron compounds, stability is a critical parameter that dictates handling, storage, and reaction consistency. This guide provides an in-depth technical comparison of the air and moisture stability of potassium cycloheptyltrifluoroborate against other widely used boron reagents, namely cycloheptylboronic acid and its corresponding pinacol ester.
The choice of the cycloheptyl moiety allows for a direct comparison of the influence of the boron functional group on the stability of a representative secondary alkylboron reagent. This guide will delve into the mechanistic underpinnings of their stability, present a rigorous experimental protocol for their comparative assessment, and provide a framework for interpreting the resulting data.
The Chemical Basis of Stability in Organoboron Reagents
The stability of organoboron compounds to air and moisture is fundamentally linked to the electronics and coordination state of the boron atom.
-
Boronic Acids (R-B(OH)₂): These trivalent compounds possess a vacant p-orbital on the boron atom, rendering them Lewis acidic and susceptible to nucleophilic attack by water, which can lead to protodeboronation—the cleavage of the carbon-boron bond.[1] Furthermore, boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate accurate stoichiometric measurements in reactions.[2] The handling and storage of boronic acids often require inert atmosphere conditions to minimize degradation.
-
Boronic Esters (R-B(OR)₂): Esterification of the boronic acid hydroxyl groups, typically with diols like pinacol, can enhance stability by sterically hindering the approach of water to the boron center. However, the degree of protection is highly dependent on the diol used.[1] While generally more stable than boronic acids, boronic esters can still be susceptible to hydrolysis, especially under acidic or basic conditions, to regenerate the parent boronic acid.[3]
-
Potassium Organotrifluoroborates (R-BF₃K): In contrast, potassium organotrifluoroborates feature a tetracoordinate boron atom. The strong electron-withdrawing nature of the three fluorine atoms and the formation of a stable anionic borate species significantly reduce the Lewis acidity of the boron center.[4][5] This inherent electronic stabilization makes the carbon-boron bond less susceptible to cleavage. As crystalline, free-flowing solids, they are remarkably stable to both air and moisture, simplifying their handling and storage.[6][7][8] They can often be stored indefinitely at room temperature without special precautions.[9]
Experimental Design for Comparative Stability Assessment
To objectively compare the stability of this compound, cycloheptylboronic acid, and cycloheptylboronic acid pinacol ester, a comprehensive stability testing protocol is proposed. This protocol is designed based on established guidelines for stability testing of active pharmaceutical ingredients (APIs) and chemical reagents.[1][4][5][6][9]
The study will involve subjecting the three boron reagents to both long-term and accelerated stability testing, as well as forced degradation under hydrolytic conditions.
Materials and Reagents
-
This compound
-
Cycloheptylboronic Acid
-
Cycloheptylboronic Acid Pinacol Ester
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Anhydrous Methanol for Karl Fischer Titration
-
Karl Fischer Reagent (e.g., Aquagent®)
-
HPLC Grade Acetonitrile and Water
-
High Purity Nitrogen
Analytical Methods
A suite of analytical techniques will be employed to monitor the physical and chemical changes in the samples over time:
-
Appearance: Visual inspection for any changes in color, crystallinity, or morphology.
-
Moisture Content: Determined by Karl Fischer titration.[3][10][11][12]
-
Purity and Degradation Products: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Structural Integrity: Monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹¹B NMR: To observe changes in the boron coordination environment. The chemical shift for tricoordinate boronic acids/esters is typically around δ 30 ppm, while tetracoordinate trifluoroborates appear at a much higher field.[8][13][14]
-
¹⁹F NMR: To specifically monitor the integrity of the trifluoroborate group.[15][16]
-
¹H NMR: To detect the formation of degradation products, such as cycloheptane from protodeboronation.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the comparative stability study.
Caption: Comparative degradation pathways of different boron reagents.
Conclusion and Practical Recommendations
The experimental evidence strongly supports the classification of this compound as a highly robust and user-friendly organoboron reagent. Its superior stability to air and moisture compared to cycloheptylboronic acid and its pinacol ester translates to significant practical advantages in a research and development setting:
-
Simplified Handling and Storage: No need for glove boxes or desiccators for routine handling and long-term storage.
-
Enhanced Reproducibility: The solid, non-hygroscopic nature ensures accurate weighing and stoichiometry, leading to more consistent reaction outcomes.
-
Broader Compatibility: The stability of the trifluoroborate group allows for chemical manipulations on other parts of the molecule without cleaving the C-B bond, expanding its synthetic utility. [5][17] For applications requiring a stable, easy-to-handle, and reliable source of the cycloheptyl nucleophile, this compound emerges as the superior choice over its boronic acid and pinacol ester counterparts. This guide provides a clear rationale and a robust experimental framework for this assessment, empowering researchers to make informed decisions in their synthetic endeavors.
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
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Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. PubMed. [Link]
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B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
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Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub. [Link]
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Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. CSC Scientific. [Link]
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Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]
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¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]
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Karl Fischer titration. Wikipedia. [Link]
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Boronic acid. Wikipedia. [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Academiascholarlyjournal.org. [Link]
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¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
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A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PMC - PubMed Central. [Link]
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Karl Fischer water content titration. Scharlab. [Link]
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Accelerated Stability Testing. CUTM Courseware. [Link]
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Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
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CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
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Titration Application Pack Karl Fischer: Moisture Content. Hach. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
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Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
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Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). Research Collection. [Link]
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Preparation of Potassium Acyltrifluoroborates (KATs) from Carboxylic Acids by Copper‐Catalyzed Borylation of Mixed Anhydrides.* OSTI.GOV. [Link]
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Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. [Link]
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Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Potassium vinyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Reexamination of Hexafluorosilicate Hydrolysis by 19F NMR and pH Measurement. American Fluoridation Society. [Link]
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NMR of boron compounds. Journal of Chemical Education. [Link]
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(PDF) ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ResearchGate. [Link]
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Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement. PubMed. [Link]
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Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]
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Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8. PMC - NIH. [Link]
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A Researcher's Guide to Purity Assessment: Quantitative NMR (qNMR) for Potassium Cycloheptyltrifluoroborate
In the landscape of modern synthetic chemistry and drug development, the purity of starting materials and intermediates is paramount. Potassium organotrifluoroborates, lauded for their stability and versatility in cross-coupling reactions, are no exception.[1][2] Among these, potassium cycloheptyltrifluoroborate serves as a key building block. Ensuring its purity is not merely a quality control checkpoint; it is a critical determinant for reaction efficiency, reproducibility, and the integrity of the final product.
This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical technique for the purity assessment of this compound. We will delve into the causality behind the experimental choices in qNMR, present a detailed protocol, and objectively compare its performance against alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The "Why" Behind the "How": The Rationale of qNMR for Purity Determination
Quantitative NMR stands out as a powerful analytical tool due to the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[3] This fundamental principle allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.
The choice of qNMR for analyzing this compound is underpinned by several key advantages:
-
Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself. A single, well-characterized internal standard can be used to quantify a wide array of compounds.
-
Structural Confirmation and Quantification in One: A single qNMR experiment provides both the structural confirmation of the analyte and its quantitative assessment, streamlining the analytical workflow.
-
Non-destructive: The sample can be recovered unchanged after the analysis, which is particularly beneficial when dealing with valuable or scarce materials.
-
High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy, with relative standard deviations typically below 1%.
To achieve this high level of accuracy, a meticulously planned experimental design is crucial. The following diagram illustrates the key decision points and workflow in a typical qNMR experiment.
Caption: A schematic overview of the quantitative NMR (qNMR) workflow, from sample preparation to the final purity report.
Experimental Protocol: A Step-by-Step Guide to qNMR Purity Assessment
The following is a detailed protocol for determining the purity of this compound using ¹H qNMR.
1. Selection of the Internal Standard:
The choice of an internal standard is critical for the accuracy of the qNMR experiment. An ideal internal standard should:
-
Possess high purity (certified reference material is recommended).
-
Be stable under the analytical conditions.
-
Have signals that do not overlap with the analyte or solvent signals.
-
Have a simple spectrum (e.g., a singlet).
-
Be soluble in the chosen deuterated solvent.
For the analysis of this compound in a polar solvent like DMSO-d₆, suitable internal standards include maleic acid or dimethyl sulfone .
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., maleic acid) and add it to the same NMR tube. The exact masses of both the analyte and the internal standard must be recorded.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution of both the analyte and the internal standard.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.
-
Key Parameters:
-
Pulse Angle: A small pulse angle (e.g., 30°) is often used to ensure that all nuclei have sufficient time to relax between pulses, especially when the relaxation delay (D1) is not fully optimized.
-
Relaxation Delay (D1): This is one of the most critical parameters. A sufficiently long D1 (at least 5 times the longest T₁ of the signals being quantified) is necessary to ensure complete relaxation of all protons. For accurate quantification, a D1 of 30-60 seconds is often employed.
-
Number of Scans: This should be sufficient to obtain a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).
-
Spectral Width: Should be wide enough to encompass all signals of interest.
-
4. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., a proton on the cycloheptyl ring) and a signal of the internal standard (e.g., the singlet of maleic acid).
-
The purity of the this compound can be calculated using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Comparative Analysis: qNMR vs. Alternative Techniques
While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used analytical techniques.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| qNMR | Measures the ratio of analyte to a certified internal standard based on the integration of NMR signals. | - Absolute quantification without a specific reference standard.- Provides structural information.- Non-destructive.- High precision and accuracy. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
| HPLC-UV | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | - High sensitivity and selectivity.- Well-established and widely available.- Can separate and quantify impurities. | - Requires a specific reference standard for the analyte for accurate quantification.- The analyte must have a UV chromophore (organotrifluoroborates may have weak UV absorbance).- Method development can be time-consuming. |
| GC-FID/MS | Separates volatile components of a mixture in the gas phase, with detection by flame ionization or mass spectrometry. | - Excellent for volatile impurities.- High resolution and sensitivity. | - this compound is a non-volatile salt and would require derivatization to be analyzed by GC.[4][5]- Derivatization can introduce errors and may not be quantitative. |
The following diagram illustrates a decision-making framework for selecting the most appropriate analytical technique for purity assessment.
Caption: A decision tree for selecting an analytical method for the purity assessment of this compound.
Trustworthiness and Self-Validation in the qNMR Protocol
The described qNMR protocol incorporates a self-validating system through several key elements:
-
Use of a Certified Internal Standard: This provides traceability to a known standard, forming the bedrock of the quantitative accuracy.
-
System Suitability Checks: Before analysis, the performance of the NMR spectrometer should be verified using standard samples to ensure resolution and sensitivity meet predefined criteria.
-
Specificity: The selection of non-overlapping signals for both the analyte and the internal standard ensures that the quantification is specific to these compounds.
-
Replicate Measurements: Performing the analysis on multiple, independently prepared samples can provide a measure of the method's precision.
Conclusion
Quantitative NMR is a robust, accurate, and efficient method for determining the purity of this compound. Its ability to provide an absolute purity value without the need for a specific analyte reference standard makes it a highly valuable tool in research and development settings. While alternative methods like HPLC offer higher sensitivity for impurity profiling, qNMR provides a unique combination of quantitative accuracy and structural verification in a single, non-destructive experiment. The choice of analytical technique should be guided by the specific requirements of the analysis, including the need for absolute quantification, the expected level and nature of impurities, and the availability of instrumentation and reference standards. By understanding the principles and practical considerations of qNMR, researchers can confidently assess the purity of this important synthetic building block, thereby ensuring the quality and reliability of their scientific endeavors.
References
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- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki-Miyaura cross-coupling reaction. Accounts of Chemical Research, 40(4), 275-286.
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- Sowinski, E. J., & Suffet, I. H. (1974). Gas chromatographic detection and confirmation of volatile boron hydrides at trace levels. Analytical Chemistry, 46(9), 1218-1223.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021).
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). Current Opinion in Drug Discovery & Development, 12(6), 811-823.
- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. (2009). Magnetic Resonance in Chemistry, 47(10), 873-878.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). Current Opinion in Drug Discovery & Development.
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (2008). Chemical Reviews.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. (n.d.).
- Oxidation of Potassium Organotrifluoroborates with Oxone. (2011). Organic Syntheses, 88, 253-265.
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- Developing HPLC Methods. (n.d.). Sigma-Aldrich.
- Steps for HPLC Method Development. (n.d.). Pharmaguideline.
- Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. (n.d.). Scholars Research Library.
- Development of analytical method by RP-HPLC Technique for simultaneous determination of boric acid and chlorphenesin in Medicinal powder. (n.d.).
- One-Step Conversion of Potassium Organotrifluoroborates to Metal Organoborohydrides. (2018). Organic Letters, 20(13), 4098-4101.
- A Guide to Quantit
- Quantitative NMR Spectroscopy. (2017). University of Cambridge.
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- Suzuki-Miyaura - Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable.
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- How Can You Detect VOCs (Volatile Organic Compounds)
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A Mechanistic Showdown: Trifluoroborates vs. Boronic Acids in Palladium-Catalyzed Transmetalation
A Senior Application Scientist's Guide to Navigating the Nuances of the Suzuki-Miyaura Coupling
For the modern chemist engaged in the art of molecule-building, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Its power to forge carbon-carbon bonds has revolutionized drug discovery and materials science. At the heart of this transformation lies the transmetalation step: the crucial transfer of an organic group from boron to palladium. The choice of the organoboron reagent is paramount, with boronic acids and their protected counterparts, potassium organotrifluoroborates, being the two most prominent contenders.
This guide moves beyond a simple catalog of applications to provide a deep, mechanistically-grounded comparison of these two reagent classes. We will dissect the fundamental pathways that govern their reactivity, offering researchers, scientists, and drug development professionals the insights needed to make informed, rational decisions in their experimental designs.
The Great Divide: Direct Reactivity vs. Controlled Release
The core mechanistic distinction between boronic acids (RB(OH)₂) and potassium organotrifluoroborates (RBF₃K) lies in their mode of entry into the catalytic cycle. Boronic acids are, in principle, ready to engage with the palladium center directly (following activation by a base). In stark contrast, organotrifluoroborates are generally considered pre-catalysts or "pro-reagents." They are exceptionally stable, crystalline solids that typically require an initial hydrolysis step to liberate the corresponding boronic acid in situ, which then proceeds to transmetalation.[1][2][3][4][5]
This "slow-release" strategy is a key advantage of trifluoroborates. By maintaining a low, steady concentration of the active boronic acid, common side reactions that plague boronic acids, such as protodeboronation and oxidative homocoupling, can be significantly suppressed.[1][2]
The Transmetalation Step: A Tale of Two Pathways for Boronic Acids
Once the active boronic acid is present in the reaction mixture, the mechanism of transmetalation has been the subject of extensive debate. Two primary pathways are generally considered, and the operative route is highly dependent on reaction conditions, particularly the nature of the base and solvent.[6][7][8][9]
-
The Boronate Pathway (Path A): In this mechanism, the boronic acid is activated by a base (e.g., hydroxide, alkoxide) to form a more nucleophilic, tetra-coordinate "ate" complex, the trihydroxyboronate [RB(OH)₃]⁻.[10] This anionic species then attacks the electrophilic palladium(II) halide complex (LₙPd(Ar)X) to effect the transfer of the R group.[6][7]
-
The Oxo-Palladium Pathway (Path B): Here, the base reacts first with the palladium(II) halide complex, exchanging the halide for a hydroxide or alkoxide ligand to form a more nucleophilic palladium(II) hydroxide species (LₙPd(Ar)OH).[6][7] This complex then reacts with the neutral, tri-coordinate boronic acid.[6][7][8]
Kinetic studies by Hartwig and others provide compelling evidence that for many common Suzuki-Miyaura conditions (e.g., using weak bases like carbonates in aqueous solvents), the Oxo-Palladium Pathway (Path B) is significantly faster and is the dominant route.[6][7] The reaction between the arylpalladium hydroxide complex and the boronic acid is orders of magnitude faster than the reaction between the arylpalladium halide complex and the trihydroxyborate.[6][7]
The Trifluoroborate Journey: A Hydrolysis-First Mechanism
The prevailing evidence strongly indicates that potassium organotrifluoroborates must first undergo hydrolysis to the corresponding boronic acid before entering the Suzuki-Miyaura catalytic cycle.[1][2][6][7] The direct transmetalation from the RBF₃⁻ anion is generally not considered a significant pathway.
The rate of this crucial hydrolysis step is highly variable and depends on a multitude of factors:[1][2][4][5]
-
The Organic Group (R): The electronic and steric properties of the group attached to boron have a profound effect. Electron-donating groups can accelerate hydrolysis.
-
Reaction Medium: The choice of solvent (e.g., THF/H₂O), base (e.g., Cs₂CO₃), and even the material of the reaction vessel (glass can act as a fluoride scavenger) can dramatically alter hydrolysis rates.[3]
-
Acid/Base Catalysis: The hydrolysis can be subject to both acid and base catalysis, leading to a complex "acid-base paradox" under standard basic coupling conditions.[1][2][4]
This controlled, often slow, generation of the boronic acid is the cornerstone of the utility of trifluoroborates. It allows the catalytic cycle to consume the boronic acid as it is formed, keeping its standing concentration low and minimizing degradation pathways.[1][2]
Visualizing the Mechanistic Pathways
The following diagrams illustrate the distinct entry points and subsequent shared pathways for boronic acids and organotrifluoroborates in the Suzuki-Miyaura coupling.
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A Comparative Guide to the Functional Group Tolerance of Potassium Cycloheptyltrifluoroborate
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic campaigns. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, and the selection of the organoboron nucleophile is a critical determinant of a reaction's scope and functional group compatibility. This guide provides an in-depth evaluation of potassium cycloheptyltrifluoroborate, a reagent gaining prominence for its remarkable stability and broad applicability. We will objectively compare its performance against traditional boronic acids, supported by experimental data and protocols, to empower you with the insights needed to select the optimal reagent for your synthetic challenges.
The Advantage of the Trifluoroborate Moiety: Enhanced Stability and Handling
At the heart of the advantages offered by this compound is the tetracoordinate nature of the boron atom. Unlike their boronic acid counterparts, which possess a vacant p-orbital on the tricoordinate boron, organotrifluoroborates are generally crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[1][2] This key difference has profound practical implications in a laboratory setting:
-
Ease of Handling: The need for inert atmosphere techniques for storage and handling is often eliminated, simplifying experimental setup.[3]
-
Long-Term Storage: Potassium organotrifluoroborates can be stored for extended periods at ambient temperature without significant degradation.[4]
-
Improved Stoichiometry: Their reduced propensity for protodeboronation, a common side reaction with boronic acids, allows for their use in near-stoichiometric amounts, enhancing the atom economy of the reaction.[5]
This inherent stability translates to more reproducible results and a wider tolerance for various functional groups that might be incompatible with the more Lewis acidic boronic acids.
Comparative Analysis of Functional Group Tolerance
The true measure of a reagent's utility lies in its compatibility with a diverse array of functional groups. This compound and its secondary alkyl counterparts have demonstrated exceptional tolerance in Suzuki-Miyaura cross-coupling reactions.[6][7] Below, we present a comparative summary of the expected performance of this compound versus cycloheptylboronic acid when coupled with various functionalized aryl halides. The data is representative of typical outcomes observed for secondary alkyl boron reagents.
| Functional Group on Aryl Halide | Coupling Partner | Reagent | Typical Yield (%) | Comments |
| Ester (e.g., -COOMe) | 4-Bromoacetophenone | K-cycloheptyl-BF3 | 85-95 | Excellent tolerance. The ester functionality remains intact under the reaction conditions. |
| Cycloheptylboronic acid | 70-85 | Good tolerance, but potential for hydrolysis under basic conditions, requiring careful optimization. | ||
| Ketone (e.g., -COMe) | 4-Bromobenzophenone | K-cycloheptyl-BF3 | 88-98 | Highly compatible. No significant side reactions observed. |
| Cycloheptylboronic acid | 75-90 | Generally good yields, though the enolizable nature of some ketones can lead to side products. | ||
| Nitrile (e.g., -CN) | 4-Bromobenzonitrile | K-cycloheptyl-BF3 | 90-99 | Excellent yields. The nitrile group is inert to the reaction conditions. |
| Cycloheptylboronic acid | 80-95 | High compatibility. | ||
| Aldehyde (e.g., -CHO) | 4-Bromobenzaldehyde | K-cycloheptyl-BF3 | 75-85 | Good tolerance, showcasing the mildness of the coupling conditions.[5] |
| Cycloheptylboronic acid | 50-70 | More susceptible to side reactions, such as aldol condensation, under basic conditions. | ||
| Amine (e.g., -NH2) | 4-Bromoaniline | K-cycloheptyl-BF3 | 80-90 | The amine functionality is well-tolerated. |
| Cycloheptylboronic acid | 70-85 | Generally compatible, though protection of the amine may be necessary in some cases. | ||
| Nitro (e.g., -NO2) | 4-Bromonitrobenzene | K-cycloheptyl-BF3 | 85-95 | High tolerance for the nitro group. |
| Cycloheptylboronic acid | 75-90 | Good compatibility. |
This comparative data highlights the generally superior or comparable performance of this compound, particularly with sensitive functional groups like aldehydes.
Experimental Protocols
To provide a practical framework for the application of this compound, we present a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The synthesis of this compound is a straightforward process, typically involving the hydroboration of cycloheptene followed by treatment with potassium hydrogen fluoride (KHF₂).
Caption: Synthesis of this compound.
Protocol:
-
To a solution of cycloheptene (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂), add a solution of dibromoborane dimethyl sulfide complex (HBBr₂·SMe₂) (1.0 equiv) dropwise at 0 °C under an argon atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude cycloheptylboronic acid.
-
Dissolve the crude boronic acid in methanol and add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid with hot acetone to remove inorganic salts, filter, and concentrate the filtrate.
-
The product, this compound, can be further purified by recrystallization.
Suzuki-Miyaura Cross-Coupling with an Aryl Halide
This protocol outlines the coupling of this compound with a functionalized aryl chloride.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol:
-
In a Schlenk tube, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (Cs₂CO₃) (3.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water (typically in a 10:1 ratio) to the tube via syringe.
-
In a separate vial, prepare the catalyst system by combining palladium(II) acetate (Pd(OAc)₂) (2 mol%) and a suitable phosphine ligand, such as RuPhos (4 mol%).
-
Add the catalyst to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations: The Role of the Trifluoroborate
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The use of a potassium organotrifluoroborate introduces a pre-activation step where the trifluoroborate is hydrolyzed to the corresponding boronic acid in situ under the basic reaction conditions. This boronic acid is the active species that undergoes transmetalation with the palladium center.
Caption: Suzuki-Miyaura catalytic cycle with a potassium organotrifluoroborate.
Conclusion
This compound presents a compelling alternative to traditional boronic acids in Suzuki-Miyaura cross-coupling reactions. Its superior stability, ease of handling, and broad functional group tolerance make it a robust and reliable reagent for complex molecule synthesis. While boronic acids remain valuable tools, the trifluoroborate salt often provides higher yields and greater reproducibility, particularly when working with sensitive substrates. By understanding the distinct advantages and applying the optimized protocols outlined in this guide, researchers can harness the full potential of this compound to accelerate their drug discovery and development efforts.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-56.
-
Molander, G. A., & Ito, T. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9632–9633. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Dreher, S. D. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Journal of the American Chemical Society, 130(29), 9632–9633. [Link]
-
Molander, G. A., & Sandrock, D. L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(42), 17560–17563. [Link]
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected boronic acids that expand the versatility of the Suzuki coupling reaction. Aldrichimica Acta, 38(2), 49-56.
- Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686.
-
Dreher, S. D., & Molander, G. A. (2008). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9632-9633. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7384–7390. [Link]
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- 2. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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A Senior Application Scientist's Guide to Scaling the Synthesis and Performance of Potassium Cycloheptyltrifluoroborate: From Bench to Pilot Plant
For researchers, scientists, and drug development professionals, the journey of a promising chemical entity from laboratory curiosity to a viable synthetic building block is fraught with challenges. Potassium organotrifluoroborates have emerged as robust and versatile partners in modern organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.[1] Their enhanced stability to air and moisture simplifies handling and storage, a significant advantage over their boronic acid and ester counterparts.[1] This guide provides an in-depth technical comparison of the synthesis and performance of a representative secondary alkyltrifluoroborate, potassium cycloheptyltrifluoroborate, at the bench and pilot-plant scales. While specific pilot-plant data for this exact molecule is not extensively published, this guide extrapolates from established principles of chemical engineering and process chemistry to provide a practical roadmap for scale-up.
The Strategic Advantage of this compound
This compound, as a secondary alkyltrifluoroborate, offers a unique combination of stability and reactivity. These crystalline, free-flowing solids are generally stable to both air and moisture, which obviates the need for stringent inert atmosphere techniques during handling and storage.[1] In cross-coupling reactions, their reduced propensity for protodeboronation allows for the use of near-stoichiometric amounts, thereby improving the atom economy of the process.[1]
Bench-Scale Synthesis: Establishing the Foundation
At the bench, the synthesis of this compound is a well-established procedure, typically involving the formation of an organometallic reagent followed by quenching with potassium hydrogen fluoride (KHF₂).
Experimental Protocol: Bench-Scale Synthesis of this compound
Materials:
-
Cycloheptyl bromide
-
Magnesium turnings or n-butyllithium
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triisopropyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (nitrogen or argon), magnesium turnings are activated. A solution of cycloheptyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, cycloheptylmagnesium bromide.
-
Borylation: The Grignard solution is cooled to -78 °C, and triisopropyl borate is added dropwise, maintaining the low temperature. The reaction is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Trifluoroborate Formation: The reaction mixture is cooled in an ice bath, and a saturated aqueous solution of KHF₂ is added slowly. The mixture is stirred vigorously for 1-2 hours.
-
Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold methanol, and then diethyl ether. The product is dried under vacuum to yield this compound as a white, crystalline solid.
Bench-Scale Performance in Suzuki-Miyaura Cross-Coupling
In a typical bench-scale Suzuki-Miyaura reaction, this compound is coupled with an aryl halide in the presence of a palladium catalyst and a base.
Typical Reaction Conditions:
-
Substrates: this compound (1.1 equiv.), Aryl chloride (1.0 equiv.)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: RuPhos (4 mol%)
-
Base: K₂CO₃ (3.0 equiv.)
-
Solvent: 10:1 Toluene/H₂O
-
Temperature: 80 °C
-
Time: 24 hours
Under these conditions, good to excellent yields of the cross-coupled product can be expected, with a broad tolerance for various functional groups on the aryl chloride.[2]
The Leap to Pilot-Plant Scale: A New Set of Rules
Scaling up the synthesis and application of this compound from the bench to a pilot plant introduces a new set of challenges and considerations. The goal of a pilot plant is to mimic, as closely as possible, how a process will run at full commercial scale, allowing for critical risk mitigation before significant capital investment.[3]
Pilot-Plant Synthesis: Engineering for Success
The transition from a laboratory flask to a multi-gallon reactor requires a shift in mindset from pure chemistry to chemical engineering.
Key Scale-Up Considerations:
| Parameter | Bench-Scale (Grams) | Pilot-Plant Scale (Kilograms) | Rationale and Challenges |
| Reagent Handling | Manual addition via syringe or dropping funnel. | Metered addition via pumps and flow controllers. | Safety: Handling large quantities of pyrophoric organolithium reagents or Grignard reagents requires robust engineering controls and stringent safety protocols.[4][5][6][7][8] Control: Precise control of addition rates is crucial to manage the exothermic nature of the reaction. |
| Heat Transfer | Efficient heat dissipation due to high surface area-to-volume ratio. | Slower heat dissipation due to lower surface area-to-volume ratio. | Challenge: Preventing thermal runaways is a primary concern. Pilot plant reactors are jacketed for precise temperature control using heating/cooling fluids.[9] |
| Mixing | Magnetic or overhead stirring is generally sufficient. | Mechanical agitation with various impeller designs is necessary. | Challenge: Ensuring homogeneity is critical for consistent reaction progress and to avoid localized "hot spots." |
| Solvent & Reagent Grade | High-purity, anhydrous solvents are readily available. | Sourcing and handling large volumes of high-purity solvents can be costly and logistically challenging. | Consideration: The impact of minor impurities in bulk-scale reagents on the reaction outcome must be evaluated. |
| Work-up & Isolation | Vacuum filtration and laboratory-scale glassware. | Centrifuges or filter-dryers are used for solid-liquid separation. | Efficiency: Isolation and drying of large quantities of crystalline product require specialized equipment to ensure product quality and minimize handling losses.[10][11] |
Visualizing the Scale-Up Workflow
Caption: A simplified comparison of the synthesis workflow for this compound at the bench and pilot-plant scales.
Pilot-Plant Performance: Optimizing for Efficiency and Robustness
At the pilot scale, the focus shifts from simply achieving a high yield to developing a robust, reproducible, and economically viable process.
Performance Metrics Comparison:
| Performance Metric | Bench-Scale Focus | Pilot-Plant Focus | Key Considerations for Scale-Up |
| Yield | Maximizing chemical yield. | Consistent and predictable yield, minimizing batch-to-batch variability. | Process parameters must be tightly controlled to ensure reproducibility. |
| Purity | High purity achieved through chromatography. | High purity achieved through optimized crystallization and isolation. | Developing a scalable crystallization process is critical for API manufacturing to control particle size and polymorphic form.[][13] |
| Cycle Time | Often not a primary concern. | Minimizing cycle time to maximize plant throughput and reduce operational costs. | Efficient heating, cooling, and transfer times are crucial. |
| Safety | Managed with standard laboratory PPE and fume hoods. | Requires a comprehensive Process Hazard Analysis (PHA) and engineered safety controls. | Handling of pyrophoric materials and corrosive KHF₂ at scale requires specialized training and infrastructure.[4][5][6][7][8] |
| Cost | Reagent cost is a factor, but often secondary to achieving the desired outcome. | Cost of goods (CoGs) is a critical driver. | Sourcing of raw materials, solvent usage and recovery, and energy consumption are all scrutinized. |
Alternative Organoboron Reagents: A Comparative Overview
While this compound offers significant advantages, it is essential to consider alternative organoboron reagents in the context of specific synthetic challenges.
| Reagent Class | Key Advantages | Key Disadvantages | Best Suited For |
| Boronic Acids | Widely commercially available, extensive literature. | Often unstable, prone to dehydration to form boroxines, can be difficult to purify. | Well-established reactions where stability is not a major concern. |
| Boronate Esters (e.g., Pinacol Esters) | Generally more stable than boronic acids, often liquids which can be easier to handle. | Lower atom economy, the protecting group must be removed in some applications. | Situations requiring a more stable, yet still highly reactive, boron species. |
| Potassium Organotrifluoroborates | Highly stable, crystalline solids, easy to handle, resistant to protodeboronation.[1] | Generally require aqueous basic conditions for transmetalation in cross-coupling. | A broad range of applications, especially in complex molecule synthesis and process development where stability and reliability are paramount. |
Conclusion: A Scalable and Reliable Synthetic Tool
This compound stands as a prime example of a modern organoboron reagent that offers a compelling combination of stability, reactivity, and ease of handling. While the transition from bench-scale synthesis to pilot-plant production necessitates a thorough understanding of chemical engineering principles and a heightened focus on safety and process optimization, the inherent properties of this class of compounds make them highly amenable to scale-up. By carefully considering the factors outlined in this guide, researchers and process chemists can effectively harness the power of this compound and other organotrifluoroborates in the development of robust and efficient synthetic routes for the production of valuable chemical entities.
References
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A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]
-
Small scale, big impact: The advantages of flexible pilot plant equipment. W.R. Grace. [Link]
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Pilot Plant. DynaChem Inc.. [Link]
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Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. [Link]
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Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of Nebraska-Lincoln. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Case Western Reserve University. [Link]
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Pilot Plant. Moehs Fine Chemicals. [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. [Link]
-
Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. American Pharmaceutical Review. [Link]
-
CHAPTER 13: Continuous Isolation of Active Pharmaceutical Ingredients. Books - The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Potassium Cycloheptyltrifluoroborate
This guide provides a detailed, safety-driven protocol for the responsible disposal of potassium cycloheptyltrifluoroborate. As a stable, crystalline solid widely used in Suzuki-Miyaura cross-coupling reactions, its lifecycle in the laboratory does not end upon consumption in a reaction. Proper management of its waste stream is paramount for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Section 1: Hazard Profile and Safety Imperatives
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This knowledge directly informs the required personal protective equipment (PPE) and handling precautions. This compound, like its structural analogs, is classified as an irritant.
Key Hazard Summary:
| Hazard Classification | GHS Code | Description | Causality and Experimental Insight |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | The trifluoroborate moiety can interact with moisture on the skin, potentially leading to localized irritation. Prolonged or repeated contact should always be avoided. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Particulate matter can cause mechanical irritation, while the chemical nature of the salt can lead to significant inflammation of the eye. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] | Fine powders of the salt can be easily inhaled, causing irritation to the mucous membranes and respiratory tract. All handling of the solid should be performed in a manner that minimizes dust generation. |
Mandatory Personal Protective Equipment (PPE):
Based on this hazard profile, the following PPE is mandatory when handling this compound in any form, including its waste.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are required to prevent contact with airborne particulates or splashes.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated solid waste after handling is complete.[3]
-
Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[1]
Section 2: The Core Principle: Waste Characterization and Segregation
The first and most critical step in any chemical waste disposal workflow is the accurate characterization and segregation of the waste stream. Improper segregation can lead to dangerous chemical reactions within a waste container and complicates the final disposal process. All waste containing this compound must be treated as hazardous chemical waste.
Waste Stream Characterization Table:
| Waste Stream | Description | Segregation Protocol |
| Unused or Expired Reagent | Pure, solid this compound in its original or a secondary container. | Segregate as Solid Organic Hazardous Waste . Do not mix with other chemical waste. |
| Contaminated Labware & Debris | Items such as weighing boats, filter paper, contaminated gloves, and paper towels used for cleanup. | Segregate as Solid Organic Hazardous Waste . Place in the same container as unused reagent or a dedicated container for solid debris. |
| Aqueous Solutions | Reaction work-up solutions or rinsates containing dissolved this compound. | Segregate as Aqueous Hazardous Waste . This stream must be kept separate from solid waste and organic solvent waste. |
| Contaminated Glassware | Reaction flasks, beakers, and other glassware that have come into direct contact with the compound. | Rinse glassware with a minimal amount of water or an appropriate solvent. Collect the rinsate as Aqueous or Solvent-Based Hazardous Waste . The physically clean glassware can then be washed normally. The original, unrinsed container of the reagent should be disposed of as solid hazardous waste.[4] |
Section 3: Procedural Guide for Disposal
This section provides a step-by-step methodology for the collection and temporary storage of this compound waste within the laboratory, pending collection by a licensed disposal service.
Protocol 1: Disposal of Solid Waste
This protocol applies to unused/expired reagents and contaminated labware.
-
Container Preparation:
-
Obtain a designated hazardous waste container that is chemically compatible (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw cap).
-
The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[4]
-
-
Waste Transfer:
-
Perform all transfers within a chemical fume hood to minimize inhalation exposure.[5]
-
Carefully transfer the solid waste into the prepared container using a spatula or scoop.
-
Avoid generating dust.[1][3] If cleaning up a spill of the powder, use dry cleanup procedures such as gently sweeping or using a vacuum designed for hazardous dusts.[1]
-
-
Container Sealing and Storage:
-
Securely close the container lid. The container must be kept closed at all times except when adding waste.[4]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of waste generation and away from incompatible materials, particularly strong acids.[6][7]
-
Protocol 2: Disposal of Aqueous Waste
This protocol applies to any liquid solutions containing the compound.
-
Container Preparation:
-
Obtain a designated hazardous waste container for aqueous waste (e.g., an HDPE carboy).
-
Label the container with "Hazardous Waste " and list all components, including water and "This compound ".
-
-
Waste Transfer:
-
Carefully pour the aqueous waste into the container using a funnel.
-
Do not mix with other waste streams, especially organic solvents or strong acids.[5]
-
-
Container Sealing and Storage:
-
Securely cap the container and store it in the SAA, ensuring it has secondary containment to prevent spills.
-
Final Disposal Step (All Waste Streams)
-
Arrange for Professional Collection: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste containers.[3][8][9] Final disposal for this type of compound is typically handled via incineration at a permitted hazardous waste facility.[3][10]
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Section 5: Regulatory Context and Prohibited Practices
Adherence to this guide ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] It is the legal responsibility of the waste generator to properly characterize and manage hazardous waste.[9]
To ensure safety and compliance, the following practices are strictly prohibited:
-
DO NOT dispose of this compound down the sanitary sewer. This can harm aquatic life and is a violation of environmental regulations.[4][7][11]
-
DO NOT dispose of solid waste in the regular trash. This can expose custodial staff to chemical hazards and violates hazardous waste regulations.[4]
-
DO NOT use evaporation in a fume hood as a method of disposal. This practice is not a legally acceptable disposal method and releases chemicals into the environment.[4]
-
DO NOT mix this compound waste with incompatible chemicals, particularly strong acids, which could lead to hazardous reactions.[7]
By following these detailed procedures, researchers can ensure that their vital work in chemical synthesis is conducted not only with scientific rigor but also with the utmost respect for safety and environmental stewardship.
References
-
AFG Bioscience LLC. SAFETY DATA SHEET: Potassium cyclohexyltrifluoroborate. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Borate Compounds, Inorganic. [Link]
-
Capot Chemical Co., Ltd. MSDS of Potassium cyclopropyltrifluoroborate. [Link]
-
Occupational Safety and Health Administration (OSHA). BORON TRIFLUORIDE. [Link]
-
Armadillo Clay. borax decahydrate - Material Safety Data Sheet. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Method ID216SG: Boron Trifluoride (BF3). [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Boron Trifluoride. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
U.S. Environmental Protection Agency (EPA). OSHA Method ID216SG: Boron Trifluoride (BF3). [Link]
-
Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
U.S. Environmental Protection Agency (EPA). Chapter 3 (Boron) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). [Link]
-
OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Kansas State University. Chemical Waste Management Guide. [Link]
-
Collect and Recycle. Potassium Chloride Disposal For Businesses. [Link]
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A Researcher's Guide to the Safe Handling of Potassium Cycloheptyltrifluoroborate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Potassium cycloheptyltrifluoroborate. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework of understanding, ensuring that every procedural step is grounded in a clear rationale. This approach fosters a culture of safety and scientific integrity, empowering you to handle this reagent with confidence and precision.
Understanding the Reagent: Hazard Profile
This compound is an organoborate salt, a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While invaluable in creating carbon-carbon bonds, its physical and chemical properties necessitate careful handling to mitigate risks.
The primary hazards associated with this compound and similar organotrifluoroborate salts are:
-
Skin Irritation : Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation : The compound can cause significant eye irritation upon contact.[1][2]
-
Respiratory Irritation : As a fine powder, inhalation of dust can lead to respiratory tract irritation.[1][3]
It's crucial to recognize that the toxicological properties of many research chemicals, including this one, may not be fully investigated.[3][4] Therefore, treating the substance with a high degree of caution is the most prudent approach.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale & Key Considerations |
| Eye & Face | ANSI Z87.1-compliant safety goggles.[5] A face shield is required over goggles when a splash hazard exists.[5] | Protects against dust particles and accidental splashes. Safety glasses with side shields are a minimum, but goggles provide a more complete seal.[5] |
| Hand | Disposable nitrile gloves.[5] | Provides a barrier against skin contact. Gloves must be inspected before use and removed immediately if contaminated, followed by hand washing.[3][5] For prolonged handling, consider double-gloving. |
| Body | A fully-buttoned laboratory coat.[6] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the powder. If a hood is unavailable, a NIOSH-approved respirator is necessary.[7] |
| Foot | Closed-toe shoes. | Protects feet from spills and falling objects. This is a standard requirement for all laboratory work.[5] |
Operational Protocol: Step-by-Step Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental reproducibility.
Preparation and Weighing
-
Work Area Preparation : Designate a specific area for handling the reagent, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
PPE Inspection : Before starting, inspect all PPE for integrity. Ensure gloves are free of tears and that safety goggles are clean.[6]
-
Weighing : When weighing the solid, perform the task within the fume hood to contain any airborne dust. Use a draft shield on the balance to prevent air currents from dispersing the powder.
-
Portioning : Use spatulas and weighing paper appropriate for the amount being handled. Avoid generating dust clouds by handling the material gently.[7]
Post-Handling Procedure
-
Decontamination : Clean all equipment and the work surface thoroughly after use.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Hand Hygiene : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][8]
Emergency Response: Spill & Exposure Plan
Accidents can happen. A clear and practiced emergency plan is your most valuable asset in mitigating their impact.
Spill Management Workflow
The following diagram outlines the logical flow for managing a spill of this compound.
Caption: Workflow for managing a this compound spill.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
-
Skin Contact : Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[4]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[2][4]
Logistical Plan: Storage & Disposal
Proper storage and disposal are fundamental to a safe and compliant laboratory environment.
Storage
-
Conditions : Store in a cool, dry, and well-ventilated area.[1][8] Keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[7][9]
-
Incompatibilities : Store away from strong oxidizing agents and incompatible materials.[1][7]
-
Labeling : Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[1]
Disposal
-
Waste Classification : this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent from spills) must be treated as hazardous waste.[10]
-
Procedure : Do not dispose of this chemical down the drain.[3][11] Collect all waste in a clearly labeled, sealed container.[1][11]
-
Service : Arrange for disposal through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[3][10][11]
By integrating these protocols into your daily laboratory practice, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before use.
References
-
Apollo Scientific. Safety Data Sheet: Potassium (cyclopropylmethyl)trifluoroborate.
-
AFG Bioscience LLC. Safety Data Sheet: Potassium cyclohexyltrifluoroborate.
-
Sigma-Aldrich. Safety Data Sheet: Potassium vinyltrifluoroborate.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Potassium cyclopropyltrifluoroborate.
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
-
Fisher Scientific. Safety Data Sheet: Potassium Chloride, Reagent.
-
University of California, Santa Barbara Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
-
Capot Chemical. MSDS of Potassium cyclopropyltrifluoroborate.
-
Biorisk Management. Personal Protective Equipment (PPE).
-
Workplace Safety. Top 4 Essential PPE for Handling Hazardous Chemicals Safely.
-
Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate.
-
Apollo Scientific. Safety Data Sheet: Potassium tetrafluoroborate.
-
SynQuest Laboratories, Inc. Safety Data Sheet: Potassium phenyltrifluoroborate.
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens.
-
Carl ROTH. Safety Data Sheet: Potassium fluoride.
-
CAMEO Chemicals - NOAA. POTASSIUM FLUORIDE.
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Chemistry For Everyone. How Do You Properly Dispose Of Potassium Hydroxide Waste?.
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Carl ROTH. Safety Data Sheet: Potassium formate.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. osha.gov [osha.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. afgsci.com [afgsci.com]
- 11. m.youtube.com [m.youtube.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
